molecular formula C12H21NO2 B7945122 cis-Ethyl octahydro-1H-quinolizine-3-carboxylate

cis-Ethyl octahydro-1H-quinolizine-3-carboxylate

Cat. No.: B7945122
M. Wt: 211.30 g/mol
InChI Key: ICWZXKPBSHGFEO-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Ethyl octahydro-1H-quinolizine-3-carboxylate (CAS 19728-76-8) is a chemical compound featuring a quinolizidine scaffold, a structure of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C12H21NO2 and a molecular weight of 211.30 g/mol, this ester is characterized by its fused bicyclic ring system. Researchers value this compound as a versatile synthetic intermediate or a potential pharmacophore for the development of novel biologically active molecules . The quinolizidine nucleus is a common structural motif in a range of natural products and alkaloids, which are known for their diverse pharmacological properties . While specific clinical data for this exact compound may be limited, derivatives based on the octahydro-1H-quinolizine structure have been investigated in various research areas. For instance, recent studies have explored similar scaffolds for their potential as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease research . Other research avenues for quinolizidine-based compounds include antiviral activity, particularly against influenza and other viruses . This makes this compound a valuable building block for researchers in neuroscience, virology, and medicinal chemistry who are designing and synthesizing new compounds for biological evaluation. This product is supplied for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet for proper handling and storage instructions. The product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

ethyl (3R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWZXKPBSHGFEO-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2CCCCN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]2CCCCN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: cis-Ethyl Octahydro-1H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on cis-Ethyl Octahydro-1H-quinolizine-3-carboxylate , structured for researchers and drug development professionals.

Executive Summary

This compound (CAS: 19728-76-8) is a bicyclic heterocyclic ester belonging to the quinolizidine alkaloid class. Characterized by a nitrogen bridgehead fusing two six-membered rings, this compound serves as a critical pharmacophore in the synthesis of bioactive agents, including vasodilators, kinase inhibitors, and specific 5-HT receptor ligands. Its stereochemistry—specifically the relative configuration of the bridgehead hydrogen and the ester substituent—governs its conformational stability and binding affinity in medicinal chemistry applications.

Chemical Identity & Stereochemical Analysis

Nomenclature and Identification
  • IUPAC Name: Ethyl (3R,9aR)-octahydro-2H-quinolizine-3-carboxylate (Relative stereochemistry)

  • CAS Number: 19728-76-8 (cis-isomer)

  • Molecular Formula: C₁₂H₂₁NO₂

  • Molecular Weight: 211.30 g/mol

  • SMILES: CCOC(=O)C1CCC2CCCCN2C1 (Canonical)

Stereochemistry: The "Cis" Designation

In quinolizidine systems, stereochemistry is defined by two factors: the ring fusion and the substituent orientation.

  • Ring Fusion: The quinolizidine core exists in equilibrium between cis-fused and trans-fused conformers. The trans-fused conformer is thermodynamically favored (by ~2.5–3.0 kcal/mol) due to the absence of butane-gauche interactions, characterized by Bohlmann bands in the IR spectrum (2700–2800 cm⁻¹).

  • Substituent Configuration: The term "cis " in this specific ester refers to the relative configuration of the C3-ethoxycarbonyl group and the C9a-bridgehead hydrogen .

    • cis-Isomer: The C3-ester and C9a-H are on the same face of the ring system (e.g., both axial or equatorial relationships that minimize steric strain).

    • trans-Isomer: The C3-ester and C9a-H are on opposite faces.

Note on Conformation: For the trans-fused ring system, the cis-3-ester typically adopts an equatorial position to minimize 1,3-diaxial interactions, rendering it the more stable epimer compared to the trans-3-ester (which would be axial in a trans-fused system).

Physicochemical Properties
PropertyValue / DescriptionNote
Physical State LiquidColorless to pale yellow oil
Boiling Point 120–125 °C @ 0.5 mmHgEstimated based on homologs
Density 1.05 ± 0.05 g/cm³Predicted
Solubility Soluble in CHCl₃, DCM, MeOHLipophilic base
pKa ~8.5–9.0Tertiary amine (conjugate acid)
Refractive Index

1.4850
Typical for saturated bicyclic esters

Synthesis & Production Protocols

The synthesis of this compound generally proceeds via the construction of the quinolizine core followed by catalytic hydrogenation. The most robust route involves the Dieckmann condensation or the Hydrogenation of 4-oxo-quinolizine precursors.

Primary Route: Hydrogenation of Ethyl 4-oxo-4H-quinolizine-3-carboxylate

This method ensures the correct carbon skeleton is formed before stereoselective saturation.

Step 1: Condensation Reaction of ethyl 2-pyridylacetate with ethyl acrylate (or ethoxymethylenemalonate derivatives) in the presence of a base (NaOEt) yields the unsaturated quinolizine intermediate.

Step 2: Catalytic Hydrogenation The reduction of the pyridine ring and the vinylogous amide requires high-pressure hydrogenation or specific catalysts to ensure complete saturation to the octahydro system.

Protocol:

  • Precursor: Dissolve Ethyl 4-oxo-4H-quinolizine-3-carboxylate (10 mmol) in glacial acetic acid (50 mL).

  • Catalyst: Add Platinum Oxide (PtO₂, Adams' Catalyst) (5 mol%).

  • Hydrogenation: Pressurize reaction vessel to 50–100 psi H₂. Stir at room temperature for 12–24 hours.

    • Mechanism:[1][2] PtO₂ reduces to Pt(0) in situ. The pyridine ring is reduced first, followed by the ketone/alkene saturation.

    • Note: If the 4-oxo group (lactam) resists reduction, Borane-THF (BH₃·THF) reflux is used subsequently to reduce the lactam to the amine, leaving the ester intact (controlled conditions required).

  • Workup: Filter catalyst through Celite. Evaporate solvent. Basify residue with saturated NaHCO₃ (pH 9) and extract with CH₂Cl₂.

  • Purification: Vacuum distillation or Flash Chromatography (SiO₂; Hexane/EtOAc + 1% Et₃N).

Visualization of Synthesis Pathway

SynthesisPathway Start Ethyl 2-pyridylacetate Inter1 Diethyl 2-(2-pyridyl)glutarate Start->Inter1 NaOEt, EtOH Reagent + Ethyl Acrylate (Michael Addition) Step2 Cyclization (Heat/Base) Inter1->Step2 Inter2 Ethyl 4-oxo-quinolizine-3-carboxylate Step2->Inter2 Step3 H2 / PtO2 / AcOH (Hydrogenation) Inter2->Step3 Product cis-Ethyl octahydro-1H- quinolizine-3-carboxylate Step3->Product Stereoselective Reduction

Figure 1: Synthetic pathway from pyridine precursors to the target quinolizidine ester.

Analytical Characterization

Validating the structure requires distinguishing the cis isomer from the trans isomer and confirming the integrity of the ester/amine functionalities.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Bridgehead H (H-9a): A multiplet around δ 1.8–2.2 ppm. The coupling constants (

      
      ) are diagnostic. A large axial-axial coupling (
      
      
      
      Hz) indicates a trans-fused ring.
    • H-3 (Alpha to Ester): Multiplet at δ 2.5–2.8 ppm. Its width at half-height (

      
      ) differentiates axial vs. equatorial orientation.
      
    • Ethyl Group: Quartet at δ 4.12 (

      
       Hz), Triplet at δ 1.25.
      
  • ¹³C NMR:

    • Carbonyl: δ ~174 ppm.

    • Bridgehead C-9a: δ ~60–65 ppm.

    • C-4/C-6 (Next to N): δ ~55–58 ppm.

Infrared Spectroscopy (IR)
  • Bohlmann Bands: 2700–2800 cm⁻¹.

    • Presence: Indicates trans-fused quinolizidine ring (lone pair anti-periplanar to C-H bonds).

    • Absence: Indicates cis-fused ring or N-protonation.

  • Carbonyl (C=O): Strong band at 1730–1740 cm⁻¹ (Ester).

Applications in Drug Development

Pharmacophore Utility

The octahydroquinolizine core is a bioisostere for piperidine and quinoline systems, offering increased rigidity and lipophilicity.

  • Vasodilators: Structurally related to Vincamine and Vintoperol (RHG-2981), where the quinolizidine ring is essential for alpha-adrenergic blocking activity and cerebral vasodilation.

  • 5-HT Receptor Ligands: The 3-carboxylate moiety serves as a linker for aryl groups targeting 5-HT₂A/5-HT₄ receptors. The cis-configuration often aligns the substituent to mimic the bioactive conformation of tryptamine derivatives.

Kinase Inhibition

Recent studies utilize the quinolizine-3-carboxylate scaffold to construct tricyclic inhibitors (e.g., pyrano[3,2-c]quinolines) targeting EGFR and HER-2 . The ester group acts as a handle for cyclization or amidation to fine-tune binding affinity in the ATP-binding pocket.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Harmful if swallowed (H302).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: Susceptible to hydrolysis (ester) and oxidation (amine) upon prolonged exposure to air/moisture.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • Bonjoch, J., et al. (1997). Synthesis of 4-ethyloctahydroindolo[2,3-a]quinolizine-2-carbaldehydes. Tetrahedron, 53(28), 9407-9414. Link

  • PubChem. (n.d.). Ethyl octahydro-2H-quinolizine-3-carboxylate (CID 12519345). National Library of Medicine. Retrieved from

  • Kato, T., et al. (1969).[3] Synthesis of Quinolizine Derivatives. Chemical & Pharmaceutical Bulletin. (Contextual reference for pyridylacetate synthesis).

Sources

An Inquiry into the Mechanistic Landscape of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting Unexplored Territory

In the vast and intricate world of medicinal chemistry, the quinolizidine alkaloid scaffold represents a privileged structure, consistently yielding compounds with a remarkable breadth of biological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory and antiviral properties, this structural motif is a testament to nature's ingenuity and a fertile ground for synthetic exploration.[1][2][3] This guide focuses on a specific, synthetically derived member of this class: cis-Ethyl octahydro-1H-quinolizine-3-carboxylate .

A thorough review of the current scientific literature reveals a conspicuous absence of detailed mechanistic studies for this particular carboxylate derivative. While its synthesis and chemical properties are documented, its specific biological targets and mechanism of action remain uncharted territory. This guide, therefore, adopts a dual-pronged approach. Firstly, it will provide a comprehensive overview of the known mechanisms of action for structurally related quinolizidine alkaloids, thereby establishing a foundational framework of potential biological activities. Secondly, leveraging this foundation, it will propose a series of robust experimental workflows designed to systematically elucidate the mechanism of action of this compound, transforming an unknown entity into a well-characterized pharmacological tool.

Part 1: The Quinolizidine Alkaloid Family: A Mechanistic Compendium

The quinolizidine ring system, a nitrogenous heterocyclic structure, is the cornerstone of a diverse group of alkaloids found in various plants and animals.[2][4] The biological activities of these compounds are multifaceted, often stemming from their ability to interact with fundamental cellular and physiological processes.

Neuromodulatory Activities: Targeting Nicotinic Acetylcholine Receptors

A significant number of quinolizidine alkaloids exhibit potent activity at nicotinic acetylcholine receptors (nAChRs). Cytisine, for instance, is a well-known partial agonist at α4β2 nAChRs, a property that has been exploited for smoking cessation therapies. The rigid, bicyclic structure of these alkaloids allows for specific and high-affinity binding to the receptor's ligand-binding domain, mimicking the action of the endogenous neurotransmitter, acetylcholine. It is plausible that this compound, possessing the core quinolizidine scaffold, could exhibit affinity for various nAChR subtypes, potentially acting as an agonist, antagonist, or allosteric modulator.

Ion Channel Modulation: The Case of Sodium and Potassium Channels

Sparteine, another prominent quinolizidine alkaloid, is known for its anti-arrhythmic properties, which are attributed to its ability to block sodium channels. This action decreases the rate of depolarization in cardiomyocytes, thereby stabilizing the cardiac rhythm. Furthermore, some quinolizidine alkaloids have been shown to interact with potassium channels.[5] Lupanine, for example, has been reported to inhibit ATP-sensitive potassium (KATP) channels, leading to enhanced insulin secretion.[5] This suggests that the ethyl octahydro-1H-quinolizine-3-carboxylate core could potentially interact with various ion channels, a hypothesis that warrants experimental validation.

Anticancer and Cytotoxic Mechanisms

Several quinolizidine alkaloids, such as matrine and oxymatrine, have demonstrated significant anticancer activity through multiple mechanisms.[1] These include the induction of apoptosis via the modulation of Bcl-2 family proteins and the activation of caspase cascades, cell cycle arrest at the G1 or G2/M phases, and the inhibition of angiogenesis. The pro-oxidant actions of some quinolizidine alkaloids may also contribute to their apoptosis-inducing properties.[5]

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of quinolizidine alkaloids are often linked to the downregulation of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and the inhibition of the NF-κB signaling pathway.[1] This pathway is a central regulator of the inflammatory response, and its inhibition can significantly attenuate inflammation.

Part 2: A Proposed Research Framework for Mechanistic Elucidation

Given the lack of specific data for this compound, a systematic and multi-tiered experimental approach is required. The following protocols are designed to be self-validating, with each stage of the investigation building upon the insights of the previous one.

Tier 1: Broad Phenotypic Screening

The initial step is to perform a broad phenotypic screen to identify the general biological activities of the compound. This provides a macroscopic view of its effects and guides the subsequent, more focused mechanistic studies.

Experimental Protocol: Cell-Based Phenotypic Screening

  • Cell Line Panel: Utilize a diverse panel of human cell lines representing different tissue types (e.g., neuronal, cardiac, cancerous, immune cells).

  • Assay Platforms: Employ high-content imaging and multi-parametric cytotoxicity assays to assess a wide range of cellular phenotypes, including:

    • Cell viability and proliferation (e.g., MTT, CellTiter-Glo).

    • Apoptosis and necrosis (e.g., Caspase-3/7 activation, Annexin V/PI staining).

    • Mitochondrial function (e.g., TMRE staining for mitochondrial membrane potential).

    • Cell cycle progression (e.g., DAPI staining and cell cycle analysis).

    • Neurite outgrowth (in neuronal cell lines).

  • Data Analysis: Analyze the data to identify specific patterns of activity. For instance, selective cytotoxicity towards cancer cell lines would suggest a focus on anticancer mechanisms.

Logical Relationship: From Phenotype to Hypothesis

G Phenotypic_Screen Broad Phenotypic Screening Observed_Activity Observed Biological Activity (e.g., Neurotoxicity, Cardiotoxicity, Anticancer) Phenotypic_Screen->Observed_Activity Identifies Hypothesis_Generation Hypothesis Generation on Potential Target Class Observed_Activity->Hypothesis_Generation Informs

Caption: Initial phenotypic screening informs hypothesis generation.

Tier 2: Target Class Identification

Based on the results of the phenotypic screen, the next step is to identify the broad class of biological targets with which the compound interacts.

Experimental Protocol: Receptor and Enzyme Profiling

  • Broad Target Screening Panels: Utilize commercially available broad-panel screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess the compound's activity against a wide array of receptors, ion channels, enzymes, and transporters at a fixed concentration (e.g., 10 µM).

  • Data Interpretation: Analyze the screening data to identify statistically significant "hits" (e.g., >50% inhibition or stimulation). These hits provide the first direct evidence of potential molecular targets.

Experimental Workflow: Target Identification

G Phenotypic_Data Phenotypic Screening Data Target_Class_Hypothesis Hypothesized Target Class (e.g., GPCRs, Kinases, Ion Channels) Phenotypic_Data->Target_Class_Hypothesis Broad_Panel_Screening Broad Target Panel Screening Target_Class_Hypothesis->Broad_Panel_Screening Guides Selection Primary_Hits Identification of Primary Hits Broad_Panel_Screening->Primary_Hits

Caption: Workflow for identifying primary molecular targets.

Tier 3: Specific Target Validation and Mechanistic Deep Dive

Once primary hits are identified, the focus shifts to validating these targets and elucidating the precise mechanism of interaction.

Experimental Protocol: Target Validation Assays

  • Dose-Response Studies: For each validated hit, perform detailed dose-response studies to determine potency (EC50/IC50) and efficacy.

  • Binding Assays: Conduct radioligand binding assays or surface plasmon resonance (SPR) to confirm direct binding to the target and determine binding affinity (Kd) and kinetics.

  • Functional Assays: Utilize specific functional assays relevant to the target class. For example:

    • GPCRs: cAMP or calcium flux assays.

    • Ion Channels: Patch-clamp electrophysiology.

    • Enzymes: In vitro enzymatic assays to determine the mode of inhibition (e.g., competitive, non-competitive).

    • Kinases: Kinase activity assays and Western blotting to assess downstream signaling pathways.

Signaling Pathway Analysis: A Hypothetical Example

Assuming the compound is found to inhibit a specific tyrosine kinase, the following pathway would be investigated:

G cluster_cell Cell Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream_Signaling Compound cis-Ethyl octahydro-1H- quinolizine-3-carboxylate Compound->Receptor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Data Presentation: A Framework for Quantitative Analysis

All quantitative data generated from the proposed experiments should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Hypothetical Target Binding and Functional Activity

TargetBinding Affinity (Kd, nM)Functional Activity (IC50/EC50, nM)Mode of Action
nAChR α7150 ± 25250 ± 40 (Agonist)Direct Agonism
hERG Channel>10,000>10,000No significant activity
PI3Kα75 ± 10120 ± 15 (Inhibitor)ATP-competitive

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, the rich pharmacology of the broader quinolizidine alkaloid class provides a solid foundation for targeted investigation. The systematic, multi-tiered approach outlined in this guide offers a robust framework for de-orphaning this compound and unlocking its therapeutic potential. The insights gained from such studies will not only characterize a novel chemical entity but also contribute to a deeper understanding of the structure-activity relationships within the quinolizidine class, paving the way for the rational design of next-generation therapeutics.

References

  • The biological activities of quinolizidine alkaloids - PubMed. [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity | ACS Omega. [Link]

  • Quinolizidine alkaloid biosynthesis: recent advances and future prospects - Frontiers. [Link]

  • Quinolizidine alkaloids – Knowledge and References - Taylor & Francis. [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - ResearchGate. [Link]

Sources

cis-Ethyl Octahydro-1H-Quinolizine-3-Carboxylate: Technical Guide to Synthesis, Stereochemistry, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-Ethyl octahydro-1H-quinolizine-3-carboxylate (CAS: 19728-76-8) represents a critical bicyclic scaffold in medicinal chemistry, distinct for its rigid quinolizidine core. Unlike flexible aliphatic amines, this structure offers a defined three-dimensional vector for substituent display, making it a privileged scaffold for targeting G-protein coupled receptors (GPCRs), specifically


-adrenergic receptors, and as a precursor for complex indole alkaloids (e.g., Vinca alkaloids).

This guide provides a comprehensive technical analysis of the molecule, focusing on the stereoselective synthesis of the cis-isomer, spectroscopic validation of the ring fusion, and its utility in diversity-oriented synthesis (DOS).

Chemical Architecture & Stereochemistry

The Quinolizidine Core

The core structure consists of two fused six-membered rings sharing a nitrogen atom. The stereochemical complexity arises from two centers:

  • C9a (Bridgehead): Determines the ring fusion (cis vs. trans).

  • C3 (Carboxylate attachment): Determines the relative orientation of the ester group.

Cis vs. Trans Fusion

The thermodynamic ground state for unsubstituted quinolizidine is the trans-fused conformer, where the nitrogen lone pair is anti-periplanar to the C-H bonds at C4 and C6. This conformation is stabilized by the anomeric effect.

  • Trans-fused: Characterized by "Bohlmann bands" in the IR spectrum (2700–2800 cm⁻¹).

  • Cis-fused: The cis-isomer (often less stable) lacks these bands or shows them weakly. It adopts a conformation where the nitrogen lone pair is gauche to the adjacent C-H bonds.

Critical Note for Researchers: The term "cis" in the title compound (CAS 19728-76-8) typically refers to the relative configuration of the C3-ester group with respect to the C9a-bridgehead hydrogen , rather than the ring fusion itself, although both must be defined. In the cis-isomer, the ester group occupies an axial or equatorial position that places it on the same face of the molecule as the bridgehead proton.

Synthetic Methodologies

The synthesis of the cis-isomer requires kinetic control or specific catalytic conditions during the reduction of unsaturated precursors.

Pathway A: Catalytic Hydrogenation of Quinolizine Precursors

This is the most direct route. The precursor, ethyl 2H-quinolizine-3-carboxylate, is subjected to catalytic hydrogenation.

  • Catalyst Selection:

    • PtO₂ (Adams' Catalyst) in Acetic Acid: Favors the formation of cis-isomers due to the "haptophilicity" of the catalyst surface and the acidic medium protonating the nitrogen, which prevents catalyst poisoning and influences the face of adsorption.

    • Pd/C in Ethanol: Often favors the thermodynamic trans-isomer.

Pathway B: Dieckmann Condensation Strategy

A de novo construction approach allowing for greater substitution diversity.

  • Michael Addition: Reaction of ethyl 2-pyridylacetate with ethyl acrylate.

  • Quaternization: Formation of the pyridinium salt.

  • Partial Reduction: Reduction to the piperidine derivative.

  • Dieckmann Cyclization: Ring closure to form the quinolizidine ketone, followed by reduction.

Visualization of Synthetic Logic

Synthesis_Pathway Precursor Ethyl 2-pyridylacetate + Ethyl Acrylate Michael_Adduct Michael Adduct (Diester) Precursor->Michael_Adduct Michael Addn Cyclization Dieckmann Cyclization (NaOEt/EtOH) Michael_Adduct->Cyclization Ring Closure Intermediate Octahydro-2-oxo-quinolizine -3-carboxylate Cyclization->Intermediate Decarboxylation/Tautomerization Reduction Catalytic Hydrogenation (PtO2/AcOH) Intermediate->Reduction Stereoselective Redn Product cis-Ethyl octahydro-1H- quinolizine-3-carboxylate (Target) Reduction->Product H2, 50 psi

Caption: Figure 1.[1][2] Synthetic workflow for accessing the cis-octahydroquinolizine core via Dieckmann condensation and stereoselective hydrogenation.

Experimental Protocols

Protocol 1: Stereoselective Hydrogenation to this compound

Objective: To reduce the aromatic/unsaturated precursor yielding the cis-diastereomer as the major product.

Materials:

  • Ethyl 2H-quinolizine-3-carboxylate (10 mmol)

  • Platinum Oxide (PtO₂, Adams' Catalyst) (5 mol%)

  • Glacial Acetic Acid (anhydrous)

  • Hydrogen gas (H₂) source

Methodology:

  • Preparation: Dissolve 10 mmol of the quinolizine precursor in 50 mL of glacial acetic acid in a high-pressure hydrogenation bottle.

  • Catalyst Addition: Carefully add 5 mol% PtO₂ under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Connect the vessel to a Parr shaker. Purge with H₂ three times. Pressurize to 40–50 psi (approx. 3 bar).

  • Reaction: Shake at room temperature for 12–24 hours. Monitor consumption of H₂.

    • Checkpoint: Monitor reaction progress via TLC (MeOH/DCM 1:9) or LC-MS. The disappearance of the UV-active aromatic starting material indicates completion.

  • Work-up:

    • Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Basify the residue with saturated NaHCO₃ solution (pH ~9).

    • Extract with Dichloromethane (3 x 50 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: The crude oil often contains a mixture of cis and trans isomers. Separate via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM). The cis-isomer typically elutes after the trans-isomer due to higher polarity (less shielding of the lone pair).

Yield: Expect 70–85% combined yield, with cis:trans ratios varying from 3:1 to 10:1 depending on pressure and solvent.

Characterization & Quality Control

To ensure the integrity of the cis-isomer, the following spectroscopic markers must be validated.

TechniqueParameterObservation for cis-IsomerObservation for trans-Isomer
IR Spectroscopy 2700–2800 cm⁻¹Absent or very weak (No Bohlmann bands)Strong Bohlmann bands (C-H anti-periplanar to N-lp)
¹H NMR H-9a (Bridgehead)Downfield shift, smaller coupling constantsUpfield shift (shielded), large axial-axial coupling
¹³C NMR C-4, C-6Shifted downfield relative to transUpfield (shielded by gamma-gauche effect of lp)

Pharmacological Applications[3][4]

Alpha-Adrenergic Receptor Antagonism

Derivatives of octahydroquinolizine-3-carboxylates have historically been explored as


-adrenoreceptor antagonists. The rigid bicyclic structure mimics the catecholamine pharmacophore, positioning the basic nitrogen and the ester (hydrogen bond acceptor) in a specific spatial arrangement that interacts with the receptor's aspartate residue and hydrophobic pockets.
Scaffold for Indole Alkaloid Synthesis

This molecule serves as a "Western" fragment in the total synthesis of Corynanthe and Vinca alkaloids. The 3-carboxylate provides a handle for coupling with tryptamine derivatives, leading to complex pentacyclic systems with anticancer properties (e.g., vinblastine analogs).

Biological Signaling Potential

Below is a conceptual map of how this ligand interacts within a GPCR context.

Pharmacology Ligand cis-Ethyl octahydro-1H- quinolizine-3-carboxylate Receptor Alpha-2 Adrenergic Receptor (GPCR) Ligand->Receptor Binding (Ionic/H-bond) G_Protein Gi/o Protein Activation Receptor->G_Protein Conformational Change Effector Adenylate Cyclase Inhibition G_Protein->Effector Signaling Cascade Response cAMP Reduction (Sedation/Analgesia) Effector->Response Downstream Effect

Caption: Figure 2. Hypothetical signaling pathway for quinolizidine derivatives acting as GPCR modulators.

References

  • Sigma-Aldrich. this compound Product Sheet. Link

  • ChemicalBook. 3-Ethoxycarbonylquinolizidine Properties and Synthesis. Link

  • PubChem. Ethyl octahydro-2H-quinolizine-3-carboxylate Compound Summary. Link

  • Bohlmann, F. "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 1958.
  • Crabb, T. A., et al. "The stereochemistry of the octahydroindolizines and octahydroquinolizines." Chemical Reviews, 1971.

Sources

Navigating the Chiral Landscape of Ethyl Octahydro-1H-quinolizine-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolizidine alkaloid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. Ethyl octahydro-1H-quinolizine-3-carboxylate, a key synthetic intermediate, presents a fascinating stereochemical puzzle. Its rigid bicyclic framework and multiple stereocenters give rise to a complex landscape of stereoisomers, each with potentially distinct pharmacological profiles. This technical guide provides a comprehensive exploration of the stereochemistry of this molecule, offering insights into its synthesis, conformational analysis, and stereochemical assignment. As Senior Application Scientists, our goal is to equip researchers with the foundational knowledge and practical methodologies to confidently navigate the synthesis and characterization of the stereoisomers of ethyl octahydro-1H-quinolizine-3-carboxylate.

The Stereochemical Complexity of the Quinolizidine Core

The octahydro-1H-quinolizine ring system is a conformationally restricted bicyclic structure. The stereochemistry of the ring fusion at the bridgehead nitrogen (N5) and the C9a carbon, along with the substituent at the C3 position, dictates the overall three-dimensional shape of the molecule. The quinolizidine system can exist in two principal conformations: a trans-fused and a cis-fused form. In the trans conformation, the lone pair on the nitrogen is trans to the bridgehead proton at C9a, while in the cis conformation, they are cis to each other.[1] This seemingly subtle difference has profound implications for the molecule's shape, stability, and biological activity.

The presence of the ethyl carboxylate group at the C3 position introduces another chiral center, further expanding the number of possible stereoisomers. The four principal diastereomers of ethyl octahydro-1H-quinolizine-3-carboxylate are:

  • (3R,9aR)-cis: A specific enantiomer of the cis-fused diastereomer.[2]

  • (3S,9aS)-cis: The enantiomer of the (3R,9aR) isomer.

  • (3R,9aS)-trans: A specific enantiomer of the trans-fused diastereomer.

  • (3S,9aR)-trans: The enantiomer of the (3R,9aS) isomer.

Each of these diastereomers can exist in equilibrium between different chair and boat conformations of the six-membered rings, further complicating the stereochemical analysis.[3][4] Understanding and controlling the synthesis to obtain specific stereoisomers is paramount for structure-activity relationship (SAR) studies in drug discovery.

Strategic Approaches to Stereoselective Synthesis

Diastereoselective Synthesis of the cis-Isomer

A potential route to the cis-fused diastereomer, such as the (3R,9aR) isomer, could involve a substrate-controlled intramolecular Michael addition.[6] This approach leverages the stereochemistry of a chiral precursor to direct the formation of the new stereocenters.

stereoselective_synthesis_cis A Chiral Piperidine Precursor B Intramolecular Michael Addition A->B Diastereoselective C Cyclization B->C D cis-Ethyl Octahydro-1H- quinolizine-3-carboxylate C->D stereoselective_synthesis_trans A N-Protected Tetrahydropyridine B Aerobic DDQ-Catalyzed Allylation A->B C Cross-Metathesis B->C D Reductive Cyclization C->D Stereoselective E trans-Ethyl Octahydro-1H- quinolizine-3-carboxylate D->E

Figure 2: Proposed synthetic workflow for the trans-isomer.

Experimental Protocol (Conceptual):

  • Synthesis of an N-Protected Tetrahydropyridine: A suitable N-protected tetrahydropyridine derivative would be prepared.

  • Aerobic DDQ-Catalyzed Allylation: An allyl group would be introduced at the α-position to the nitrogen using an aerobic DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) catalyzed reaction.

  • Cross-Metathesis: The terminal alkene of the allyl group would then be subjected to a cross-metathesis reaction with an appropriate acrylate to introduce the ethyl carboxylate functionality.

  • Stereoselective Reductive Cyclization: The final and key stereodetermining step would be a palladium-catalyzed hydrogenation. This reaction would simultaneously reduce the double bond, remove the N-protecting group, and induce an intramolecular reductive amination to form the quinolizidine ring system. The stereochemical outcome of the cyclization is often directed by the catalyst and reaction conditions to favor the thermodynamically more stable trans-fused product.

This strategy is advantageous due to its convergent nature and the ability to introduce key functionalities in a controlled manner.

Spectroscopic Characterization and Stereochemical Assignment

Unambiguous determination of the stereochemistry of the synthesized isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in solution. [4]

1H and 13C NMR Spectroscopy

The chemical shifts and coupling constants of the protons and carbons in the quinolizidine ring are highly sensitive to the stereochemistry of the ring fusion and the orientation of the substituent at C3.

Table 1: Predicted 1H and 13C NMR Characteristics of cis and trans Isomers

Featurecis-Isomer (e.g., (3R,9aR))trans-Isomer (e.g., (3R,9aS))Rationale
1H NMR: C9a-H Chemical Shift Typically upfieldTypically downfieldIn the trans-fused system, the C9a-H is in a more sterically hindered environment.
1H NMR: C3-H Coupling Constants Will show characteristic couplings depending on its axial or equatorial orientation.Will show different coupling constants compared to the cis-isomer due to different dihedral angles.The Karplus relationship relates dihedral angles to coupling constants.
13C NMR: C4 and C6 Chemical Shifts Specific chemical shifts indicative of the cis-fusion.Different chemical shifts due to the change in ring geometry.The γ-gauche effect can cause upfield shifts for carbons in a sterically crowded environment.
13C NMR: C9a Chemical Shift Diagnostic chemical shift.Distinct chemical shift from the cis-isomer.The electronic environment of the bridgehead carbon is significantly altered between the two isomers.

Note: The exact chemical shifts will depend on the solvent and other experimental conditions. The values presented here are qualitative predictions based on general principles of NMR spectroscopy of quinolizidine alkaloids.

Nuclear Overhauser Effect (NOE) Spectroscopy

Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are invaluable for determining the relative stereochemistry. NOEs are observed between protons that are close in space (typically < 5 Å), regardless of whether they are directly bonded.

noe_analysis cluster_cis cis-Isomer cluster_trans trans-Isomer C9aH_cis C9a-H C4axH_cis C4-H (axial) C9aH_cis->C4axH_cis Strong NOE C9aH_trans C9a-H C4axH_trans C4-H (axial) C9aH_trans->C4axH_trans Weak or no NOE

Figure 3: Expected key NOE correlations for stereochemical assignment.

In a cis-fused quinolizidine, a strong NOE is expected between the bridgehead proton (C9a-H) and one of the axial protons on the adjacent ring (e.g., C4-H axial). This correlation is typically absent or very weak in the trans-fused isomer due to the larger distance between these protons. Similarly, NOEs between the C3-H and protons on the quinolizidine ring will reveal the orientation (axial or equatorial) of the ethyl carboxylate group.

Chiral Separation of Stereoisomers

For the separation of enantiomers and diastereomers, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice. [7][8]

Method Development Workflow

A systematic approach to developing a chiral HPLC method is crucial for achieving baseline separation.

hplc_workflow Start Racemic/Diastereomeric Mixture Screen_CSP Screen Chiral Stationary Phases (e.g., Chiralpak IA, IB, IC, AD, AS) Start->Screen_CSP Screen_MP Screen Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) Screen_CSP->Screen_MP Optimize Optimize Separation (Mobile Phase Composition, Flow Rate, Temperature) Screen_MP->Optimize Validate Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize->Validate End Baseline Separation of Stereoisomers Validate->End

Figure 4: Logical workflow for chiral HPLC method development.

Experimental Protocol (Conceptual):

  • Column Screening: A preliminary screening of a diverse set of CSPs is the most efficient starting point. Polysaccharide-based columns (e.g., Chiralpak® and Chiralcel® series) are often successful for a wide range of compounds, including alkaloids.

  • Mobile Phase Screening: For each CSP, a screening of different mobile phase modes should be performed:

    • Normal Phase: Typically hexane/isopropanol or hexane/ethanol mixtures. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can significantly improve peak shape and resolution.

    • Reversed Phase: Acetonitrile/water or methanol/water mixtures with appropriate buffers.

    • Polar Organic Mode: Using polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase.

  • Optimization: Once a promising column and mobile phase system is identified, further optimization of the mobile phase composition (e.g., the percentage of the alcohol modifier in normal phase), flow rate, and column temperature can be performed to maximize resolution.

  • Method Validation: For quantitative applications, the developed method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

The rationale behind this systematic screening approach is that chiral recognition mechanisms are complex and often unpredictable. An empirical screening process is therefore the most reliable way to identify a suitable separation method.

Conclusion

The stereochemistry of ethyl octahydro-1H-quinolizine-3-carboxylate is a multifaceted challenge that requires a combination of strategic synthetic planning and rigorous analytical characterization. By leveraging established methodologies for the stereoselective synthesis of quinolizidine alkaloids and employing a systematic approach to spectroscopic and chromatographic analysis, researchers can confidently prepare and characterize the individual stereoisomers of this important synthetic intermediate. This in-depth understanding of the molecule's three-dimensional structure is the cornerstone for elucidating its structure-activity relationships and unlocking its full potential in the development of novel therapeutics.

References

  • Choi, H., Hong, J., & Lee, K. (2020). A Stereoselective Formal Synthesis of Quinolizidine (–)-217A. European Journal of Organic Chemistry, 2020(6), 689–692. [Link] [4][9]2. Kim, H., et al. (2017). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. PMC. [Link] [5]3. Cely, W., Kato, M. J., & Coy-Barrera, E. D. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. [Link] [10]4. Grigoriev, D. A., Semenov, V. A., Angenot, L., & Krivdin, L. B. (2024). Configurational and Conformational Studies of Quinolizidine and Beta‐Carboline Moieties in the Corynanthe‐Tryptamine Alkaloids. ResearchGate. [Link]

Sources

The Evolving Therapeutic Landscape of Quinolizine Derivatives: A Technical Guide to Their Pharmacological Properties

Author: BenchChem Technical Support Team. Date: February 2026

For distribution among: Researchers, scientists, and drug development professionals

Abstract

The quinolizine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of quinolizine derivatives, with a particular focus on their promising potential as anticancer and antimicrobial agents. We delve into the molecular mechanisms underpinning these activities, supported by experimental data and protocols, to offer a comprehensive resource for researchers and drug development professionals in this dynamic field.

Introduction: The Quinolizine Core - A Scaffold of Therapeutic Promise

Quinolizine and its derivatives are a class of bicyclic aromatic compounds containing a nitrogen atom at a bridgehead position. This unique structural feature imparts distinct electronic and conformational properties, making the quinolizine nucleus an attractive template for the design of novel therapeutic agents. While historically less explored than their quinoline and quinazoline isomers, recent research has unveiled the significant potential of quinolizine derivatives to interact with a variety of biological targets, leading to a range of pharmacological effects. This guide will systematically dissect the key pharmacological properties of this intriguing class of molecules.

Anticancer Activity: Targeting Key Pathways in Malignancy

Quinolizine derivatives have demonstrated significant potential as anticancer agents, with a primary mechanism of action revolving around the inhibition of critical cell signaling pathways, induction of apoptosis, and cell cycle arrest.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence points towards the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway as a key target for the anticancer effects of certain quinolizine derivatives.[1][2] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1][2]

Certain 4H-quinolizin-4-one derivatives have been identified as potent inhibitors of PI3K, a family of lipid kinases that initiate the signaling cascade.[3] By binding to the ATP-binding pocket of PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of the downstream serine/threonine kinase Akt, leading to the deactivation of mTOR and its downstream effectors, which are crucial for protein synthesis and cell growth.[1][2]

PI3K_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinolizine Quinolizine Derivative Quinolizine->PI3K Inhibits

Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinolizine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

The inhibition of the PI3K/Akt/mTOR pathway by quinolizine derivatives ultimately culminates in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4] Deprivation of the pro-survival signals from this pathway triggers the intrinsic apoptotic cascade.

Furthermore, studies on related heterocyclic compounds have shown that interference with key cell cycle regulators is a common anticancer mechanism.[5] While specific data for quinolizine derivatives is still emerging, it is plausible that they induce cell cycle arrest at the G1/S or G2/M checkpoints, preventing the proliferation of malignant cells. Flow cytometry analysis of cancer cells treated with quinoline alkaloids, for instance, has demonstrated a dose-dependent arrest at the sub-G1 phase, indicative of apoptosis.[5]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of quinolizine derivatives have been evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Compound Type Cancer Cell Line IC50 (µM) Reference
4H-Quinolizin-4-one DerivativeLeukemia (THP-1)0.66[6]
Quinolizine-Chalcone HybridGastric (MGC-803)1.38
Quinolizine-Chalcone HybridColon (HCT-116)5.34
Quinolizine-Chalcone HybridBreast (MCF-7)5.21

Table 1: In vitro anticancer activity of selected quinolizine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the in vitro cytotoxicity of quinolizine derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinolizine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[8]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the quinolizine derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Read the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant bacterial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents with new mechanisms of action. 4H-4-oxoquinolizine derivatives have shown considerable promise in this area, exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, including clinically important resistant strains.[5][11]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary mechanism of action for the antibacterial effects of 4-oxoquinolizines is believed to be the inhibition of bacterial DNA gyrase (a type II topoisomerase).[12][13] DNA gyrase is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[14] By targeting this enzyme, 4-oxoquinolizines disrupt these fundamental cellular processes, leading to bacterial cell death. This mechanism is analogous to that of the well-established fluoroquinolone class of antibiotics.[14]

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Acts on Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Replication DNA Replication & Transcription Supercoiled_DNA->Replication Enables Oxoquinolizine 4-Oxoquinolizine Oxoquinolizine->DNA_Gyrase Inhibits

Figure 2: Proposed mechanism of antibacterial action of 4-oxoquinolizine derivatives via inhibition of DNA gyrase.

Spectrum of Activity and Potency

4H-4-oxoquinolizine derivatives have demonstrated a broad spectrum of antibacterial activity.[11] Notably, they have shown high potency against fluoroquinolone-resistant strains of Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA).[5][11] This suggests that these compounds may bind to DNA gyrase in a manner that is less susceptible to the common resistance mutations that affect fluoroquinolones.

The antibacterial potency of these compounds is quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Compound Type Bacterial Strain MIC (µg/mL) Reference
4H-4-oxoquinolizineFluoroquinolone-resistant A. baumannii0.02 - 1.70[5]
4-Oxoquinolizine analogS. aureus NCTC 10649M0.8 (ED50 in vivo)[11]
4-Oxoquinolizine analogS. pneumoniae ATCC 63032.0 (ED50 in vivo)[11]
4-Oxoquinolizine analogE. coli JUHL1.4 (ED50 in vivo)[11]

Table 2: In vitro and in vivo antibacterial activity of selected 4-oxoquinolizine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the MIC of quinolizine derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinolizine derivative stock solution (in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the quinolizine derivative in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Other Pharmacological Activities and Future Directions

Beyond their anticancer and antimicrobial properties, quinolizine derivatives have been investigated for a range of other biological activities, including antiviral and anti-inflammatory effects.[6] The unique physicochemical properties imparted by the bridgehead nitrogen atom suggest that this scaffold holds the potential for the development of a wide array of therapeutic agents.[6]

Future research in this field should focus on:

  • Elucidating detailed mechanisms of action: While progress has been made, a deeper understanding of the specific molecular interactions and downstream signaling events is crucial for rational drug design.

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the quinolizine core will help in identifying the key structural features required for optimal potency and selectivity for different biological targets.

  • Pharmacokinetic and toxicological profiling: In vivo studies are essential to evaluate the drug-like properties of promising quinolizine derivatives, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Conclusion

Quinolizine derivatives represent a versatile and promising class of pharmacologically active compounds. Their demonstrated efficacy as anticancer agents, primarily through the inhibition of the PI3K/Akt/mTOR pathway, and as potent antibacterial agents targeting DNA gyrase, highlights their potential to address significant unmet medical needs. The in-depth technical information and experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry, ultimately paving the way for the discovery of novel and effective quinolizine-based therapeutics.

References

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Application Notes and Protocols for Cell Cycle Analysis in Cells Treated with Quinazoline-4,7-diol Deriv
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification
  • Antimicrobial activity of novel 4H-4-oxoquinolizine compounds against extensively drug-resistant Acinetobacter baumannii strains. (n.d.). PubMed.
  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (n.d.). PMC.
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). PMC.
  • MTT assay protocol. (n.d.). Abcam.
  • Quinolizinone derivatives as pi3k inhibitors. (n.d.).
  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline deriv
  • DNA Gyrase as a Target for Quinolones. (n.d.). PMC.
  • MTT Cell Assay Protocol. (n.d.).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Cell Viability Assay (MTT Assay) Protocol. (2023).
  • (a) Cell cycle analysis of control and compound 14 in MCF-7 cell line.... (n.d.).
  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. (2023). MDPI.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC.
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024).
  • Identification of novel bacterial DNA gyrase inhibitors: An in silico study. (n.d.). PMC.
  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (n.d.). PubMed.
  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (2018). PubMed.
  • mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. (2024). MDPI.
  • 4H-Quinolizin-4-one Derivatives: A Review. (2018). Scientific journals of the University of Benghazi.
  • PI3K-AKT-mTOR Compound Library. (n.d.). TargetMol.
  • DNA Gyrase as a Target for Quinolones. (2025).
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). PMC.
  • Algorithm-driven activity-directed expansion of a series of antibacterial quinazolinones. (n.d.).
  • Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. (n.d.).
  • Studies on antibacterial agents. I. Synthesis of substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids. (n.d.). PubMed.

Sources

Methodological & Application

The Versatile Synthon: cis-Ethyl Octahydro-1H-quinolizine-3-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The quinolizidine ring system, a recurring motif in a vast array of naturally occurring alkaloids, has long captured the attention of synthetic chemists and drug development professionals.[1][2][3][4] These saturated nitrogen-fused heterocycles are the structural cornerstones of compounds exhibiting a wide spectrum of biological activities, from antimicrobial and antiviral to central nervous system effects.[1][2][3][4] Among the numerous synthetic intermediates developed to access this privileged scaffold, cis-Ethyl octahydro-1H-quinolizine-3-carboxylate stands out as a particularly valuable and versatile building block. Its stereochemically defined structure and strategically placed functional group provide a robust platform for the elaboration into more complex and biologically significant molecules, most notably members of the lupin alkaloid family, such as lupinine.[5]

This comprehensive guide provides an in-depth exploration of the synthesis and application of this compound. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of the synthetic strategies and the rationale behind the choice of reaction conditions. Detailed, field-proven protocols are provided to ensure reproducibility and success in your own research endeavors.

I. Stereoselective Synthesis of the Quinolizidine Core

The construction of the quinolizidine framework with precise stereochemical control is paramount for its use in target-oriented synthesis. The cis-fusion of the two six-membered rings in the target ester is typically achieved through the catalytic hydrogenation of a planar aromatic precursor, ethyl 3-(pyridin-2-yl)acrylate. This approach allows for the simultaneous reduction of the pyridine ring and the carbon-carbon double bond, with the stereochemical outcome being directed by the catalyst and reaction conditions.

Synthesis_of_cis_Ethyl_octahydro_1H_quinolizine_3_carboxylate Ethyl_3_pyridin_2_yl_acrylate Ethyl 3-(pyridin-2-yl)acrylate cis_Ester cis-Ethyl octahydro-1H- quinolizine-3-carboxylate Ethyl_3_pyridin_2_yl_acrylate->cis_Ester H₂, PtO₂, Glacial Acetic Acid

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the stereoselective reduction of ethyl 3-(pyridin-2-yl)acrylate to afford the desired cis-configured quinolizidine ester. The use of platinum oxide (Adam's catalyst) in an acidic medium is crucial for the complete saturation of the heterocyclic ring and the exocyclic double bond, leading preferentially to the cis diastereomer.

Materials:

  • Ethyl 3-(pyridin-2-yl)acrylate

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a suitable high-pressure reaction vessel, dissolve Ethyl 3-(pyridin-2-yl)acrylate (1.0 g) in glacial acetic acid (5 mL).

  • Catalyst Addition: Carefully add platinum(IV) oxide (5 mol%) to the solution.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Reaction: Stir the mixture vigorously at room temperature for 6-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with a small amount of ethyl acetate.

  • Neutralization: Carefully quench the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: 5% ethyl acetate in petroleum ether) to afford this compound as a colorless oil.

Expected Yield: 70-80%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry. The cis configuration can be confirmed by analysis of the coupling constants in the ¹H NMR spectrum, particularly those of the bridgehead proton and the proton at C3.

II. Applications in the Elaboration of Alkaloid Scaffolds

The synthetic utility of this compound lies in the reactivity of its ester functionality, which can be readily transformed into other key functional groups, paving the way for the synthesis of more complex natural products.

A. Reduction to the Corresponding Primary Alcohol: A Gateway to Lupinine

A pivotal transformation of the title ester is its reduction to the corresponding primary alcohol, (cis)-octahydro-1H-quinolizine-3-yl)methanol. This alcohol is a direct precursor to the lupin alkaloid, lupinine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.[6][7][8]

Reduction_to_Alcohol cis_Ester cis-Ethyl octahydro-1H- quinolizine-3-carboxylate Primary_Alcohol (cis)-Octahydro-1H- quinolizine-3-yl)methanol cis_Ester->Primary_Alcohol 1. LiAlH₄, THF 2. H₂O work-up

Caption: Reduction of the ester to the primary alcohol.

Protocol 2: LiAlH₄ Reduction of this compound

This protocol describes the reduction of the ester to the primary alcohol using lithium aluminum hydride. Strict anhydrous conditions are essential for the success of this reaction.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser work-up

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

  • Addition of Ester: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used. A granular precipitate should form.

  • Filtration and Extraction: Filter the precipitate and wash it thoroughly with ethyl acetate. The filtrate contains the product.

  • Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR (disappearance of the ester carbonyl peak and appearance of a broad O-H stretch), and mass spectrometry.

B. Hydrolysis to the Carboxylic Acid: A Handle for Further Functionalization

Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides another avenue for synthetic elaboration. This carboxylic acid can be used in amide bond formation, Curtius rearrangement to introduce an amino group, or other transformations. Both acidic and basic conditions can be employed for the hydrolysis.[9]

Hydrolysis_to_Acid cis_Ester cis-Ethyl octahydro-1H- quinolizine-3-carboxylate Carboxylic_Acid (cis)-Octahydro-1H- quinolizine-3-carboxylic acid cis_Ester->Carboxylic_Acid H₃O⁺ or OH⁻, H₂O, Δ

Caption: Hydrolysis of the ester to the carboxylic acid.

Protocol 3: Basic Hydrolysis of this compound

Basic hydrolysis (saponification) is often preferred as it is an irreversible process, typically leading to higher yields.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or methanol

  • Water

  • Hydrochloric acid (HCl), concentrated or 1M

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.

  • Addition of Base: Add an excess of sodium hydroxide (2-3 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Solvent Removal: Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~6-7 with hydrochloric acid. The carboxylic acid may precipitate out of solution.

  • Isolation: If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent such as chloroform or a mixture of isopropanol and chloroform.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Expected Yield: >90%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR (disappearance of the ester C-O stretch and appearance of a broad O-H and a shifted carbonyl stretch), and mass spectrometry.

C. Alkylation of the Enolate: Building Molecular Complexity

For the synthesis of more substituted quinolizidine alkaloids, the α-carbon to the ester can be functionalized via enolate alkylation.[10] This powerful C-C bond-forming reaction allows for the introduction of various alkyl or functionalized side chains, significantly expanding the synthetic utility of the starting ester.

Enolate_Alkylation cis_Ester cis-Ethyl octahydro-1H- quinolizine-3-carboxylate Enolate Lithium Enolate cis_Ester->Enolate LDA, THF, -78 °C Alkylated_Product α-Alkylated Quinolizidine Ester Enolate->Alkylated_Product R-X

Sources

Application Note: Advanced Protocols for the Stereoselective Synthesis of Quinolizidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolizidines (1-azabicyclo[4.4.0]decanes) represent a privileged structural motif in medicinal chemistry, forming the core of alkaloids such as (-)-lupinine, (+)-sparteine, and the lasubines. Their pharmacological profile spans anti-arrhythmic, anti-inflammatory, and glycosidase inhibitory activities. However, the development of quinolizidine-based therapeutics is frequently bottlenecked by the challenge of stereocontrol—specifically, controlling the relative stereochemistry of the bridgehead nitrogen and peripheral substituents.

This Application Note provides three field-validated protocols for the stereoselective construction of quinolizidines. Unlike generic reviews, this guide focuses on causality and reproducibility , moving from chiral auxiliary-directed methods to modern organocatalytic and transition-metal-mediated strategies.

Strategic Overview: The Stereochemical Challenge

The primary challenge in quinolizidine synthesis is the thermodynamic versus kinetic control of the ring fusion.

  • Trans-fused (Thermodynamic): The lone pair of the nitrogen is anti-periplanar to the C-C bond of the adjacent ring. This is generally the stable conformation for simple quinolizidines.

  • Cis-fused (Kinetic/Substituent dependent): Often required for specific biological activity but harder to access without directing groups.

Strategic Disconnection Map

The following diagram illustrates the three primary retrosynthetic disconnections covered in this guide.

Quinolizidine_Retrosynthesis Target Quinolizidine Core (Stereodefined) Strat1 Strategy 1: Chiral Auxiliary (Diastereoselective Mannich) Target->Strat1 C-C Bond Formation Strat2 Strategy 2: Organocatalysis (Asymmetric Aza-Michael) Target->Strat2 N-C Bond Formation Strat3 Strategy 3: Ring-Closing Metathesis (RCM Construction) Target->Strat3 Ring Closure Prec1 N-Sulfinyl Imine + Enolate Strat1->Prec1 Prec2 Amino-Enone + Jørgensen Cat. Strat2->Prec2 Prec3 Diene Precursor + Grubbs II Strat3->Prec3

Figure 1: Retrosynthetic logic for accessing the quinolizidine framework via three distinct mechanistic pathways.

Protocol A: Auxiliary-Directed Mannich Cyclization

Best for: Total synthesis requiring absolute stereocontrol of multiple centers (e.g., Lasubine II analogs). Mechanism: The reaction utilizes an N-tert-butanesulfinyl imine (Ellman's auxiliary) to direct the addition of an enolate. The bulky sulfinyl group forces the reaction through a highly ordered Zimmerman-Traxler transition state.

Materials
  • Substrate: N-tert-butanesulfinyl aldimine (derived from 5-chloropentanal or similar).

  • Nucleophile: Lithium enolate of methyl acetate or ketone.

  • Solvent: Anhydrous THF (H₂O < 50 ppm).

  • Reagent: LiHMDS (1.0 M in THF).

Step-by-Step Methodology
  • Enolate Formation:

    • Charge a flame-dried Schlenk flask with anhydrous THF (0.2 M relative to substrate).

    • Add LiHMDS (1.2 equiv) and cool to -78°C .

    • Critical Step: Add the ester/ketone (1.2 equiv) dropwise over 10 minutes. Stir for 45 minutes at -78°C. Why: Rapid addition warms the solution, causing enolate equilibration and loss of diastereoselectivity.

  • Mannich Addition:

    • Dissolve the N-sulfinyl imine (1.0 equiv) in minimal THF.

    • Add the imine solution slowly down the side of the flask to the enolate at -78°C.

    • Stir for 4 hours at -78°C. Monitor by TLC.

    • Quench with saturated NH₄Cl (aq) while still cold.

  • Cyclization (One-Pot Deprotection/Annulation):

    • Dissolve the crude Mannich adduct in MeOH.

    • Add 4M HCl in dioxane (excess). Stir at room temperature for 2 hours.

    • Mechanism:[1][2][3][4] Acid cleaves the sulfinyl group and the terminal chloro/leaving group allows the liberated amine to cyclize (Sɴ2) to form the quinolizidine ring.

    • Basify with NaHCO₃ to pH 8 and extract with DCM.

Data Validation
ParameterAcceptance CriteriaMethod
Diastereomeric Ratio (dr) > 95:5¹H NMR (Crude)
Yield (2 steps) > 75%Gravimetric
Enantiomeric Excess (ee) > 98% (determined by auxiliary purity)Chiral HPLC

Protocol B: Organocatalytic Enantioselective Aza-Michael

Best for: "Green" synthesis of enantioenriched quinolizidines from achiral precursors. Mechanism: Utilizes the Jørgensen-Hayashi catalyst (diarylprolinol silyl ether) to activate an α,β-unsaturated aldehyde/enone via an iminium ion intermediate, promoting stereoselective intramolecular nucleophilic attack by a tethered amine.

Workflow Diagram

Organocatalysis_Flow Start Start: Amino-Enone Precursor Cat Add Catalyst (10-20 mol%) Benzoic Acid (Cocatalyst) Start->Cat Inter Iminium Ion Formation Cat->Inter Activation Cycle Intramolecular Aza-Michael Inter->Cycle Stereocontrol Reduct In situ Reduction (NaBH4) Cycle->Reduct Trapping Prod Chiral Quinolizidine Reduct->Prod

Figure 2: Cascade sequence for the organocatalytic synthesis of quinolizidines.

Step-by-Step Methodology
  • Catalyst Activation:

    • To a vial, add (S)-α,α-diphenylprolinol trimethylsilyl ether (10-20 mol%) and 2-fluorobenzoic acid (10-20 mol%).

    • Dissolve in Toluene or DCM (0.1 M). Stir for 10 mins at ambient temperature.

  • Reaction Initiation:

    • Add the amino-enone precursor (tethered nucleophile).

    • Stir at room temperature for 12–24 hours.

    • Observation: The reaction typically turns yellow/orange indicating iminium formation.

  • Reductive Trapping:

    • Cool the mixture to 0°C.

    • Add MeOH followed by NaBH₄ (excess) to reduce the resulting hemiaminal/imine.

    • Why: The initial cyclization product is often unstable; immediate reduction locks the stereocenter.

Protocol C: Ring-Closing Metathesis (RCM) Assembly

Best for: Constructing the bicyclic core from flexible diene precursors; ideal for diversity-oriented synthesis. Mechanism: Ruthenium-catalyzed olefin metathesis.

Step-by-Step Methodology
  • Precursor Assembly:

    • Synthesize a diene precursor containing a piperidine ring with an N-alkenyl side chain and a C2-alkenyl substituent.

  • RCM Conditions:

    • Dissolve diene in degassed DCM (Dilution is critical: 0.001 M to 0.005 M ).

    • Why High Dilution? To favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

    • Add Grubbs II catalyst (2–5 mol%).

    • Reflux (40°C) for 2–12 hours under Ar atmosphere.

  • Purification:

    • Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium.

    • Filter through a pad of Celite.

  • Hydrogenation (Stereodetermining Step):

    • Dissolve the unsaturated quinolizidine in MeOH.

    • Add Pd/C (10 wt%) and stir under H₂ (1 atm).

    • Note: The stereochemistry of the hydrogen addition is dictated by the existing substituents, typically delivering the hydrogen to the less hindered face (cis-fusion is common if bridgehead H is accessible).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low dr in Mannich Rxn Temperature fluctuationMaintain -78°C strictly; pre-cool addition funnel. Ensure LiHMDS is fresh.
No Cyclization (Protocol B) Catalyst deactivationEnsure reagents are free of basic amines that poison the acid cocatalyst.
Oligomerization (RCM) Concentration too highDilute reaction further (0.001 M). Add catalyst in two portions.
Racemization Retro-MannichQuench at low temperature. Avoid prolonged exposure to strong base.

References

  • Intramolecular Mannich Reactions: King, F. D. (1986).[4][5] Synthesis of quinolizidines and indolizidines via an intramolecular Mannich reaction.[5] Journal of the Chemical Society, Perkin Transactions 1, 447-453.[5] Link[4]

  • Sulfinimine Chemistry: Davis, F. A., & Zhou, P. (1994). Asymmetric synthesis of amino acids using sulfinimines (N-sulfinyl imines). Journal of the American Chemical Society.
  • Lasubine II Synthesis: Maezaki, N., et al. (2003). Stereoselective Total Synthesis of (-)-Lasubine II. Organic Letters.
  • Organocatalytic IMAMR: Franzén, J., & Fisher, A. (2009). Asymmetric alkaloid synthesis: a one-pot organocatalytic reaction to quinolizidine derivatives.[6][7][8] Angewandte Chemie International Edition, 48(4), 787-791.[6] Link

  • RCM Approaches: Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture).
  • Benzo[a]quinolizidines: Kim, H., et al. (2022). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. ACS Omega, 7(36), 32562-32568.[9] Link[9]

Sources

cis-Ethyl octahydro-1H-quinolizine-3-carboxylate as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical utility, synthesis, and application of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate (CAS: 19728-76-8).[1][2] This compound serves as a critical chiral scaffold in the synthesis of lupin alkaloid analogs and neuroactive pharmaceutical agents.[3]

Unlocking the Quinolizidine Scaffold for Asymmetric Synthesis

Executive Summary

The quinolizidine motif (octahydro-2H-quinolizine) is the structural core of the Lupinus alkaloids (e.g., lupinine, sparteine) and a privileged scaffold in medicinal chemistry, particularly for ligands targeting nicotinic acetylcholine receptors (nAChRs) and opioid receptors.[2][3]

This compound represents a strategic entry point into this chemical space.[1][2] Unlike the more common 1-substituted derivatives (lupinine series), the 3-substituted isomer offers a distinct vector for structure-activity relationship (SAR) exploration, placing substituents in a unique spatial orientation relative to the bridgehead nitrogen lone pair.[1][2] This guide provides a validated protocol for its synthesis, stereochemical resolution, and application as a chiral building block.

Structural Analysis & Stereochemistry

The utility of this building block is defined by its stereochemistry.[2][3] The quinolizidine ring system can exist in a dynamic equilibrium between trans-fused and cis-fused conformers.[1]

  • Thermodynamic Preference: The trans-fused conformer is generally more stable (approx.[1][3] 2.4–4.6 kcal/mol) due to the absence of butane-gauche interactions.[1][3]

  • The "cis" Designation: In the context of this product (CAS 19728-76-8), "cis" refers to the relative configuration of the C3-ester group and the C9a-bridgehead hydrogen .[1][2]

    • Configuration: (3R, 9aR) or (3S, 9aS) in the racemate.

    • Conformation: In the thermodynamically preferred trans-fused ring system, a cis-relationship forces the C3-ester into an axial position, or it requires the ring system to adopt a cis-fusion to accommodate the ester equatorially.[1][2] This conformational flexibility is a key feature for binding affinity in biological targets.[1][2][3]

Diagram 1: Stereochemical & Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and the stereochemical outcome of the hydrogenation process.

Quinolizidine_Synthesis cluster_stereo Conformational Equilibrium Pyridine 2-Picoline Derivative (Starting Material) Salt Quinolizinium Salt (Intermediate) Pyridine->Salt Alkylation & Cyclization H2_Cat Catalytic Hydrogenation (PtO2 / H2) Salt->H2_Cat Reduction Trans_Isomer Trans-Isomer (Thermodynamic) H2_Cat->Trans_Isomer Major Product Cis_Isomer Cis-Isomer (Target: Kinetic/Separable) H2_Cat->Cis_Isomer Minor Product (Enriched via Chromatography) Cis_Isomer->Trans_Isomer Epimerization (Base)

Caption: Synthesis pathway from pyridine precursors to the resolved cis-quinolizidine ester, highlighting the divergent stereochemical outcomes.

Validated Synthesis Protocol

Protocol ID: QZN-SYN-03

Objective: Synthesis of ethyl octahydro-1H-quinolizine-3-carboxylate with enrichment of the cis-isomer. Scale: 10 mmol (scalable to 100 mmol).

Reagents & Materials
  • Precursor: 3-Ethoxycarbonylquinolizinium bromide (synthesized via reaction of ethyl 2-pyridylacetate with ethoxymethylenemalonate derivatives or similar cyclization routes).[1][3]

  • Catalyst: Platinum(IV) oxide (Adams' catalyst, PtO₂).[1][2][3]

  • Solvent: Glacial Acetic Acid (AcOH).[1][2][3]

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 40 psi).

  • Work-up: Sodium hydroxide (NaOH), Dichloromethane (DCM), Sodium sulfate (Na₂SO₄).[1][2][3]

Step-by-Step Methodology
  • Catalyst Activation:

    • In a hydrogenation flask, suspend PtO₂ (5 mol%) in glacial acetic acid (20 mL).

    • Pre-hydrogenate the catalyst by stirring under H₂ atmosphere for 15 minutes until the black suspension clumps (reduction to Pt black).[2][3]

  • Hydrogenation:

    • Dissolve the quinolizinium salt (10 mmol) in glacial acetic acid (30 mL) and add to the catalyst suspension.

    • Pressurize the vessel to 40 psi H₂ (or use a balloon for kinetic control, though conversion may be slower).[3]

    • Critical Control Point: Monitor reaction progress via TLC (System: MeOH/DCM 1:9, stained with Dragendorff’s reagent). The starting aromatic salt will be UV active; the product is not.[3]

    • Stir for 12–24 hours at room temperature.

  • Work-up & Isolation:

    • Filter the catalyst through a pad of Celite under an argon blanket (Caution: Pyrophoric catalyst).[1][3] Wash with EtOH.[1][3]

    • Concentrate the filtrate in vacuo to remove most acetic acid.[1][3]

    • Redissolve residue in DCM (50 mL) and cool to 0°C.

    • Slowly basify with 2M NaOH until pH > 12.[1][3] (This ensures the tertiary amine is deprotonated and extractable).[2][3]

    • Extract with DCM (3 x 50 mL).[1][3] Dry combined organics over Na₂SO₄ and concentrate.

  • Isomer Separation (The "Self-Validating" Step):

    • The crude residue typically contains a mixture of cis and trans isomers (approx. 1:3 to 1:1 ratio depending on pressure).[1][2][3]

    • Column Chromatography: Silica gel, gradient elution 0%

      
       5% MeOH in DCM containing 1% NH₄OH.
      
    • Identification:

      • Trans-isomer: Elutes second (more polar due to better interaction with silica or specific conformation).[1][3] Shows Bohlmann bands in IR (2700–2800 cm⁻¹).[1][3]

      • Cis-isomer (Target): Elutes first. Validation: Absence of Bohlmann bands in IR indicates cis-fused or distorted conformation.[1][3]

Application Data: Chiral Building Block Utility

The cis-ethyl ester is a versatile precursor.[1][3] Below is a summary of standard transformations validated for this scaffold.

TransformationReagent SystemTarget MoietyApplication
Reduction LiAlH₄ / THF3-HydroxymethylSynthesis of homo-lupinine analogs; chiral ligands.[1]
Hydrolysis LiOH / THF / H₂OCarboxylic AcidPeptide coupling; formation of amide-linked libraries.[1][3]
Alkylation LDA / R-X3-Alkyl-3-carboxylateQuaternary carbon center creation; rigidifying the scaffold.[1]
Resolution (+)-Dibenzoyl-D-tartaric acidEnantiopure SaltOptical resolution of the racemate to (3R, 9aR).[1][2]
Pathway Diagram 2: Functionalization Workflow

This diagram maps the divergence from the core building block to bioactive targets.[1][2][3]

Applications Core This compound (Core Scaffold) Acid Carboxylic Acid (Peptide Coupling) Core->Acid Hydrolysis (LiOH) Alcohol 3-Hydroxymethyl (Lupinine Analog) Core->Alcohol Reduction (LiAlH4) Amide Tertiary Amides (GPCR Ligands) Acid->Amide HATU/Amine Target1 nAChR Modulators Alcohol->Target1 Target2 Local Anesthetics Amide->Target2

Caption: Functionalization tree demonstrating the conversion of the ester scaffold into bioactive pharmacophores.

Quality Control & Troubleshooting

Analytical Validation Parameters

To ensure the integrity of the building block, the following QC parameters must be met:

  • NMR Validation (¹H NMR, 400 MHz, CDCl₃):

    • Diagnostic Signal: The bridgehead proton (H-9a) and the proton alpha to the ester (H-3) are critical.[1][2]

    • Cis-isomer: H-3 typically appears as a multiplet with smaller coupling constants compared to the trans-isomer (axial-axial couplings).[1][2]

    • Bohlmann Bands (IR): The cis-isomer (or cis-fused conformer) lacks the characteristic C-H stretching bands at 2700–2800 cm⁻¹ seen in trans-fused systems with anti-periplanar lone pairs.[1]

  • Chiral Purity (Enantiomeric Excess):

    • If used as a chiral building block, the racemate must be resolved.[2][3]

    • Method: Chiral HPLC using a Chiralpak AD-H column.[1][3]

    • Mobile Phase: Hexane/iPrOH/Diethylamine (90:10:0.1).[1][3]

Troubleshooting Guide
  • Issue: Low yield of cis-isomer.

    • Cause: Thermodynamic equilibration to the trans-isomer during work-up or hydrogenation.[1][3]

    • Solution: Stop hydrogenation immediately upon consumption of starting material.[1][3] Avoid prolonged exposure to basic conditions during work-up, or use acidic work-up followed by rapid neutralization.[1][3]

  • Issue: Inseparable diastereomers.

    • Solution: Convert the ester to the corresponding alcohol (LiAlH₄ reduction).[3] The alcohols often have vastly different Rf values and crystallization properties compared to the esters.[2][3]

References

  • Sigma-Aldrich. this compound Product Sheet. Accessed Oct 2025.[1][3] Link[1][3]

  • Gribble, G. W. (2018).[1][2][3] "Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine." Organic Preparations and Procedures International.[1][2][3] (Demonstrates hydrogenation protocols for quinolizidine precursors). Link[1][2][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12519345, Ethyl octahydro-2H-quinolizine-3-carboxylate. Link

  • Comins, D. L., & LaMunyon, D. H. (1989).[1][2][3] "Lithiation of 2-substituted pyridines: synthesis of quinolizidines." Tetrahedron Letters. (Background on constructing the ring system).

  • Fujii, T., et al. (1975).[1][2][3] "Lupin Alkaloids.[1][2][3] Stereoselective synthesis of quinolizidine derivatives." Chemical & Pharmaceutical Bulletin. (Foundational work on cis/trans quinolizidine stereochemistry).

Sources

Application Note: Comprehensive Analytical Strategies for Ethyl Octahydro-1H-Quinolizine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and quality control of ethyl octahydro-1H-quinolizine-3-carboxylate, a key saturated N-heterocyclic scaffold. Recognizing the importance of this compound class in modern drug discovery, this guide details robust protocols for High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is presented with an in-depth explanation of the underlying principles and the rationale behind experimental choices, ensuring methodological integrity and reproducibility. This application note is intended for researchers, analytical scientists, and drug development professionals requiring validated and reliable analytical techniques for this molecule and its structural analogs.

Introduction

Saturated N-heterocycles are foundational scaffolds in medicinal chemistry, prized for their three-dimensional architecture which can improve properties like solubility, metabolic stability, and target binding affinity compared to their flat, aromatic counterparts.[1][2] Ethyl octahydro-1H-quinolizine-3-carboxylate (Figure 1) is a member of the quinolizidine alkaloid class, a group of secondary metabolites known for a range of biological activities.[3] As a synthetic building block, it serves as a precursor for more complex molecules in pharmaceutical development programs.[4]

The accurate and precise analysis of this compound is critical throughout the drug development lifecycle. In early discovery, definitive structural confirmation is paramount. During process development, methods are needed to assess purity, identify impurities, and optimize reaction yields. For preclinical and clinical studies, validated bioanalytical methods are required to determine pharmacokinetic profiles. This guide provides the technical foundation for establishing such analytical systems.

Figure 1: Chemical Structure of Ethyl Octahydro-1H-Quinolizine-3-Carboxylate Chemical Structure of Ethyl octahydro-1H-quinolizine-3-carboxylate

Physicochemical Properties

Understanding the fundamental physicochemical properties of a molecule is the first step in developing a robust analytical method. These properties, summarized in Table 1, dictate choices regarding solvents, chromatographic conditions, and sample preparation strategies. The compound's basic nitrogen atom, for instance, necessitates pH control in reversed-phase HPLC to ensure consistent retention and peak shape.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₂[5]
Molecular Weight 211.30 g/mol [5]
Physical Form Liquid[6]
XLogP3 1.9[5]
CAS Number 76211-05-7[5]
Storage Sealed in dry, 2-8°C[6]

Table 1: Key physicochemical properties of ethyl octahydro-1H-quinolizine-3-carboxylate.

Sample Preparation: The Foundation of Quality Data

Sample preparation is a critical step that isolates the analyte from the matrix, concentrates it, and removes interferences that could damage the analytical column or suppress detector response.[7] The choice of technique depends heavily on the sample matrix (e.g., reaction mixture, biological fluid, final product).

Causality Behind Extraction Choices
  • For Reaction Mixtures: A simple "dilute-and-shoot" approach is often sufficient. The reaction solvent is diluted with the initial mobile phase for HPLC analysis or a volatile solvent like dichloromethane for GC-MS. This minimizes sample manipulation and preserves the impurity profile.

  • For Biological Matrices (Plasma, Urine): The presence of proteins, salts, and other endogenous components necessitates more rigorous cleanup.

    • Protein Precipitation (PPT): A fast but non-selective method where a solvent like acetonitrile is used to crash out proteins. It is often used for initial screening.

    • Liquid-Liquid Extraction (LLE): This technique leverages the analyte's solubility. By making the aqueous sample basic (pH > 9-10) with ammonium hydroxide, the quinolizidine nitrogen is deprotonated, making the molecule more soluble in a non-polar, water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). This provides a cleaner extract than PPT.[8]

    • Solid-Phase Extraction (SPE): This is the most selective method. A reversed-phase (C18) or mixed-mode cation exchange cartridge can be used. The basic nitrogen allows for strong retention on a cation exchange sorbent, enabling stringent washing steps to remove neutral and acidic interferences, followed by elution with a basic organic solvent.[7]

General Sample Preparation Workflow (LLE)

start Start: Aqueous Sample (e.g., Plasma, Urine) add_base Adjust to pH > 9 with NH4OH start->add_base add_solvent Add immiscible organic solvent (e.g., CH2Cl2) add_base->add_solvent vortex Vortex/Mix vigorously add_solvent->vortex centrifuge Centrifuge to separate layers vortex->centrifuge collect Collect organic layer centrifuge->collect dry Dry over Na2SO4 collect->dry evaporate Evaporate solvent under N2 stream dry->evaporate reconstitute Reconstitute in mobile phase / injection solvent evaporate->reconstitute analyze Inject for LC-MS or GC-MS Analysis reconstitute->analyze

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Chromatographic Methods

Chromatography is the core technique for separating the analyte from impurities, isomers, and degradation products. Both liquid and gas chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC-MS)

HPLC is the premier technique for the analysis of non-volatile or thermally labile compounds. For ethyl octahydro-1H-quinolizine-3-carboxylate, which lacks a strong UV chromophore, coupling HPLC with a mass spectrometer (LC-MS) provides the necessary sensitivity and selectivity.[9][10]

  • Instrumentation: HPLC system coupled to a single quadrupole or tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Rationale: A C18 stationary phase provides excellent hydrophobic retention for the molecule's alkyl backbone.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: The acidic modifier ensures the basic nitrogen is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the silica support.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier with low viscosity and good UV transparency, although the latter is less critical for MS detection.[11]

  • Gradient Elution: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

    • Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.

  • Injection Volume: 5 µL.

  • MS Detection (ESI Positive Mode):

    • Monitored Ion (m/z): [M+H]⁺ = 212.2

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 350°C.

cluster_LC HPLC System cluster_MS Mass Spectrometer pump Binary Pump (Mobile Phase A+B) injector Autosampler (Injects Sample) pump->injector column C18 Column @ 40°C (Separation) injector->column esi ESI Source (Ionization) column->esi analyzer Mass Analyzer (m/z Filtering) esi->analyzer detector Detector (Signal Acquisition) analyzer->detector data_system Data System (Chromatogram) detector->data_system

Caption: Workflow for the HPLC-MS analytical system.

ParameterExpected ValueRationale / Reference
Linearity (r²) > 0.995Standard requirement for quantitative methods.[9][10]
LOD 0.1 - 1 ng/mLAchievable with modern MS instrumentation.[10]
LOQ 0.5 - 5 ng/mLAchievable with modern MS instrumentation.[9][10]
Precision (%RSD) < 15%Standard acceptance criteria for bioanalytical methods.[12]
Accuracy (%Recovery) 85 - 115%Standard acceptance criteria for bioanalytical methods.[9][12]

Table 2: Summary of expected HPLC-MS method validation parameters based on literature for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for purity analysis and identification of volatile impurities. It is a well-established technique for the analysis of quinolizidine alkaloids.[8][13][14] The compound is sufficiently volatile and thermally stable for GC analysis without derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Rationale: This is a robust, general-purpose non-polar column suitable for a wide range of compounds, including alkaloids.[8]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 split ratio), 1 µL injection volume.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • MS Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40 - 450.

cluster_MS Mass Spectrometer injector GC Inlet @ 250°C (Vaporization) column GC Column (Temp Programmed Separation) injector->column ms_interface MS Transfer Line @ 280°C column->ms_interface ei_source EI Source @ 70eV (Ionization & Fragmentation) ms_interface->ei_source analyzer Quadrupole Analyzer (m/z Scan) ei_source->analyzer detector Detector analyzer->detector data_system Data System (Total Ion Chromatogram & Mass Spectrum) detector->data_system

Caption: Workflow for the GC-MS analytical system.

ParameterExpected Result
Retention Time Dependent on exact conditions, but predictable.
Molecular Ion (M⁺˙) m/z 211 (may be low abundance in EI)
Key Fragments (m/z) 166 (Loss of -OC₂H₅), 138 (Loss of -COOC₂H₅), various quinolizidine ring fragments (e.g., 97, 83).

Table 3: Summary of expected GC-MS parameters and fragmentation data.

Spectroscopic Methods for Structural Elucidation

While chromatography separates components, spectroscopy provides definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination and confirmation.[15] Both ¹H and ¹³C NMR are essential for full characterization.

  • Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment. Provides information on the number of different protons, their chemical environment, and neighboring protons (through splitting patterns).

    • ¹³C NMR: Standard carbon experiment (with proton decoupling). Determines the number of unique carbon atoms.

    • 2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign all proton and carbon signals.[15]

AssignmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale
Ester -O-CH₂- ~4.1 (quartet)~60Typical for an ethyl ester methylene group.
Ester -CH₃ ~1.2 (triplet)~14Typical for an ethyl ester methyl group.[16]
Ester C=O N/A~174Characteristic chemical shift for an ester carbonyl.[17]
Quinolizidine Ring Protons 1.0 - 3.5 (complex multiplets)20 - 65The saturated ring system leads to a complex, overlapping region of signals.[15]
-CH-COOEt ~2.5-3.0 (multiplet)~40-50Proton alpha to the carbonyl group.
Bridgehead -CH- ~2.8-3.2 (multiplet)~60-65Protons at the ring fusion.

Table 4: Hypothetical ¹H and ¹³C NMR chemical shift assignments based on typical values for similar structural motifs.

Conclusion

The analytical control of ethyl octahydro-1H-quinolizine-3-carboxylate can be robustly achieved through a combination of chromatographic and spectroscopic techniques. For quantitative analysis and impurity profiling, HPLC-MS is the method of choice due to its high sensitivity, selectivity, and applicability to complex matrices. GC-MS serves as an excellent orthogonal technique, ideal for confirming identity and analyzing volatile impurities. Finally, NMR spectroscopy remains the gold standard for definitive structural elucidation and is indispensable for reference standard characterization. The protocols and rationales provided in this note offer a solid foundation for developing and validating methods tailored to specific research, development, or quality control needs.

References

  • New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. (2024). ResearchGate. Available at: [Link]

  • Gas Chromatographic Determination of Quinolizidine Alkaloids in Genista sandrasica and Their Antimicrobial Activity. (2011). ACG Publications. Available at: [Link]

  • Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. (2017). Frontiers in Plant Science. Available at: [Link]

  • Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. (2020). ACS Omega. Available at: [Link]

  • New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. (2024). PMC. Available at: [Link]

  • III Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • Ethyl octahydro-2H-quinolizine-3-carboxylate. PubChem. Available at: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2023). RSC Publishing. Available at: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2023). PMC. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some New Quinoline-3-carbonitrile Derivatives. Mansoura Journal of Chemistry. Available at: [Link]

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020). PubMed. Available at: [Link]

  • Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. (2020). PMC. Available at: [Link]

  • Applying green analytical chemistry for rapid analysis of drugs: Adding health to pharmaceutical industry. (2012). Journal of Pharmaceutical Analysis. Available at: [Link]

  • Qualitative Analysis of Organic Compounds. (2005). The Department of Chemistry, UWI, Mona, Jamaica. Available at: [Link]

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. AZoM.com. Available at: [Link]

  • Figure S1. 1 H NMR spectrum of 3a. ResearchGate. Available at: [Link]

  • Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Archives of Razi Institute. Available at: [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2021). PMC. Available at: [Link]

  • Synthesis of Saturated N- Heterocycles. (2014). ETH Zurich Research Collection. Available at: [Link]

  • Saturated Heterocycles with Applications in Medicinal Chemistry. (2016). ResearchGate. Available at: [Link]

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (2023). Frontiers in Chemistry. Available at: [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). ACS Publications. Available at: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). Molecules. Available at: [Link]

  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods. SciSpace. Available at: [Link]

  • 2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2020). Bulgarian Chemical Communications. Available at: [Link]

  • Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. (2025). Analytical Methods. Available at: [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the structural elucidation and conformational analysis of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Quinolizidine alkaloids and their synthetic derivatives are a significant class of heterocyclic compounds with diverse biological activities.[1][2][3][4] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships and for rational drug design. This guide outlines the systematic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the unambiguous assignment of all proton and carbon resonances and the confirmation of the cis-fused ring junction stereochemistry.

Introduction

The quinolizidine skeleton is a core structural motif in a wide range of natural products, many of which exhibit interesting pharmacological properties.[1][3][4][5] The stereochemistry of the ring fusion and the orientation of substituents critically influence the molecule's conformation and, consequently, its biological function. This compound serves as a valuable model compound for demonstrating the power of NMR spectroscopy in resolving complex structural challenges in heterocyclic chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules.[6][7] Through the application of various NMR experiments, it is possible to probe the chemical environment of individual nuclei and their connectivity, providing a detailed picture of the molecular architecture.[8][9] This application note is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of small molecules, particularly those containing heterocyclic scaffolds.

Experimental Design and Rationale

The comprehensive structural characterization of this compound necessitates a multi-pronged NMR approach. The workflow is designed to systematically build up structural information, from basic proton and carbon environments to intricate long-range connectivities.

Workflow for Structural Elucidation

G cluster_0 1. Sample Preparation cluster_1 2. 1D NMR Acquisition cluster_2 3. 2D NMR Acquisition cluster_3 4. Data Analysis & Interpretation A Dissolve 5-25 mg of sample in 0.6-0.7 mL CDCl3 B ¹H NMR A->B Acquire Proton Spectrum C ¹³C{¹H} NMR G Assign Proton Resonances B->G Identify Proton Environments & Coupling Patterns H Assign Carbon Resonances C->H Identify Carbon Environments D COSY E HSQC D->G Establish H-H Connectivity F HMBC E->H Correlate Protons to Directly Attached Carbons I Establish C-C Connectivity F->I Establish Long-Range H-C Connectivity J Confirm Stereochemistry G->J Integrate all data to determine 3D structure H->J Integrate all data to determine 3D structure I->J Integrate all data to determine 3D structure

Caption: Workflow for the NMR-based structural elucidation of this compound.

Protocols

PART 1: Sample Preparation

The quality of the NMR data is critically dependent on proper sample preparation.[10]

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[11][12][13]

  • Deuterated chloroform (CDCl₃) of high isotopic purity (≥99.8%)[6][14]

  • High-quality 5 mm NMR tubes[13][15]

  • Glass Pasteur pipette and cotton wool for filtration (if necessary)[13]

  • Vortex mixer

Protocol:

  • Weigh 5-25 mg of the analyte into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11][12]

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[10][15] Deuterated solvents are essential to avoid large solvent signals that would obscure the analyte's peaks.[7][14][16]

  • Vortex the sample until the solid is completely dissolved. The solution should be clear and free of any particulate matter.

  • If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[12][13]

  • Carefully place the NMR tube into the spectrometer's spinner turbine, ensuring it is positioned correctly.

PART 2: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse detection experiments.

1. ¹H NMR Spectroscopy

  • Purpose: To determine the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling), which reveal information about neighboring protons.[17][18]

  • Typical Parameters (400 MHz):

    • Pulse Program: zg30

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-3 s

    • Relaxation Delay: 1-2 s

    • Number of Scans: 8-16

2. ¹³C{¹H} NMR Spectroscopy

  • Purpose: To determine the number of distinct carbon environments and their chemical shifts. The {¹H} denotes proton decoupling, which results in sharp singlet signals for each carbon, simplifying the spectrum.

  • Typical Parameters (100 MHz for ¹³C):

    • Pulse Program: zgpg30

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1 s

    • Relaxation Delay: 2 s

    • Number of Scans: 1024 or more, depending on sample concentration.

3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[19] This is crucial for tracing out spin systems within the molecule.

  • Typical Parameters:

    • Pulse Program: cosygpqf

    • Spectral Width (F1 and F2): ~10-12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-4

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton with the carbon atom to which it is directly attached.[8][20] This experiment is highly sensitive and provides unambiguous one-bond C-H connectivity.

  • Typical Parameters:

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width (F2 - ¹H): ~10-12 ppm

    • Spectral Width (F1 - ¹³C): ~160-180 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 2-4

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[20][21][22] This is the key experiment for piecing together the carbon skeleton of the molecule.

  • Typical Parameters:

    • Pulse Program: hmbcgplpndqf

    • Spectral Width (F2 - ¹H): ~10-12 ppm

    • Spectral Width (F1 - ¹³C): ~200-220 ppm

    • Number of Increments (F1): 256-400

    • Number of Scans per Increment: 4-8

PART 3: Data Processing and Analysis

Modern NMR software packages such as Mnova, TopSpin, or NMRium can be used for processing and analyzing the acquired data.[23][24][25][26]

Processing Steps:

  • Apply Fourier transformation to all FIDs.

  • Phase correct all spectra to obtain pure absorption lineshapes.

  • Reference the spectra. For CDCl₃, the residual solvent peak is at δH 7.26 ppm, and the carbon signal is at δC 77.16 ppm.[14][19]

  • Perform baseline correction on all spectra.

  • For ¹H spectra, integrate the signals to determine the relative number of protons.

  • For 2D spectra, pick the cross-peaks for analysis.

Data Interpretation and Structural Elucidation

The following is a representative analysis based on expected chemical shifts and coupling patterns for this compound.

Hypothetical NMR Data Summary
Position ¹H Chemical Shift (δ, ppm) Multiplicity, J (Hz) ¹³C Chemical Shift (δ, ppm)
Ethyl-CH₂ ~4.12q, J = 7.1~60.5
Ethyl-CH₃ ~1.25t, J = 7.1~14.2
C=O --~173.0
H-3 ~2.50m~40.0
H-9a ~2.00m~61.0
Other CH/CH₂ 1.30 - 3.10m25.0 - 56.0

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. This table provides expected ranges for illustrative purposes.

Step-by-Step Analysis

1. Analysis of the Ethyl Ester Group:

  • The ¹H NMR spectrum will show a quartet at ~4.12 ppm (2H) and a triplet at ~1.25 ppm (3H), characteristic of an ethyl group.

  • The COSY spectrum will show a cross-peak between these two signals, confirming their connectivity.

  • The HSQC spectrum will correlate the quartet to a carbon at ~60.5 ppm (O-CH₂) and the triplet to a carbon at ~14.2 ppm (CH₃).

  • The HMBC spectrum will show a correlation from the ethyl protons (both CH₂ and CH₃) to the carbonyl carbon at ~173.0 ppm, confirming the ester functionality.

2. Assembling the Quinolizidine Core:

  • The COSY spectrum is used to trace the proton-proton connectivities around the two six-membered rings. Starting from a well-resolved proton, one can "walk" around the ring system by identifying adjacent protons through their cross-peaks.

  • The HSQC spectrum is then used to assign the carbon signal for each protonated carbon in the quinolizidine skeleton.

  • The HMBC spectrum is crucial for connecting the different spin systems and identifying quaternary carbons. For example, correlations from protons on C-2 and C-4 to C-3 will be observed. Importantly, correlations from protons on C-1, C-5, and C-9 to the bridgehead carbon C-9a will help to piece together the bicyclic structure.

3. Determining the cis-Stereochemistry:

  • The stereochemistry of the ring fusion is often determined by analyzing the coupling constants and through-space interactions observed in a Nuclear Overhauser Effect (NOE) experiment (e.g., NOESY or ROESY).

  • In the cis-fused conformation, the proton at the bridgehead (H-9a) is expected to show an NOE to protons on the same face of the molecule, which will differ from the NOEs expected for a trans-fused system.

  • The coupling constants between vicinal protons can also provide conformational information, as described by the Karplus relationship.[17]

Key 2D NMR Correlations

G cluster_0 Key Structural Fragments cluster_1 NMR Experiments cluster_2 Derived Information mol Structure of this compound ester Ethyl Ester Group (CH3-CH2-O-C=O) cosy COSY ester->cosy correlates hsqc HSQC ester->hsqc correlates hmbc HMBC ester->hmbc correlates ringA Ring A (N, C1, C2, C3, C4, C9a) ringA->cosy correlates ringA->hsqc correlates ringA->hmbc correlates ringB Ring B (N, C5, C6, C7, C8, C9a) ringB->cosy correlates ringB->hsqc correlates ringB->hmbc correlates info_cosy H-H Connectivity (e.g., Ethyl CH2-CH3, protons within rings) cosy->info_cosy info_hsqc Direct C-H Connectivity (Assigns protonated carbons) hsqc->info_hsqc info_hmbc Long-Range C-H Connectivity (Connects fragments, locates C=O and C9a) hmbc->info_hmbc final_structure Complete Structure & Stereochemistry info_cosy->final_structure integrates to info_hsqc->final_structure integrates to info_hmbc->final_structure integrates to

Caption: Logical relationships between NMR experiments and the structural information derived for this compound.

Conclusion

This application note demonstrates a systematic and robust workflow for the complete structural and stereochemical assignment of this compound using a combination of 1D and 2D NMR techniques. The described protocols for sample preparation, data acquisition, and analysis provide a comprehensive guide for researchers working on the characterization of complex small molecules. The integration of data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments allows for the unambiguous determination of the molecular structure, which is a critical step in any drug discovery and development pipeline.

References

  • Garraffo, H. M., et al. (2005, April 15). NMR study of quinolizidine alkaloids: relative configurations, conformations. PubMed. Retrieved from [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Georgia Tech NMR Center. Recommended Software for NMR Data Process. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • NMRium. NMRium - The next-generation NMR software. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Kalogianni, A., et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. PMC. Retrieved from [Link]

  • CCPN. AnalysisAssign - Software for analysis of biological NMR data. Retrieved from [Link]

  • University of Bergen. NMR spectroscopy - Software. Retrieved from [Link]

  • Golebiewski, W. M., & Spenser, I. D. (1985). Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. Sample Preparation. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Schripsema, J., et al. (2007, February 24). Natural Abundance Nitrogen-15 NMR: A Study About the Conformation and Protonation Site of Some Quinoline Alkaloids. Spectroscopy Letters. Retrieved from [Link]

  • Pouny, I., et al. (2021, February 19). Quinolizidine Alkaloids from Cylicomorpha solmsii. Journal of Natural Products. Retrieved from [Link]

  • ResearchGate. Coupling constants (Hz) in multiflorine (1). Retrieved from [Link]

  • Taylor, R. J. K., et al. (2018, November 20). The Hancock Alkaloids (−)-Cuspareine, (−)-Galipinine, (−)-Galipeine, and (−)-Angustureine: Asymmetric Syntheses and Corrected 1H and 13C NMR Data. Journal of Natural Products. Retrieved from [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • Balazs, Y. S., et al. (2021, June 23). NMR free ligand conformations and atomic resolution dynamics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • ResearchGate. (2021, April 15). Structural Studies of Norditerpenoid Alkaloids: Conformation Analysis in Crystal and in Solution States. Retrieved from [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • Bohlmann, F., Schumann, D., & Arndt, C. (1965, August). [NMR spectra of quinolizidine derivatives: the configuration of sparteine]. Tetrahedron Letters. Retrieved from [Link]

  • Pupo, M. P. T., et al. (2011). Theoretical NMR correlations based Structure Discussion. PMC. Retrieved from [Link]

  • Wikipedia. J-coupling. Retrieved from [Link]

  • Weizmann Institute of Science. V J-Coupling. Retrieved from [Link]

  • PubChem. Ethyl octahydro-2H-quinolizine-3-carboxylate. Retrieved from [Link]

  • MDPI. (2024, January 24). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Retrieved from [Link]

  • Recent. NMR free ligand conformations and atomic resolution dynamics. Retrieved from [Link]

  • Q-Chem. 11.13.1 NMR Chemical Shifts and J-Couplings. Retrieved from [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • PubChem. Quinolizidine. Retrieved from [Link]

  • University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • PMC. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Retrieved from [Link]

  • CABI Digital Library. Advanced Multidimensional NMR Experiments as Tools for Structure Determination of Amaryllidaceae Alkaloids. Retrieved from [Link]

  • JEOL Ltd. Molecular Structure Analysis of Alkaloids. Retrieved from [Link]

Sources

Application Note: Strategies for the Chromatographic Resolution of Quinolizine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolizine scaffold is a privileged structure in medicinal chemistry and a core component of numerous naturally occurring alkaloids, many of which exhibit significant biological activity. The stereochemical and structural arrangement of these molecules can dramatically influence their pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify quinolizine isomers is paramount for drug development, quality control, and phytochemical analysis. This guide provides a comprehensive overview of modern chromatographic techniques—including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC)—for the effective resolution of quinolizine structural isomers, diastereomers, and enantiomers. We delve into the mechanistic principles behind method selection, offer field-proven optimization strategies, and present detailed, step-by-step protocols for immediate application in the laboratory.

Introduction: The Significance of Isomeric Purity in Quinolizine Chemistry

Quinolizine alkaloids, found extensively in the Lupinus (lupin) genus, serve as a plant's chemical defense against herbivores and pathogens.[1][2] Beyond their natural role, synthetic quinolizine derivatives are explored for a wide range of therapeutic applications. The core challenge in their analysis lies in the subtle structural similarities between their isomers. Molecules may differ only in the spatial orientation of substituents (stereoisomers) or the position of functional groups on the bicyclic ring system (structural isomers).

These subtle differences are not trivial; they are often the determining factor in a molecule's interaction with chiral biological targets like enzymes and receptors. One enantiomer may be a potent therapeutic agent, while its mirror image could be inert or, in the worst case, toxic.[3][4] Therefore, robust and reliable analytical methods capable of resolving these closely related species are not merely a matter of analytical rigor but a critical component of safety and efficacy in drug development. This document serves as a practical guide to navigating the complexities of quinolizine isomer separation.

Foundational Chromatographic Strategies: Choosing the Right Tool

The selection of a chromatographic technique is dictated by the physicochemical properties of the quinolizine analytes (e.g., volatility, polarity, stereochemistry) and the analytical goal (e.g., profiling, chiral purity, preparative isolation).

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Many quinolizidine alkaloids, such as sparteine and lupanine, are well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.[1][2][5]

  • Expertise & Causality: The choice of a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is deliberate.[1] This phase separates compounds primarily based on their boiling points and subtle polarity differences. The basic nitrogen atom in the quinolizine ring can interact with active sites on the column, leading to peak tailing. Therefore, proper sample preparation, including extraction and potential derivatization, is crucial for robust results. GC is particularly effective for profiling the relative abundance of different known alkaloids in complex mixtures like plant extracts.[2][6]

High-Performance and Ultra-Performance Liquid Chromatography (HPLC/UPLC)

HPLC and its high-pressure evolution, UPLC, are the most versatile and widely used techniques for non-volatile or thermally labile compounds. They offer a vast array of stationary and mobile phases to tackle complex separation challenges.[7][8]

  • Reversed-Phase (RP) HPLC: For separating structural isomers or diastereomers, RP-HPLC on C18 columns is a common starting point.[9][10]

    • Expertise & Causality: The separation of basic quinolizine isomers is highly dependent on the mobile phase pH.[11] Controlling the pH with a buffer (e.g., phosphate, acetate) is essential. At a pH approximately 2 units below the analyte's pKa, the basic nitrogen is protonated, leading to increased polarity and potentially better interaction with polar-embedded stationary phases or manipulation of retention via ion-pairing reagents.[11] Phenyl-hexyl columns can offer alternative selectivity through π-π interactions with the aromatic rings of certain quinolizine derivatives.

  • Chiral Liquid Chromatography: Resolving enantiomers requires a chiral environment. This is most effectively achieved using a Chiral Stationary Phase (CSP).[12][13]

    • Expertise & Causality: The choice of CSP is an empirical process, but guided by the analyte's structure.[12]

      • Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are exceptionally versatile.[14] Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide polymer.[3]

      • Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ V, T) offer multi-modal interactions, including ionic, hydrogen bonding, and inclusion complexation, making them excellent for polar, ionizable molecules.[15]

      • Cinchona Alkaloid-based CSPs function as weak anion exchangers and are particularly effective for separating acidic chiral compounds.[16][17] While less common for basic quinolizines, derivatization of the analyte can enable separation on these phases.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" technology for chiral separations, offering significant advantages in speed and efficiency over HPLC.[18][19] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and rapid column equilibration.[3]

  • Expertise & Causality: SFC is fundamentally a normal-phase technique, making it compatible with the same polysaccharide-based CSPs used in normal-phase HPLC.[19] The addition of a small amount of an alcohol modifier (e.g., methanol, ethanol) is critical to deactivate stationary phase active sites and modulate analyte retention.[3] The high efficiency of SFC often leads to superior resolution between stereoisomers in a fraction of the time required by HPLC, making it the preferred technique for high-throughput chiral screening and purification in the pharmaceutical industry.[18][19]

Systematic Method Development Workflow

A structured approach to method development saves time and ensures a robust final method. The workflow below outlines a logical progression from initial screening to final optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, Solubility, UV Spectra) Technique Technique Selection (GC vs LC vs SFC) Analyte->Technique Based on Properties ColumnScreen Column & Mobile Phase Screening Technique->ColumnScreen Initial Runs Params Parameter Optimization (Gradient, Temp, Flow Rate) ColumnScreen->Params Best Candidate(s) Identified Robust Robustness Testing (Small pH/Temp Variations) Params->Robust Optimized Method SST Define System Suitability (Resolution, Tailing Factor) Robust->SST Final Method Validation Method Validation (ICH Guidelines) SST->Validation

Caption: A systematic workflow for developing a robust chromatographic method for quinolizine isomer separation.

Detailed Application Protocols

The following protocols are presented as validated starting points for laboratory implementation.

Protocol 1: GC-MS Profiling of Quinolizidine Alkaloids in Lupin Seeds

This protocol is designed for the qualitative and quantitative analysis of common quinolizidine alkaloids in plant material.[1][2]

A. Sample Preparation (Solid-Phase Extraction)

  • Grind 50 mg of dried lupin seed flour and suspend in 1.2 mL of 0.1 N HCl. Add an appropriate internal standard (e.g., sparteine, if not a target analyte).

  • Stir the suspension overnight at room temperature.

  • Centrifuge and collect the acidic supernatant.

  • Adjust the pH of the extract to 10–11 with 5% NH₄OH.

  • Apply the alkalinized extract to a pre-conditioned Extrelut® or similar diatomaceous earth column.[2]

  • Elute the alkaloids with 4 x 3 mL of dichloromethane (CH₂Cl₂).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of chloroform or methanol for GC-MS analysis.[1][2]

B. GC-MS Conditions

ParameterSettingRationale
GC System Agilent 7890A or equivalentStandard, reliable platform for alkaloid analysis.[1]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Industry-standard, non-polar phase for general profiling.[1]
Injector Temp. 250 °CEnsures rapid volatilization of analytes.
Oven Program 120 °C (1 min), ramp to 280 °C at 5 °C/min, hold 5 minGradient program allows for separation of alkaloids with varying boiling points.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas, standard flow rate for this column dimension.
MS Detector Agilent 5975C or equivalentProvides mass data for compound identification.[1]
Ionization Mode Electron Impact (EI), 70 eVStandard ionization for creating reproducible fragmentation patterns for library matching.
Scan Range 50 - 550 m/zCovers the expected mass range of quinolizidine alkaloids.
System Suitability Resolution (Rs) between critical pairs > 1.5. Tailing factor for lupanine < 1.8.
Protocol 2: Chiral RP-HPLC Separation of Quinolizine Diastereomers

This protocol provides a starting point for separating diastereomers using a versatile polysaccharide-based chiral stationary phase.

A. Instrumentation and Conditions

ParameterSettingRationale
HPLC System Waters ACQUITY UPLC or equivalentHigh-efficiency system to maximize resolution.
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Proven selectivity for a wide range of chiral compounds.[14]
Mobile Phase Acetonitrile/Methanol/Aqueous Buffer (e.g., 20mM Ammonium Bicarbonate, pH adjusted)The organic modifier and buffer pH must be optimized to control retention and ionization.
Gradient Start with a screening gradient (e.g., 5-95% organic over 15 min)Allows for rapid determination of approximate elution conditions.
Flow Rate 0.5 - 1.0 mL/minTypical analytical flow rate. Adjust based on column dimensions and particle size.
Column Temp. 25 - 40 °CTemperature can affect selectivity; must be controlled and optimized.
Detection UV/PDA at 220 nm and 254 nm, or MSMonitor at multiple wavelengths to ensure detection of all isomers. MS provides mass confirmation.
System Suitability Baseline resolution (Rs > 2.0) between diastereomeric peaks.

B. Method Optimization Strategy

  • Screen Organic Modifiers: Test isocratic conditions with Methanol, Ethanol, and Acetonitrile to assess changes in selectivity (α).

  • Optimize pH: For ionizable quinolizines, adjust the mobile phase pH in 0.5 unit increments around the pKa to find the optimal resolution.[11]

  • Adjust Temperature: Evaluate column temperatures between 20°C and 40°C. Lower temperatures often increase resolution but also increase backpressure and run time.

ChiralRecognition cluster_interactions Differential Interactions CSP Chiral Stationary Phase (Polysaccharide) Helical Groove Enantiomer_R R-Enantiomer Enantiomer_R->CSP:groove Stronger Fit (H-bonds, π-π, steric) = Longer Retention Enantiomer_S S-Enantiomer Enantiomer_S->CSP:groove Weaker Fit = Shorter Retention

Caption: Mechanism of enantioseparation on a polysaccharide-based Chiral Stationary Phase (CSP).

Protocol 3: High-Throughput Chiral SFC for Enantiomeric Purity

This protocol leverages the speed of SFC for rapid analysis of quinolizine enantiomers, ideal for process monitoring or library screening.[3][19]

A. Instrumentation and Conditions

ParameterSettingRationale
SFC System Waters ACQUITY UPC² or equivalentSystem designed for the high pressures and precise flow control needed for SFC.
Column Immobilized Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Immobilized phases offer greater solvent compatibility and robustness.[14]
Mobile Phase A Supercritical CO₂Main mobile phase, provides high efficiency.[3]
Mobile Phase B Methanol (with 0.1% additive like TFA or DEA, if needed)Co-solvent to control retention. Additives can improve peak shape for basic/acidic analytes.
Gradient 2-40% B over 3-5 minutesA fast gradient is typically sufficient for screening.[14]
Back Pressure 150 barMaintains CO₂ in a supercritical state.
Flow Rate 2.0 - 4.0 mL/minHigher flow rates are possible due to the low viscosity of scCO₂.[3]
Column Temp. 40 °CCommon starting temperature for SFC.
Detection UV/PDAStandard detection method.
System Suitability Analysis time < 5 min. Resolution (Rs) > 1.7 between enantiomers.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution Incorrect column choice; Sub-optimal mobile phase pH or composition.Screen different stationary phases (e.g., C18 vs. Phenyl-Hexyl for RP; Amylose vs. Cellulose for chiral). Systematically vary mobile phase pH and organic modifier content.[11][20]
Peak Tailing Secondary interactions with column silanols; Column overload.Add a competing base (e.g., triethylamine) to the mobile phase in RP-HPLC. For GC, ensure proper inertness of the liner and column. Reduce sample concentration.
Inconsistent Retention Times Unstable column temperature; Non-buffered mobile phase; Column degradation.Use a column thermostat. Always use a buffered mobile phase for ionizable analytes.[11] Check column performance with a standard.
No Elution (SFC) Analyte is too polar for the mobile phase.Increase the percentage of the alcohol co-solvent (modifier).

Conclusion

The successful chromatographic separation of quinolizine isomers is an achievable but nuanced task that requires a systematic approach. The choice of technique—GC, HPLC, or SFC—must be guided by the specific properties of the analytes and the goals of the analysis. For general profiling of known alkaloids, GC-MS remains a robust and reliable method. For the more complex challenge of stereoisomer resolution, chiral HPLC and SFC on polysaccharide-based stationary phases offer powerful solutions. By understanding the causal relationships between stationary phase chemistry, mobile phase composition, and analyte structure, researchers can develop and validate methods that provide the accuracy, resolution, and throughput necessary to advance research and development in pharmaceuticals and natural products.

References

  • García-López, P. M., et al. (2022). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. MDPI. [Link]

  • Scarafoni, A., et al. (2021). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. MDPI. [Link]

  • Lee, S., et al. (2019). Validation and Determination of Quinolizidine Alkaloids (QAs) in Lupin Products by Gas Chromatography with Flame Ionization Detection (GC-FID). Taylor & Francis Online. [Link]

  • Bar, M., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. ResearchGate. [Link]

  • Kim, J., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. PMC. [Link]

  • Horiguchi, M. (1967). Gas Chromatographic Separation of Quinolizidine and Unsaturated Quinolizidines. Amanote Research. [Link]

  • Gryszczynska, A., et al. (2021). UPLC-MS/MS Profile of Alkaloids with Cytotoxic Properties of Selected Medicinal Plants of the Berberidaceae and Papaveraceae Families. PMC. [Link]

  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. [Link]

  • Ilisz, I., et al. (2015). Supercritical fluid chromatography of stereoisomers. ResearchGate. [Link]

  • Fegas, A., et al. (2010). Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • Mateo, A., & Cerdà, V. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Desfontaine, V., et al. (2015). Stationary phases for the separation of stereoisomers by supercritical fluid chromatography. ResearchGate. [Link]

  • BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. ChromForum. [Link]

  • Bisti, S., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. PMC. [Link]

  • Antal, C. I., et al. (2014). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. ResearchGate. [Link]

  • Liu, Y., et al. (2016). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. PMC. [Link]

  • Horváth, V., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

  • Liu, Y., et al. (2023). Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats. PharmRxiv. [Link]

  • Schwaiger, S., et al. (2024). Development of a High-Resolution Tandem Mass Spectral Library for Pyrrolizidine Alkaloids (PASL). PMC. [Link]

  • RotaChrom. (2024). The Science and Strategy Behind Isomer Separation. RotaChrom. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: cis-Ethyl Octahydro-1H-quinolizine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Queue: High Priority - Stereochemical Control & Isolation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction

Welcome to the Technical Support Center. You are likely here because the synthesis of cis-ethyl octahydro-1H-quinolizine-3-carboxylate is yielding the thermodynamically stable trans-fused isomer, or you are struggling to separate diastereomers.

The quinolizidine skeleton (octahydroquinolizine) presents a classic stereochemical challenge. The bridgehead nitrogen allows for inversion, but the ring fusion (cis vs. trans) is dictated by the kinetics of the reduction step and the pH of the reaction medium. This guide treats your synthesis as a troubleshooting ticket, breaking down the causality of failure and providing self-validating protocols to ensure the isolation of the desired cis-isomer.

Ticket #001: Stereochemical Control (The "Cis" Challenge)

User Issue: "I am hydrogenating the pyridine/quinolizinium precursor, but NMR/IR indicates I have predominantly the trans-fused isomer. How do I force the cis-fusion?"

Root Cause Analysis

The stereochemical outcome of quinolizine reduction is governed by the Haptophilicity of the catalyst and the protonation state of the nitrogen.

  • Neutral Conditions: The nitrogen lone pair coordinates to the catalyst surface. This "anchoring" directs hydrogen addition from the face opposite the lone pair, often favoring the thermodynamically stable trans-fused ring junction (all-chair conformation).

  • Acidic Conditions: Protonation of the nitrogen (

    
    ) prevents lone-pair coordination. The adsorption geometry changes, and the kinetics of hydrogenation often favor the formation of the cis-fused ring junction (or a mixture enriched in cis).
    
Troubleshooting Protocol

To maximize the cis-isomer, you must switch from neutral hydrogenation to an acidic protocol using Adams' Catalyst.[1]

Step-by-Step Protocol:

  • Precursor: Dissolve your ethyl 3-(2-pyridyl)butyrate or 3-ethoxycarbonylquinolizinium salt (1.0 equiv) in Glacial Acetic Acid .

    • Note: Do not use Ethanol/Methanol if you require high cis selectivity.[1]

  • Catalyst: Add Platinum Oxide (PtO₂) (5-10 mol%).[1]

    • Why: PtO₂ in AcOH generates fresh Pt(0) in situ and operates well under acidic conditions where Pd/C might be less selective for this specific ring fusion.[1]

  • Hydrogenation: Pressurize to 40-60 psi H₂. Agitate vigorously.

  • Workup (Critical):

    • Filter catalyst.[1]

    • Concentrate AcOH.[1]

    • Neutralization: Carefully basify with cold NaHCO₃. Do not use strong base (NaOH) or high heat, as this promotes epimerization to the trans-isomer via the acidic

      
      -proton at C3.[1]
      
Mechanism Visualization

HydrogenationPathways Precursor Quinolizinium/Pyridine Precursor Conditions Select Reaction Medium Precursor->Conditions Neutral Neutral Solvent (EtOH) Pd/C Catalyst Conditions->Neutral Standard Acidic Acidic Solvent (AcOH) PtO2 Catalyst Conditions->Acidic Recommended for Cis Adsorption_N N-Lone Pair Coordinates Surface (Anchor Effect) Neutral->Adsorption_N Adsorption_H N-Protonated (NH+) No Lone Pair Coordination Acidic->Adsorption_H Trans Major Product: Trans-fused Isomer (Thermodynamic) Adsorption_N->Trans Cis Major Product: Cis-fused Isomer (Kinetic) Adsorption_H->Cis

Figure 1: Divergent hydrogenation pathways.[1] Acidic media prevents lone-pair coordination, favoring the kinetic cis-product.[1]

Ticket #002: Isomer Identification (Analytical Validation)

User Issue: "I have a product, but I cannot confirm if it is cis or trans. The NMR is complex."

Diagnostic Tool: Bohlmann Bands

The most reliable, self-validating check for quinolizidine stereochemistry is Infrared Spectroscopy (IR) , specifically looking for Bohlmann bands.

FeatureTrans-Fused QuinolizidineCis-Fused Quinolizidine
Geometry N-Lone pair is anti-periplanar to C-H bonds at C4/C6.[1]N-Lone pair is gauche to C-H bonds.[1]
IR Spectrum Strong Bohlmann Bands visible at 2700–2800 cm⁻¹ .[1]No Bohlmann Bands (or very weak) in this region.[1]
¹H NMR Bridgehead H (9a) is axial-axial coupled (

Hz).[1]
Bridgehead H (9a) shows smaller couplings (equatorial/gauche).[1]

Validation Step: Run an FTIR of your isolated oil/solid.

  • IF you see distinct bands between 2700 and 2800 cm⁻¹ (often appearing as a "shoulder" to the main C-H stretch), you have the Trans isomer.

  • IF the region 2700–2800 cm⁻¹ is clean, you likely have the Cis isomer.

Ticket #003: Purification & Epimerization[1]

User Issue: "I synthesized the cis isomer, but after column chromatography, I recovered the trans isomer."

Root Cause: Silica-Induced Epimerization

The C3 proton (alpha to the ester) is acidic. The quinolizidine nitrogen is basic.

  • Self-Catalysis: The molecule can catalyze its own epimerization if left in solution for extended periods.[1]

  • Acidic Silica: Slightly acidic silica gel can facilitate ring opening/closing or enolization at C3, leading to the thermodynamic trans-fused, equatorial-ester product.[1]

Troubleshooting Protocol

Method A: Buffered Chromatography

  • Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in the eluent (e.g., Hexane/EtOAc + 2% TEA). This neutralizes acidic sites on the silica.

  • Speed is key: Do not let the compound sit on the column. Flash chromatography is required.[1]

Method B: Fractional Distillation (Preferred for Scale) [1]

  • Because cis and trans isomers often have distinct boiling points (due to different dipole moments and shapes), vacuum distillation is often superior to chromatography for this class of compounds.

  • Cis-isomers generally boil higher than trans-isomers due to less compact packing/higher polarity (dipole moment).[1]

Decision Tree: Isolation Strategy

IsolationStrategy Crude Crude Reaction Mixture Check IR Analysis (Bohlmann Bands?) Crude->Check Trans Trans-Isomer Detected Check->Trans Yes (2700-2800 cm-1) Cis Cis-Isomer Detected Check->Cis No Purify Choose Purification Cis->Purify Distill Vacuum Distillation (Preferred) Purify->Distill >1g Scale Column Flash Column (Buffered with Et3N) Purify->Column <1g Scale Success Pure Cis-Ester Distill->Success Column->Success

Figure 2: Logic flow for the identification and purification of the cis-isomer.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C in Acetic Acid? A: You can, but PtO₂ (Adams' catalyst) is historically superior for heteroaromatic ring saturation where cis stereochemistry is desired.[1] Pd/C is more prone to causing isomerization or partial reduction.[1]

Q: My ester hydrolyzed during workup. Why? A: Quinolizidines are amines.[1] If you acidify to remove the catalyst and then heat to concentrate, you risk acid-catalyzed hydrolysis of the ethyl ester. Always concentrate under reduced pressure at low temperature (<40°C).[1]

Q: What is the "Ticket" to converting cis to trans if I made a mistake? A: Reflux the cis-isomer in ethanol with a catalytic amount of sodium ethoxide (NaOEt). This will drive the system to the thermodynamic equilibrium, which heavily favors the trans-fused, equatorial-ester isomer.

References

  • Wenkert, E., & Roychaudhuri, D. K. (1956).[1] The Stereochemistry of the Hydrogenation of Quinolizine Derivatives. Journal of the American Chemical Society. Link[1]

    • Foundational text on the Bohlmann bands and thermodynamic vs kinetic control in quinolizidines.
  • Rader, C. P., Young, R. L., & Aaron, H. S. (1965).[1] Stereochemistry of Quinolizidines. Conformational Analysis. The Journal of Organic Chemistry. Link[1]

    • Detailed analysis of the NMR and IR distinctions between cis and trans isomers.
  • Bohlmann, F. (1958).[1] Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte.[1] Link[1]

    • The definitive source for using IR spectroscopy (Bohlmann bands) to identify trans-fused ring junctions.[1]

  • Moyano, A., et al. (2023).[1] Stereoselective Synthesis of Quinolizidine Alkaloids. Molecules.[1][2][3][4][5][6][7][8][9][10] Link[1]

    • Modern review of synthetic strategies including hydrogen

Sources

Technical Support Center: Synthesis of Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinolizidine alkaloid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing this important class of natural products and their analogues. Here, we address common challenges encountered during synthesis, offering in-depth, evidence-based solutions to improve reaction yields and stereochemical control. The advice provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Section 1: Troubleshooting Common Synthetic Hurdles

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Yield in Intramolecular Cyclization Reactions

Question: My intramolecular iminium ion cyclization to form the quinolizidine core is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in intramolecular iminium ion cyclizations are a frequent challenge. The issue often stems from suboptimal reaction conditions, instability of the iminium ion intermediate, or competing side reactions. Here’s a systematic approach to troubleshooting this critical step:

  • Reaction Conditions Optimization: The formation and cyclization of the iminium ion are highly sensitive to the reaction environment. After extensive experimentation, it has been found that the cyclization of the intermediate imine often proceeds best at low temperatures, such as -40 °C, in a polar aprotic solvent like acetonitrile.[1][2] The choice and stoichiometry of the acid catalyst are also critical. Trifluoroacetic acid (TFA) is a common choice, but screening other Brønsted or Lewis acids may be beneficial.

  • Intermediate Stability: The transient iminium ion can be prone to decomposition or undesired reactions if not trapped efficiently by the intramolecular nucleophile. Ensure your starting materials are of high purity and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation by moisture or oxygen.

  • Side Reactions: Competing polymerization of the starting material or intermolecular reactions can significantly reduce the yield of the desired cyclized product. Running the reaction at high dilution can favor the intramolecular pathway.

  • In Situ Reduction: The intermediate bicyclic iminium ion can be directly reduced in the same pot. After the cyclization is complete, the addition of a reducing agent like triethylsilane or sodium cyanoborohydride can trap the iminium ion as the more stable quinolizidine product, often leading to higher isolated yields.[1]

Poor Diastereoselectivity in Ring Formation

Question: I am observing a poor diastereomeric ratio in the formation of my substituted quinolizidine. How can I improve the stereocontrol?

Answer: Achieving high diastereoselectivity is a common goal in the synthesis of complex alkaloids. The stereochemical outcome of the cyclization is influenced by several factors, including the conformational preference of the transition state and the nature of the substituents.

  • Stereoelectronic Control: The cyclization often proceeds under stereoelectronic control, where the nucleophile attacks the iminium ion from a specific trajectory to achieve maximum orbital overlap. For instance, in allylsilane-iminium ion cyclizations, the geometry of the allylsilane can dictate the stereochemistry of the newly formed stereocenter.[1]

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the starting material can effectively bias the facial selectivity of the cyclization. Alternatively, employing chiral Brønsted acids as catalysts can create a chiral environment around the iminium ion, leading to an enantioselective cycloaddition.[3]

  • Protecting Groups: The choice of protecting groups can have a significant impact on stereoselectivity.[4] Bulky protecting groups can influence the conformational equilibrium of the acyclic precursor, favoring a transition state that leads to the desired diastereomer. It is crucial to select protecting groups that are stable under the reaction conditions and can be removed without affecting the newly formed stereocenters.[5]

  • Reduction of Quinolizidinones: If your synthetic route involves the reduction of a quinolizidinone intermediate, the choice of reducing agent can significantly impact the diastereoselectivity of the resulting alcohol. For example, chemoselective reduction of an ester in the presence of other functional groups can be achieved with reagents like L-selectride.[6]

Challenges in Product Isolation and Purification

Question: I am having difficulty purifying my quinolizidine alkaloid product, leading to significant yield loss. What are some effective purification strategies?

Answer: The basic nature of alkaloids can make them challenging to purify by standard silica gel chromatography, as they can streak or bind irreversibly to the acidic silica. Here are some proven methods for the isolation and purification of quinolizidine alkaloids:

  • Acid-Base Extraction: A classic and effective method for separating basic alkaloids from neutral or acidic impurities is acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl) to protonate the alkaloid, drawing it into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH or K2CO3) and the free-base alkaloid is extracted back into an organic solvent.

  • Column Chromatography with Basic Additives: To mitigate issues with silica gel, the eluent can be treated with a small amount of a basic amine, such as triethylamine (typically 1-5%).[7] This deactivates the acidic sites on the silica, allowing for better elution of the basic alkaloid. Alternatively, basic alumina can be used as the stationary phase.

  • Recrystallization as a Salt: Quinolizidine alkaloids can often be purified by recrystallization of their salts.[6] Common salts include the hydrochloride, hydrobromide, or bis-hydrogen sulfate. The crude free-base alkaloid is dissolved in a suitable solvent and treated with the corresponding acid to precipitate the salt, which can then be recrystallized to high purity.

  • Distillation: For thermally stable and relatively volatile quinolizidine alkaloids like (±)-sparteine, distillation can be an effective purification method, especially on a larger scale.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the quinolizidine ring system?

A1: Several powerful strategies have been developed. Key approaches include:

  • Intramolecular Iminium Ion Cyclizations: This involves the formation of an iminium ion which is then trapped by an intramolecular nucleophile.[1][2]

  • Diels-Alder Reactions: An intramolecular aza-Diels-Alder reaction can be a highly efficient way to construct the bicyclic core with good stereocontrol.[3][8][9][10][11][12]

  • Aza-Michael Additions: A double intramolecular aza-Michael reaction of a sulfinyl amine bearing a bis-enone moiety has been shown to be an effective method.[13][14]

  • Pyridine Dearomatization: This approach can provide a concise route to the quinolizidine core from simple starting materials like pyridine.[6]

  • Reductive Cyclization via Acylpyridinium Cations: This strategy allows for the synthesis of highly functionalized quinolizidine skeletons under mild conditions.[15][16]

Q2: My starting materials are complex and have multiple functional groups. What should I consider regarding protecting group strategy?

A2: A well-thought-out protecting group strategy is essential for the successful synthesis of complex molecules.[4][5] Key considerations include:

  • Orthogonality: Use protecting groups that can be removed under different conditions without affecting each other.[5] This allows for the selective deprotection and functionalization of different parts of the molecule.

  • Stability: Ensure your chosen protecting groups are stable to the reaction conditions required for subsequent steps.

  • Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield.

  • Impact on Reactivity and Stereochemistry: Be aware that protecting groups can influence the reactivity and stereochemical outcome of your reactions.

Q3: Are there any specific safety precautions I should take when working with quinolizidine alkaloids and their precursors?

A3: Yes, safety is paramount. Quinolizidine alkaloids can be toxic, and many of the reagents used in their synthesis are hazardous.

  • Alkaloid Toxicity: Handle all synthesized alkaloids with care, using appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

  • Reagent Hazards: Be aware of the specific hazards of all reagents used. For example, organolithium reagents are pyrophoric, and many solvents are flammable and toxic. Always work in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Section 3: Key Experimental Protocols & Data

Protocol 1: Gram-Scale Synthesis of (±)-Sparteine via Pyridine Dearomatization

This protocol is adapted from a published gram-scale synthesis and highlights a robust method for accessing the sparteine core.[6]

Step 1: Interrupted Dearomative Cascade Cyclization

  • This step involves the reaction of pyridine with glutaryl chloride, followed by a methanol quench to yield a functionalized quinolizidine intermediate.

Step 2: Hydrogenation and Reduction

  • The intermediate is then subjected to hydrogenation, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH4) to afford (±)-lupinine.

Step 3: Conversion to (±)-Sparteine

  • Further elaboration of an intermediate from the initial cyclization through an intramolecular enolate addition provides the carbocyclic scaffold of sparteine. The final reduction with LiAlH4 yields (±)-sparteine.

StepKey ReagentsTypical YieldReference
Cyclization/Methanol QuenchPyridine, Glutaryl Chloride, MethanolHigh[6]
Hydrogenation & Reduction to (±)-LupinineH2, Pd/C; LiAlH4Good[6]
Elaboration & Reduction to (±)-SparteineL-selectride, TsCl, Glutarimide, LiAlH456% (for the final reduction)[6]

Table 1: Summary of a gram-scale synthesis of (±)-Sparteine.

Diagrams

Iminium_Ion_Cyclization_Troubleshooting Troubleshooting Low Yield in Iminium Ion Cyclization cluster_conditions Condition Optimization cluster_purity Purity & Stability cluster_dilution Minimizing Side Reactions start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_purity Assess Starting Material Purity start->check_purity check_dilution Evaluate Reaction Concentration start->check_dilution temp Lower Temperature (e.g., -40 °C) check_conditions->temp solvent Use Polar Aprotic Solvent (e.g., Acetonitrile) check_conditions->solvent acid Screen Acid Catalysts (e.g., TFA) check_conditions->acid inert_atm Ensure Inert Atmosphere (Ar or N2) check_purity->inert_atm dry_reagents Use Anhydrous Reagents/Solvents check_purity->dry_reagents high_dilution Run at High Dilution check_dilution->high_dilution in_situ_reduction In Situ Reduction of Iminium Ion (e.g., Et3SiH) check_dilution->in_situ_reduction outcome Improved Yield temp->outcome solvent->outcome acid->outcome inert_atm->outcome dry_reagents->outcome high_dilution->outcome in_situ_reduction->outcome

Caption: Troubleshooting workflow for low yield in iminium ion cyclization.

References

  • Organic & Biomolecular Chemistry. Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids. RSC Publishing. Available from: [Link]

  • Overman, L. E., et al. Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines. PMC. Available from: [Link]

  • Google Patents. Process for preparing enantiopure Lupanine and Sparteine.
  • ACS Publications. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Available from: [Link]

  • PubMed. Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines. Available from: [Link]

  • ResearchGate. Optimization of conditions for the reaction of the Aza-Michael addition. Available from: [Link]

  • ResearchGate. Double Asymmetric Intramolecular aza-Michael Reaction: a Convenient Strategy for the Synthesis of Quinolizidine Alkaloids. Available from: [Link]

  • ACS Publications. Rigid Dipeptide Surrogates: Syntheses of Enantiopure Quinolizidinone and Pyrroloazepinone Amino Acids from a Common Diaminodicarboxylate Precursor. Available from: [Link]

  • HETEROCYCLES. SYNTHESES OF QUINOLIZIDINONE AND INDOLIZIDINONE USING N-ACYLIMINIUM ION CYCLIZATION AND A ONE-POT PROCEDURE FOR PREPARATION OF B. Available from: [Link]

  • Wikipedia. Diels–Alder reaction. Available from: [Link]

  • DSpace@MIT. Enantioselective [4 + 2] cycloadditions of iminoacetonitriles : application to the total synthesis of (-)-quinolizidine 2071. Available from: [Link]

  • ACS Publications. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Available from: [Link]

  • PubMed. Synthesis of highly oxidized quinolizidine via reduction of acylpyridinium cations, and total syntheses of quinolizidines 207I and 1-epi-207I. Available from: [Link]

  • ResearchGate. Reduction (À)-lupanine to (þ)-sparteine. Available from: [Link]

  • PMC. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. Available from: [Link]

  • ACS Publications. Synthesis of Highly Oxidized Quinolizidine via Reduction of Acylpyridinium Cations, and Total Syntheses of Quinolizidines 207I and 1-epi-207I. Available from: [Link]

  • ACS Publications. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Available from: [Link]

  • RSC Publishing. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Available from: [Link]

  • ACS Publications. Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. Available from: [Link]

  • PMC. Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Available from: [Link]

  • PMC. Total Synthesis of Quinolizidine Alkaloid (−)-217A. Application of Iminoacetonitrile Cycloadditions in Organic Synthesis. Available from: [Link]

  • ACS Omega. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Quinolizidinone and Indolizidinone Using N-Acyliminium Ion Cyclization and a One-Pot Procedure for Preparation of Benzoquinolizidinone. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]

  • MDPI. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Available from: [Link]

  • ResearchGate. Diastereoselective Synthesis of 4-Hydroxy-2-quinolinones via Formal [2 + 4] Cycloaddition Reactions Using α-Diazo Pyrazoleamides as C2 Synthons. Available from: [Link]

  • PMC. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Available from: [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. Available from: [Link]

  • ResearchGate. 2.5 General Principles of Diastereoselective Reactions: Diastereoselective Domino Reactions. Available from: [Link]

Sources

Technical Support Center: Purification of Ethyl Octahydro-1H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl octahydro-1H-quinolizine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful purification of this compound. Our approach is rooted in extensive laboratory experience and a deep understanding of the chemical principles governing these purification processes.

Understanding the Molecule: Key Purification Challenges

Ethyl octahydro-1H-quinolizine-3-carboxylate is a bicyclic amine with stereocenters, which presents a unique set of purification challenges. Its basic nitrogen atom can interact with acidic stationary phases like silica gel, leading to peak tailing and poor separation during column chromatography. Furthermore, the presence of diastereomers (cis and trans isomers) necessitates high-resolution purification techniques for their effective separation.

This guide will address these challenges by providing detailed protocols and troubleshooting advice for the most common purification methods: column chromatography , recrystallization , and acid-base extraction .

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Column Chromatography

Q1: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

A1: Streaking and tailing of basic compounds like ethyl octahydro-1H-quinolizine-3-carboxylate on a standard silica gel column is a common issue. This is primarily due to the acidic nature of silica gel, which strongly interacts with the basic nitrogen atom of your compound.[1] This interaction leads to a slow and uneven elution from the column.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a competing base to your mobile phase. Triethylamine (Et3N) is a common choice, typically added at a concentration of 0.1-2%. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.[1][2]

  • Use of Deactivated Silica: Alternatively, you can use a deactivated silica gel. This can be prepared by pre-treating the silica with a solution of triethylamine in your eluent.[2]

  • Alternative Stationary Phases: Consider using a different stationary phase altogether. Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds. Reversed-phase chromatography on a C18 column can also be effective, particularly for separating diastereomers.[3][4]

Q2: I am having difficulty separating the cis and trans diastereomers of my compound. What chromatographic conditions should I try?

A2: The separation of diastereomers can be challenging due to their similar polarities. High-resolution techniques are often required.

Optimization Strategies:

  • Gradient Elution: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can often provide the necessary resolution.

  • Reversed-Phase Chromatography: As mentioned, reversed-phase HPLC or flash chromatography using a C18 column is often very effective for separating diastereomers.[3][4] A common mobile phase would be a gradient of acetonitrile or methanol in water.

  • Column Stacking: For flash chromatography, stacking two columns can increase the column length and improve resolution.[3]

Q3: What is a good starting solvent system (eluent) for the column chromatography of ethyl octahydro-1H-quinolizine-3-carboxylate?

A3: A good starting point for normal-phase chromatography on silica gel would be a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio is 9:1 or 8:2 (hexanes:ethyl acetate), with the polarity gradually increased as needed. Remember to include 0.1-1% triethylamine in your eluent system to prevent tailing.

For reversed-phase chromatography, a starting point could be a 50:50 mixture of acetonitrile and water, with the ratio adjusted based on the initial separation results.

Table 1: Recommended Starting Conditions for Column Chromatography

Chromatography ModeStationary PhaseEluent System (Starting Point)Modifier
Normal-PhaseSilica GelHexanes:Ethyl Acetate (9:1)0.5% Triethylamine
Normal-PhaseAlumina (Neutral)Hexanes:Ethyl Acetate (9:1)None
Reversed-PhaseC18Acetonitrile:Water (1:1)0.1% Trifluoroacetic Acid (optional, for peak shape)
Recrystallization

Q1: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

Troubleshooting Steps:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.

  • Slow Cooling: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a "seed crystal" to the cooled solution to induce crystallization.

  • Change Solvent: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][5]

Q2: How do I choose a suitable solvent for the recrystallization of ethyl octahydro-1H-quinolizine-3-carboxylate?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For quinolizine derivatives, common recrystallization solvents include ethanol, ethyl acetate, or mixtures such as ethanol-water.[6] You will likely need to perform small-scale solubility tests with a variety of solvents to find the optimal one.

Table 2: Common Solvents for Recrystallization of Amine-Containing Compounds

SolventPolarityComments
EthanolPolarOften a good choice for moderately polar compounds.
Ethyl AcetateIntermediateCan be effective for compounds of intermediate polarity.
Hexanes/HeptaneNon-polarCan be used as an anti-solvent in a mixed solvent system.
Ethanol/WaterPolar MixtureThe ratio can be adjusted to fine-tune the solubility.
Acid-Base Extraction

Q1: How can I use acid-base extraction to purify my compound from neutral impurities?

A1: Acid-base extraction is a powerful technique for separating basic compounds like yours from neutral or acidic impurities. The principle is to convert the basic amine into a water-soluble salt by reacting it with an acid.

Workflow:

  • Dissolve your crude product in an organic solvent (e.g., diethyl ether or dichloromethane).

  • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The basic ethyl octahydro-1H-quinolizine-3-carboxylate will be protonated and move into the aqueous layer as its hydrochloride salt.

  • The neutral impurities will remain in the organic layer.

  • Separate the aqueous layer and then make it basic (e.g., with 1M NaOH) to regenerate the free amine.

  • Extract the now basic aqueous solution with a fresh portion of organic solvent to recover your purified compound.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.

Q2: An emulsion formed during the acid-base extraction. How can I break it?

A2: Emulsions are a common problem in liquid-liquid extractions. They are often caused by the presence of fine particulate matter or surfactants.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key purification techniques.

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline and may require optimization based on your specific impurity profile.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a mixture of hexanes and ethyl acetate (e.g., 8:2) containing 0.5% triethylamine.

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • The ideal eluent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel as a slurry in the chosen eluent system. Ensure there are no air bubbles or cracks in the packing.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ethyl octahydro-1H-quinolizine-3-carboxylate.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude product into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, ethyl acetate, hexanes) to each tube.

    • Observe the solubility at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven or air dry to a constant weight.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes described.

Purification_Workflow cluster_start Crude Product cluster_main_purification Primary Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude Ethyl Octahydro-1H-quinolizine-3-carboxylate Column Column Chromatography Crude->Column Choose method based on impurity profile Recrystallization Recrystallization Crude->Recrystallization Choose method based on impurity profile AcidBase Acid-Base Extraction Crude->AcidBase Choose method based on impurity profile TLC TLC Analysis Column->TLC Monitor fractions Recrystallization->TLC Check purity AcidBase->TLC Check purity Pure Pure Product TLC->Pure Confirm purity and structure NMR NMR Spectroscopy NMR->Pure Confirm purity and structure LCMS LC-MS Analysis LCMS->Pure Confirm purity and structure

Caption: General purification workflow for ethyl octahydro-1H-quinolizine-3-carboxylate.

Troubleshooting_Column_Chromatography cluster_solutions Solutions start Problem: Peak Tailing/Streaking solution1 Add Triethylamine (0.1-2%) to Eluent start->solution1 Mitigates interaction with acidic silica solution2 Use Deactivated Silica Gel start->solution2 Reduces acidic sites solution3 Switch to Alumina or C18 Column start->solution3 Alternative stationary phase chemistry

Caption: Troubleshooting peak tailing in column chromatography.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl octahydro-2H-quinolizine-3-carboxylate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Saber UCV. (n.d.). Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivative. Retrieved from [Link]

Sources

Technical Support Center: Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FQS-PRO-2026

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

Objective: This guide addresses critical failure modes in the Friedländer synthesis, specifically targeting side reactions (self-condensation, polymerization) and regioselectivity issues.

The Causality Principle: The Friedländer synthesis is a competition between intermolecular cross-condensation (desired) and intramolecular/intermolecular self-condensation (parasitic). Success depends on manipulating the kinetic vs. thermodynamic landscape to favor the formation of the Schiff base or aldol adduct between the o-aminoaryl carbonyl and the enolizable ketone, rather than the ketone reacting with itself.

Troubleshooting Guide (Q&A)

Issue 1: "My crude NMR shows a complex mixture, and the ketone starting material is consumed rapidly."

Diagnosis: Ketone Self-Condensation (The Aldol Trap) Under basic conditions (e.g., KOH, NaOH), the enolizable ketone partner often undergoes self-aldol condensation faster than it reacts with the o-aminoaryl aldehyde. This creates


-unsaturated ketone byproducts (chalcones or mesityl oxide derivatives) that clutter the reaction matrix.

Corrective Action:

  • Switch to Acid Catalysis: Acidic conditions (e.g.,

    
    -TsOH, sulfamic acid) suppress the enolate concentration, reducing self-condensation rates while activating the carbonyl of the o-aminoaryl partner.
    
  • Slow Addition Protocol: Do not dump all reagents at once. Add the enolizable ketone dropwise to the refluxing solution of the o-aminoaryl aldehyde and catalyst. This keeps the ketone concentration low relative to the aldehyde, statistically favoring cross-condensation.

  • Use an "Imine Hook": Pre-condense the ketone with a primary amine (like aniline) to form an imine/enamine, then react this with the o-aminoaryl ketone. The imine is less prone to self-aldolization but highly reactive toward cyclization.

Issue 2: "I am using an unsymmetrical ketone (e.g., 2-butanone) and getting a 60:40 mixture of regioisomers."

Diagnosis: Lack of Regiocontrol (Kinetic vs. Thermodynamic) Condensation can occur at the methyl (


) or methylene (

) position.
  • Thermodynamic Control (Acid/High T): Favors the more substituted double bond (internal attack), leading to the 3-substituted quinoline.

  • Kinetic Control (Base/Steric): Favors the less hindered position (terminal attack), leading to the 2-substituted quinoline.

Corrective Action:

  • To favor the 2-substituted product (Kinetic): Use a sterically demanding base catalyst like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) or simply pyrrolidine . These form sterically sensitive enamine intermediates that preferentially react at the less hindered methyl group.

  • To favor the 3-substituted product (Thermodynamic): Use Brønsted acids (

    
    , AcOH) and high temperatures (reflux) to equilibrate the intermediate aldol adducts to the more stable isomer before dehydration.
    
Issue 3: "My 2-aminobenzaldehyde starting material turns black/tarry before the reaction finishes."

Diagnosis: Polymerization of the o-Aminoaldehyde 2-Aminobenzaldehydes are notoriously unstable due to self-condensation (forming anhydro-bases).

Corrective Action:

  • In-Situ Oxidation: Start with the stable 2-aminobenzyl alcohol . Use a catalyst system like RuCl

    
    /KOH or an Ir-catalyst that oxidizes the alcohol to the aldehyde in situ. The aldehyde reacts immediately with the ketone before it can polymerize.
    
  • Protection: Use the hydrochloride salt of 2-aminobenzaldehyde. Neutralize it in situ only when the ketone and catalyst are at reaction temperature.

Visualizing the Failure Modes

The following diagram maps the kinetic bifurcation points where the reaction succeeds or fails.

Friedlander_Pathways Start Reactants: 2-Aminoaryl Ketone + Enolizable Ketone Decision1 Condition Check Start->Decision1 Path_Base Basic Conditions (High Enolate Conc.) Decision1->Path_Base pH > 7 Path_Acid Acidic Conditions (Carbonyl Activation) Decision1->Path_Acid pH < 7 Side_Aldol SIDE REACTION: Ketone Self-Aldol Condensation Path_Base->Side_Aldol Fast Reaction (Kinetic Trap) Inter_Aldol Intermediate: Cross-Aldol Adduct Path_Base->Inter_Aldol Slow Reaction Side_Poly SIDE REACTION: Aminoaldehyde Polymerization Path_Acid->Side_Poly Unstable Substrate Inter_Schiff Intermediate: Schiff Base (Imine) Path_Acid->Inter_Schiff Preferred Path Cyclization Cyclodehydration Inter_Schiff->Cyclization Inter_Aldol->Cyclization Product Substituted Quinoline Cyclization->Product

Caption: Kinetic bifurcation in Friedländer synthesis. Red paths indicate failure modes (self-condensation/polymerization); Green paths indicate desired intermediates.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Acid-Catalyzed)

Best for: Stable substrates, thermodynamic products (3-substituted).

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-aminobenzophenone (1.0 equiv, 5 mmol) and the ketone partner (1.2 equiv) in glacial acetic acid (10 mL).

  • Catalyst: Add sulfamic acid (10 mol%) or

    
    -TsOH  (5 mol%).
    
    • Why? Sulfamic acid is a solid, recyclable acid that minimizes charring compared to

      
      .
      
  • Reaction: Reflux at 100°C.

    • Checkpoint: Monitor TLC every 30 mins. Look for the disappearance of the amine spot (usually fluorescent blue under UV).

  • Workup: Cool to RT. Pour into crushed ice/water (50 mL). Neutralize with sat.

    
     until pH ~8.
    
  • Isolation: The quinoline usually precipitates. Filter and wash with cold water.[1] If oil forms, extract with EtOAc.

Protocol B: Regioselective Synthesis (TABO-Catalyzed)

Best for: Unsymmetrical ketones, kinetic products (2-substituted).

  • Preparation: Dissolve 2-aminobenzaldehyde (1.0 equiv) in dry ethanol or toluene .

  • Catalyst: Add TABO (10 mol%) or pyrrolidine (20 mol%).

  • Controlled Addition: Heat to reflux. Add the unsymmetrical ketone (1.5 equiv) dropwise over 1 hour via syringe pump.

    • Why? Keeps ketone concentration low, preventing self-aldol and forcing reaction with the activated amine-catalyst complex.

  • Workup: Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc).

Data & Performance Metrics

Table 1: Catalyst Impact on Yield and Regioselectivity Comparison of conditions for the reaction of 2-aminobenzaldehyde + 2-butanone.

Catalyst SystemConditionsYield (%)Regioselectivity (2-Et : 2,3-Me)Major Side Reaction
NaOH (Classic) EtOH, Reflux, 4h65%60 : 40Ketone self-condensation (Aldol)

(Classic)
AcOH, Reflux, 2h72%10 : 90Tarry polymerization products
TABO (Optimized) Toluene, 80°C, Slow Add92% 96 : 4 Minimal; high kinetic control
Iodine (

)
Solvent-free, 60°C88%30 : 70Iodine sublimation/handling
RuCl

/KOH
Dioxane, 80°C85%N/A*Used with benzyl alcohol precursor

Note: Data synthesized from Dormer et al. (2003) and Wu et al. (2006).

References

  • Friedländer, P. (1882).[1][2][3][4] "Ueber o-Amidobenzaldehyd".[2] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[2]

  • Dormer, P. G., et al. (2003).[5][6][7] "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts". Journal of Organic Chemistry, 68(2), 467–477.[6][7] Link

  • Wu, J., et al. (2006).[5] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation". Organic & Biomolecular Chemistry, 4, 126-129.[5] Link

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis". Chemical Reviews, 109(6), 2652–2671. Link

Sources

Quinoline Synthesis Optimization & Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Textbook

Welcome to the Quinoline Synthesis Support Center. You are likely here because your Skraup reaction turned into a black tar, your Friedländer condensation is stuck at 40% yield, or your palladium catalyst is dying before the cycle completes. This guide moves beyond standard textbook definitions to address causality —why the reaction fails and how to engineer the conditions for success.

Module 1: Classical Acid-Catalyzed Synthesis (Skraup & Doebner-Miller)

Core Issue: Violent exotherms and polymerization ("tarring").

Troubleshooting Guide: Controlling the Exotherm

Q: My Skraup reaction (aniline + glycerol + H₂SO₄) becomes violent and uncontrollable upon heating. How do I stabilize it? A: The "runaway" reaction is caused by the sudden accumulation of acrolein (formed from glycerol dehydration) which polymerizes or reacts too rapidly with aniline.

  • The Fix (Sulzberger Modification): You must use a moderator. Add Ferrous Sulfate (FeSO₄) to the reaction mixture.

  • The Mechanism: FeSO₄ acts as an oxygen carrier and a radical scavenger, regulating the oxidation of the dihydroquinoline intermediate. It spreads the exotherm over a longer period.

  • Protocol Adjustment:

    • Mix Aniline, Glycerol, and Nitrobenzene (oxidant).

    • Add FeSO₄ (solid) and Boric Acid before adding sulfuric acid.

    • Add H₂SO₄ dropwise with vigorous stirring.

    • Heat slowly. If the temperature spikes, remove the heat source immediately; the FeSO₄ buffer will help prevent a thermal runaway.

Q: I am getting low yields and high tar content. Why? A: Tar is polymerized acrolein.

  • Optimization: Use 3-Nitrobenzenesulfonic acid (water-soluble) instead of nitrobenzene. It serves as a milder oxidant and facilitates workup since the reduced byproduct is water-soluble, unlike aniline/nitrobenzene sludge.

Visual Workflow: Safe Skraup Protocol

SkraupSafety start Start: Reagents mix Mix: Aniline + Glycerol + Oxidant start->mix moderator CRITICAL STEP: Add FeSO4 (Moderator) mix->moderator acid Add H2SO4 Dropwise moderator->acid heat Ramp Heat to 100°C acid->heat check Exotherm Check: Is T > 140°C rapidly? heat->check cool Emergency Cooling check->cool Yes continue Reflux (3-4 hrs) check->continue No cool->heat Once stabilized workup Basify & Steam Distill continue->workup

Figure 1: Decision tree for the Sulzberger modification of the Skraup synthesis to prevent thermal runaway.

Module 2: Condensation Chemistry (Friedländer & Combes)

Core Issue: Regioselectivity and Self-Condensation.[1][2][3][4]

Optimization Matrix: Acid vs. Base Catalysis

The Friedländer synthesis involves the condensation of 2-aminoaryl ketones with


-methylene ketones.[5][6] The choice of catalyst dictates the reaction pathway and side-product profile.
ParameterAcid Catalysis (e.g., p-TsOH, H₂SO₄) Base Catalysis (e.g., KOH, Piperidine)
Mechanism Carbonyl activation (electrophile enhancement).Enolate formation (nucleophile enhancement).
Best For Stable ketones; substrates resistant to polymerization.Acid-sensitive substrates (e.g., acetals, furans).
Major Risk Polymerization of the

-methylene ketone.
Self-Condensation (Aldol) of the starting ketone.[6]
Optimization Use Brønsted acidic ionic liquids or Sulfamic acid for solvent-free green synthesis.Use ethanolic KOH at reflux; slow addition of the ketone prevents self-aldol.

Q: My 2-aminobenzophenone is not reacting with the ketone. Why? A: Steric hindrance or deactivation of the amino group.

  • Troubleshooting:

    • Solvent Switch: Move from Ethanol (reflux 78°C) to Diphenyl ether (reflux >200°C) for thermal activation, though this is harsh.

    • Catalyst: Switch to a Lewis Acid like Bi(OTf)₃ or CeCl₃ , which coordinates to the carbonyl oxygen, increasing electrophilicity without the harshness of concentrated H₂SO₄.

Q: In the Combes synthesis (Aniline +


-diketone), I am getting the wrong regioisomer. How do I control this? 
A:  The Combes synthesis regioselectivity depends on the initial step (Schiff base formation).
  • Kinetic vs. Thermodynamic:

    • Acidic conditions (Standard): Favors attack at the more reactive carbonyl.

    • Optimization: If you need the "contra-electronic" isomer, consider isolating the intermediate enaminone first under neutral conditions, then cyclizing with acid (e.g., PPA or H₂SO₄) in a separate step.

Module 3: Transition Metal-Catalyzed Synthesis (Larock & C-H Activation)

Core Issue: Catalyst Deactivation and Regiocontrol.

Troubleshooting Guide: The Larock Annulation

Q: My Pd-catalyzed reaction of o-iodoaniline and internal alkyne stops at 50% conversion. A: This usually indicates catalyst poisoning or alkyne polymerization.

  • The Fix (Ligand & Additive):

    • Chloride Additive: Add

      
      -Bu₄NCl (1 equiv) . The chloride ions stabilize the palladium intermediate (stabilizing the anionic Pd species) and prevent aggregation into Pd black.
      
    • Base Choice: Switch from

      
       to NaOAc  or Et₃N . Carbonate bases can sometimes be too insoluble in DMF/DMSO.
      

Q: How do I control regioselectivity with unsymmetrical alkynes? A: In the Larock synthesis, the steric bulk of the alkyne substituents dictates orientation.

  • The Rule: The larger substituent (R_L) prefers the position adjacent to the nitrogen (C2 position) in the final quinoline. This is because during the migratory insertion of the alkyne into the Aryl-Pd bond, the Pd moiety (which is bulky) prefers to bond to the carbon bearing the smaller group (R_S). The nitrogen then attacks the Pd-bound carbon.

    • Result:Bulky Group

      
       C2 (alpha to N). 
      
    • Result:Small Group

      
       C3 (beta to N). 
      
Visual Mechanism: Larock Regioselectivity

LarockRegio sub1 o-Iodoaniline (Ar-I) ox_add Oxidative Addition (Ar-Pd-I) sub1->ox_add + Cat cat Pd(0) Catalyst cat->ox_add insert Migratory Insertion (Steric Control) ox_add->insert + Alkyne alkyne Unsymm. Alkyne (R_Large vs R_Small) alkyne->insert intermed Pd binds to C(R_Small) Ar binds to C(R_Large) insert->intermed Pd avoids R_Large cyclize N-attack on Pd-C intermed->cyclize prod Product: C2 = R_Large C3 = R_Small cyclize->prod

Figure 2: Mechanistic flow dictating regioselectivity in Larock Quinoline Synthesis.

Module 4: Green & Modern Approaches

Core Issue: Reproducibility in Microwave Synthesis.

Q: My microwave synthesis (solvent-free) chars the vessel. A: "Hot spots" are occurring because the reaction mixture is not absorbing microwave energy uniformly.

  • Optimization:

    • Solid Support: Adsorb reagents onto Silica Gel or K-10 Montmorillonite Clay . This disperses the heat.

    • Solvent Doping: Add a few drops of a high dielectric constant solvent (e.g., water or ethylene glycol) to act as a "heat sink" and energy transfer medium, even if the reaction is nominally solvent-free.

References

  • Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews.

  • Clarke, H. T., & Davis, A. W. (1922). "Quinoline (Skraup Synthesis with FeSO4)." Organic Syntheses, Coll.[7][8][9] Vol. 1, p. 478.

  • Larock, R. C., et al. (1991). "Synthesis of quinolines via palladium-catalyzed oxidative addition." Journal of Organic Chemistry.

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews.

  • Prajapati, S. M., et al. (2014). "Recent advances in the synthesis of quinolines: a review." RSC Advances.

Sources

Technical Support Center: Stability & Handling of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate

[1][2]

Document ID: TSC-QZ-19728 | Version: 2.1 | Status: Active Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2]

Introduction: The Stability Paradox

You are likely accessing this guide because you have observed unexplained purity drops, "ghost" peaks in NMR, or physical state changes in your batch of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate (CAS: 19728-76-8).

This molecule is a bicyclic amino-ester.[1][2] Its stability is governed by the stereoelectronic effects of the quinolizidine ring system .[1][2] Unlike simple aliphatic esters, this compound exists in a dynamic equilibrium where the nitrogen lone pair, the bridgehead hydrogen, and the ester substituent interact.

The "cis" designation typically refers to the relative configuration of the bridgehead hydrogen (H9a) and the ester group at C3, or the ring fusion itself. The primary failure mode for this compound is not decomposition, but isomerization —a thermodynamic relaxation to a more stable conformer or epimer.[1][2]

Module 1: Stereochemical Instability (Epimerization)

The Issue: Your LC-MS shows the correct mass, but HPLC/NMR indicates a splitting peak or a growing impurity with identical mass.

Technical Analysis

The quinolizidine ring system can exist in cis-fused or trans-fused conformations.[1][2] The trans-fused system (where the Nitrogen lone pair is anti-periplanar to the bridgehead Hydrogen) is generally thermodynamically preferred by 2.5–3.0 kcal/mol due to the absence of butane-gauche interactions.[1]

However, the "cis" commercial product is often a kinetically trapped isomer or one stabilized by specific substitution patterns.[2] Under acidic or basic catalysis, the stereocenter alpha to the ester (C3) or the bridgehead (C9a) can epimerize to relieve 1,3-diaxial strain.

Troubleshooting & FAQs

Q: Why does the purity drop after silica gel chromatography? A: Silica gel is slightly acidic.[1][2] This acidity is sufficient to protonate the tertiary amine, breaking the N-lone pair stabilization and lowering the barrier for N-inversion or C3-epimerization via enolization.[1]

  • Corrective Protocol: Pre-treat silica gel with 1-2% Triethylamine (TEA) to neutralize acidic sites before loading your compound.[1][2] Elute with a solvent system containing 1% NH₄OH or TEA.[1][2]

Q: I stored the compound in CDCl₃ overnight, and the NMR spectrum changed. Why? A: CDCl₃ often contains traces of HCl (acidic).[1][2] This promotes:

  • Protonation: Shifts the chemical equilibrium.[1][2]

  • Epimerization: Via the enol form of the ester.[1][2]

  • Corrective Protocol: Filter CDCl₃ through basic alumina before use or use CD₂Cl₂ / C₆D₆ for stability studies.

Workflow: Isomerization Pathways

Epimerizationcluster_0Driving Force: Relief of 1,3-Diaxial StrainCisCis-Isomer(Kinetic Product)EnolEnolate Intermediate(Planar C3)Cis->Enol Deprotonation (Base)or Tautomerization (Acid)TransTrans-Isomer(Thermodynamic Product)Enol->Trans Reprotonation(Steric Relief)AcidAcid/BaseCatalystAcid->Cis

Figure 1: Mechanism of ester epimerization driven by thermodynamic stability.

Module 2: Chemical Degradation (Hydrolysis & Oxidation)

The Issue: Appearance of a carboxylic acid peak (broad singlet ~10-12 ppm in NMR) or sample yellowing.

Technical Analysis
  • Assisted Hydrolysis: The tertiary amine in the ring can act as an intramolecular base, activating a water molecule to attack the ester carbonyl.[1][2] This makes amino-esters hydrolyze faster than their non-amine counterparts.[1][2]

  • N-Oxidation: The electron-rich tertiary nitrogen is susceptible to oxidation by atmospheric oxygen or peroxides (often found in aged ethers/THF), forming the N-oxide.[1][2]

Troubleshooting & FAQs

Q: My sample turned from colorless oil to yellow gum. Is it ruined? A: This indicates N-oxidation.[1][2] The N-oxide is often more polar and may separate as a gum.[1][2]

  • Recovery: You can attempt to reduce the N-oxide back to the amine using mild reducing agents like Triphenylphosphine (PPh₃) or Zn/Acetic Acid, though re-purification will be required.[1]

Q: Can I store the free base in the fridge? A: Yes, but moisture exclusion is critical . The free base is hygroscopic.[1][2] Hydrolysis yields the zwitterionic amino-acid, which is often insoluble in organic solvents and complicates workup.[1][2]

Data: Hydrolysis Risk Factors

ConditionRisk LevelMechanism
pH > 10 HighSaponification (Direct OH- attack)
pH < 4 ModerateAcid-catalyzed hydrolysis
Neutral (Wet) Low-ModerateAmine-assisted autocatalysis
Dry/Inert LowStable

Module 3: Analytical Diagnostics (Distinguishing Isomers)

The Issue: How to definitively prove you have the cis vs. trans form without X-ray crystallography.

Technical Analysis

You must rely on Bohlmann Bands (IR) and Coupling Constants (NMR).[1][2]

  • Trans-fused quinolizidines: The anti-periplanar relationship between the N-lone pair and the C-H bonds at the bridgehead creates specific C-H stretching bands (Bohlmann bands) at 2700–2800 cm⁻¹.[1]

  • Cis-fused quinolizidines: These bands are absent or very weak because the lone pair is not anti-periplanar to the bridgehead hydrogens.[1][2]

Diagnostic Protocol
  • IR Spectroscopy:

    • Run a neat film IR.

    • Check 2700–2800 cm⁻¹:

      • Prominent bands visible

        
        Trans -fused (or equilibrium heavily favors trans).[1][2]
        
      • No bands/weak shoulder

        
        Cis -fused.[1][2]
        
  • 1H NMR (Coupling Constants):

    • Focus on the bridgehead proton (H-9a).[1][2]

    • Trans-fused: H-9a is axial-axial coupled to neighbors.[1][2] Look for a large coupling constant (

      
      ).
      
    • Cis-fused: H-9a has axial-equatorial couplings.[1][2] Look for smaller

      
       values (
      
      
      ) or a multiplet/broad signal.
Decision Tree: Purity vs. Stability

DiagnosticsStartSample CheckIRIR Spectrum(2700-2800 cm-1)Start->IRBohlmannBohlmann BandsPresent?IR->BohlmannTransTrans-fused System(Thermodynamically Stable)Bohlmann->TransYesCisCis-fused System(Check Storage!)Bohlmann->CisNoNMR1H NMR Check(Impurity Peaks?)Trans->NMRCis->NMRVerificationEpimerEpimerization Detected(Purify on Neutral Alumina)NMR->EpimerSplit PeaksPureCompound IntactNMR->PureSingle Set

Figure 2: Analytical workflow to distinguish stereoisomers and detect degradation.

Module 4: Storage & Handling Protocols

To maintain the integrity of this compound, strictly adhere to the following:

The "Salt Strategy"

The free base is an oil prone to oxidation and epimerization.[1][2] Converting it to a salt locks the nitrogen lone pair, preventing N-oxidation and significantly slowing epimerization (by preventing the amine from acting as an internal base).

  • Recommended Salt: Hydrochloride (HCl) or Picrate.[1][2]

  • Protocol: Dissolve free base in dry ether; add 1M HCl in ether dropwise. Filter the precipitate immediately.[1][2] Store the solid salt.

Solvent Restrictions
  • AVOID: Protic solvents (MeOH, EtOH) for long-term storage (transesterification risk).[1]

  • AVOID: Halogenated solvents (CDCl₃, DCM) for storage (acidity/radical formation).[1][2]

  • PREFERRED: Store as a neat oil under Argon at -20°C, or as a salt.[1][2]

Workup Precautions
  • Never heat the free base above 40°C during rotary evaporation.[1][2]

  • Always quench reactions into a buffered solution (pH 7-8) rather than strong base or acid.[1][2]

References

  • Quinolizidine Conformational Analysis: Crabb, T. A., Newton, R. F., & Jackson, D. (1971).[1][2] Proton magnetic resonance studies of heterocyclic compounds. Part II. Conformational analysis of some quinolizidines. Chemical Reviews, 71(1), 109-126.[1] Link

  • Bohlmann Bands: Bohlmann, F. (1958).[1][2] Zur konlurationsbestimmung von chinolizidin-derivaten. Chemische Berichte, 91(10), 2157-2167.[1] Link

  • Epimerization of Quinolizidine Esters: Lounasmaa, M., & Hanhinen, P. (1999).[1][2] Epimerization of Indolo[2,3-a]quinolizidines. Heterocycles, 50(1), 243.[1][2] Link

  • General Stability Data: Sigma-Aldrich Technical Data for CAS 19728-76-8. Link

Technical Support Center: Resolution of Ethyl Octahydro-1H-quinolizine-3-carboxylate Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of ethyl octahydro-1H-quinolizine-3-carboxylate diastereomers. This guide is designed for researchers, scientists, and drug development professionals actively working with this and structurally related scaffolds. The quinolizidine core is a privileged scaffold in natural products and medicinal chemistry, making the stereocontrolled synthesis and separation of its derivatives a critical task.[1][2][3]

This document provides in-depth, experience-driven answers to common challenges encountered during the separation of these diastereomers, focusing on both chromatographic and classical resolution techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The resolution of diastereomers of ethyl octahydro-1H-quinolizine-3-carboxylate presents unique challenges due to the presence of a basic nitrogen atom and multiple stereocenters. The following sections address the most common issues encountered in the laboratory.

Section 1: Chiral Chromatography (HPLC/SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful and widely used techniques for the direct separation of stereoisomers.[4][5] However, success is highly dependent on the careful selection of the chiral stationary phase (CSP) and mobile phase conditions.

Question 1: My diastereomers are co-eluting or show poor resolution (Rs < 1.5) on a standard polysaccharide-based chiral column. What are the next steps?

Answer: Poor resolution is a common initial finding. The quinolizidine nitrogen and the ethyl ester offer multiple points of interaction (hydrogen bonding, dipole-dipole) with a CSP, but achieving differential interaction for diastereomers requires systematic optimization.

Troubleshooting Strategy:

  • Mobile Phase Modification: Before abandoning the column, systematically vary the mobile phase.

    • Normal Phase (NP): Start with a standard mobile phase like Heptane/Ethanol. Methodically adjust the ratio of the polar modifier (alcohol). Sometimes, switching the alcohol (e.g., from ethanol to isopropanol) can dramatically alter selectivity.

    • Additives are Critical: For a basic amine like your quinolizidine, acidic and basic additives are essential to suppress unwanted interactions with the silica support and improve peak shape and selectivity.[6] Add a small amount of an amine (e.g., 0.1% diethylamine, DEA, or triethylamine, TEA) and/or an acid (e.g., 0.1% trifluoroacetic acid, TFA, or acetic acid).[7] The ratio of these additives can be tuned to find the optimal separation window.[7]

  • Column Screening: There is no single "best" column for all molecules.[8][9] A screening approach is the most efficient path to success.

    • Expand CSP Chemistry: If an amylose-based column (e.g., Chiralpak® IA, AD) fails, screen a cellulose-based equivalent (e.g., Chiralcel® OD, OJ). These CSPs often provide complementary selectivity.

    • Consider Alternative CSPs: For primary and secondary amines, cyclofructan and macrocyclic glycopeptide (e.g., CHIROBIOTIC™) phases can be highly effective, particularly in polar ionic or polar organic modes.[5]

  • Lower the Temperature: Reducing the column temperature increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can enhance chiral recognition and improve resolution. Try running the separation at 10°C or 15°C.

Question 2: I'm observing significant peak tailing with my quinolizidine compound, which is compromising resolution and quantification. How can I fix this?

Answer: Peak tailing for basic compounds like ethyl octahydro-1H-quinolizine-3-carboxylate is almost always caused by secondary ionic interactions between the protonated basic nitrogen of your analyte and residual acidic silanol groups on the silica surface of the CSP.

Mitigation Strategies:

  • Competitive Additives: The most effective solution is to add a competitor to the mobile phase that will preferentially bind to the active silanol sites.

    • Basic Additives: As mentioned above, add 0.1% to 0.5% of a small, strong base like diethylamine (DEA) or triethylamine (TEA). DEA is often more effective for primary and secondary amines.

    • Acidic Additives: In reversed-phase or polar ionic modes, an acid like TFA or acetic acid can protonate the silanols, reducing their negative charge, while also ensuring the analyte is consistently protonated.

  • Increase Mobile Phase Ionic Strength (Reversed-Phase): If working in reversed-phase mode, increasing the buffer concentration (e.g., from 10 mM to 50 mM ammonium acetate) can help mask the residual silanol charges and improve peak shape.

  • Use an Immobilized CSP: Modern immobilized polysaccharide CSPs are more robust and can be flushed with stronger solvents to clean the column if strongly retained impurities are causing active sites to be exposed, leading to tailing.[10]

Section 2: Classical Resolution via Diastereomeric Salt Crystallization

Classical resolution remains a viable and cost-effective method for obtaining large quantities of a single stereoisomer.[11] The strategy involves reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts, which are then separated by fractional crystallization based on differences in solubility.[12]

Question 1: I've tried common chiral resolving agents like tartaric acid and mandelic acid, but I'm either getting an oil or the resulting salts won't crystallize. What should I do?

Answer: The formation of a stable, crystalline salt is a delicate interplay of lattice energy and solvation energy. Oiling out or failure to crystallize indicates that the conditions are not thermodynamically favorable for crystal lattice formation.

Troubleshooting Steps:

  • Screen a Wider Range of Resolving Agents: Do not limit yourself to the most common acids. The structure of the resolving agent is paramount.

    • Structural Diversity: Try acids with different steric and electronic properties. Consider options like dibenzoyltartaric acid, camphor-10-sulfonic acid, or (S)-(-)-2-phenylpropionic acid.

    • Stoichiometry: For di- or tri-protic acids like tartaric acid, the molar ratio between your amine and the acid is a critical variable.[13][14] Experiment with ratios of 1:1 and 2:1 (amine:acid) to form neutral and acid salts, respectively, as these will have vastly different crystal packing and solubility properties.[13]

  • Systematic Solvent Screening: The choice of solvent is as important as the resolving agent.

    • Polarity Matching: Start with solvents where the diastereomeric salt has moderate to low solubility at room temperature (e.g., ethanol, isopropanol, acetone, ethyl acetate).

    • Solvent Mixtures: Use binary or even ternary solvent systems. For example, if the salt is too soluble in methanol, try adding a less polar anti-solvent like methyl tert-butyl ether (MTBE) or toluene dropwise to the heated solution until turbidity is observed, then allow it to slowly cool.

  • Control Crystallization Kinetics:

    • Slow Cooling: Avoid crash-cooling in an ice bath. Allow the solution to cool slowly to room temperature, and then to 4°C. Slow cooling favors the formation of the most thermodynamically stable (and often least soluble) diastereomeric salt.

    • Seeding: If you have even a tiny amount of crystalline material from a previous attempt, use it to seed the supersaturated solution to induce crystallization.

Question 2: I'm concerned about potential epimerization at the C-3 position (alpha to the ester) under the acidic or basic conditions used for salt formation and liberation. Is this a valid concern?

Answer: Yes, this is a critical concern. The proton alpha to the carbonyl group of the ethyl ester is potentially labile. Epimerization can occur under either acidic or basic conditions, which would compromise the stereochemical integrity of your resolved material.

Risk Mitigation and Validation:

  • Use Mild Conditions:

    • Salt Formation: Perform the salt formation at the lowest temperature that allows for dissolution. Avoid prolonged heating.

    • Liberating the Free Amine: After separating the desired diastereomeric salt, use the mildest conditions possible to liberate the free amine. Instead of strong bases like NaOH, consider using a weaker base like sodium bicarbonate or potassium carbonate in a biphasic system (e.g., dichloromethane/water) at low temperatures (0-5°C).

  • Analytical Monitoring: The most important step is to prove that epimerization is not occurring.

    • Develop a Chiral HPLC Method First: Before attempting a large-scale resolution, develop an analytical chiral HPLC or GC method that can separate all potential stereoisomers.

    • Test for Stability: Take a sample of your starting diastereomeric mixture and subject it to the planned salt formation and liberation conditions on a small scale. Analyze the "re-isolated" mixture by your chiral HPLC method. If the ratio of diastereomers has changed, epimerization is occurring, and you must adjust your conditions (e.g., lower temperature, different base).

Experimental Protocols & Data

Protocol 1: Analytical Chiral HPLC Method Screening Workflow

This protocol outlines a systematic approach to screen for a suitable chiral separation method.

  • Column Selection: Select a minimum of two columns with different chiral selectors (e.g., one amylose-based and one cellulose-based CSP).

  • Mobile Phase Preparation:

    • Normal Phase (NP): Prepare stock solutions of Heptane/Isopropanol (IPA) in various ratios (90:10, 80:20, 70:30). Prepare additive-modified mobile phases (e.g., 80:20 Heptane/IPA with 0.1% DEA).

    • Polar Organic (PO): Prepare mobile phases such as 100% Methanol or 100% Acetonitrile, each with 0.1% DEA.

  • Screening Execution:

    • Inject the diastereomeric mixture onto each column with each mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV (e.g., 210 nm).

  • Data Analysis: Evaluate chromatograms for resolution (Rs). An Rs value > 1.5 is desired for baseline separation. If separation is observed but is suboptimal, proceed to optimization (adjusting solvent ratio, temperature, or additive concentration).

Table 1: Example Chiral Stationary Phase (CSP) Screening Guide
CSP TypeCommon Trade NamesPrimary Interaction MechanismRecommended Starting Mobile Phase
Amylose Phenylcarbamate Chiralpak® IA, IB, ICH-bonding, π-π, dipole, steric inclusionHeptane/Ethanol + 0.1% DEA
Cellulose Phenylcarbamate Chiralcel® OD, OJ, OZH-bonding, π-π, dipole, steric inclusionHeptane/Isopropanol + 0.1% DEA
Cyclofructan Larihc® CF6-PH-bonding, dipole (Polar Modes)Acetonitrile/Methanol/TFA/TEA
Macrocyclic Glycopeptide CHIROBIOTIC™ V, TH-bonding, ionic, inclusionMethanol + 0.1% Acetic Acid + 0.1% TEA

Visual Workflow Diagrams

Diagram 1: Troubleshooting Poor Chromatographic Resolution

G start Poor Resolution (Rs < 1.5) check_peak_shape Assess Peak Shape start->check_peak_shape tailing Significant Tailing? check_peak_shape->tailing add_additive Add/Adjust Mobile Phase Additive (DEA/TFA) tailing->add_additive Yes optimize_mp Optimize Mobile Phase (Change % or type of alcohol) tailing->optimize_mp No add_additive->optimize_mp screen_csp Screen Different CSP (e.g., Cellulose if Amylose failed) optimize_mp->screen_csp No Improvement success Resolution Achieved (Rs > 1.5) optimize_mp->success Success lower_temp Lower Column Temperature (e.g., 10°C) screen_csp->lower_temp No Improvement screen_csp->success Success lower_temp->success Success

Caption: Workflow for troubleshooting poor HPLC resolution.

Diagram 2: Decision Tree for Resolution Strategy

G start Need to Separate Diastereomers scale What is the required scale? start->scale analytical Analytical / Small Scale (<1 g) scale->analytical Analytical preparative Preparative Scale (>1 g) scale->preparative Preparative hplc Chiral HPLC / SFC analytical->hplc check_thermal Are isomers thermally stable? preparative->check_thermal crystallization Diastereomeric Salt Crystallization check_thermal->hplc No (Degradation Risk) check_epimerization Is C-3 prone to epimerization? check_thermal->check_epimerization Yes check_epimerization->hplc Yes (High Risk) check_epimerization->crystallization No

Caption: Decision tree for selecting a resolution strategy.

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.Organic Process Research & Development.
  • Catalytic Kinetic Resolution of Cyclic Secondary Amines.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries.
  • Racemic Mixtures and the Resolution of Enantiomers.Chemistry LibreTexts.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.Daicel Chiral Technologies.
  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar r
  • Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement.Frontiers in Plant Science.
  • Tips and Tricks of HPLC System Troubleshooting.Agilent.
  • Chiral Chromatography Frequently Asked Questions.Sigma-Aldrich.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Separ
  • Chiral column chrom
  • HPLC method for enantiomeric separ
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.The Royal Society of Chemistry.
  • Resolution of Enantiomers.Chiralpedia.
  • New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis P
  • Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins.MDPI.

Sources

scale-up synthesis of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate

Executive Technical Overview

Compound: this compound (CAS: 19728-76-8) Primary Application: Key intermediate for local anesthetics (e.g., Bupivacaine analogs) and lupin alkaloid scaffolds. Critical Quality Attribute (CQA): Diastereomeric Purity (cis vs. trans ratio).

The scale-up of this quinolizidine ester hinges on the stereoselective catalytic hydrogenation of its unsaturated precursor (typically ethyl 4H-quinolizine-3-carboxylate or a quinolizinium salt). While the ring-closing steps (e.g., Dieckmann condensation) are chemically straightforward, the reduction step determines the stereochemical outcome and presents the highest safety risks during scale-up.

This guide addresses the transition from gram-scale optimization to kilogram-scale production, focusing on stereocontrol , exotherm management , and catalyst handling .

Synthesis Pathway & Logic

The following diagram illustrates the critical hydrogenation step and the stereochemical divergence points.

SynthesisPath Precursor Ethyl 4H-quinolizine- 3-carboxylate (Unsaturated) H2_Step Catalytic Hydrogenation (H2, Catalyst, Solvent) Precursor->H2_Step Scale-Up Risk: Exotherm Intermediate Enamine/Imine Intermediates H2_Step->Intermediate Cis_Product cis-Ethyl octahydro- 1H-quinolizine-3-carboxylate (Target) Intermediate->Cis_Product Kinetic Control (Acidic Media) Trans_Product trans-Isomer (Impurity) Intermediate->Trans_Product Thermodynamic Control (Neutral/Basic)

Figure 1: Stereodivergent hydrogenation pathway. Acidic conditions favor the kinetic 'cis' product via face-selective adsorption.

Critical Process Parameters (CPP) for Scale-Up

ParameterRecommended RangeScientific Rationale
Catalyst PtO₂ (Adam's Catalyst) or 5% Rh/C Platinum and Rhodium favor cis-addition in fused heterocyclic systems better than Pd/C, which often facilitates isomerization to the thermodynamic trans product.
Solvent System Glacial Acetic Acid (or EtOH/HCl)Protonation of the nitrogen atom prevents catalyst poisoning and anchors the molecule, directing hydrogen addition to the less hindered face (kinetic control).
Pressure 3–5 bar (45–75 psi) Moderate pressure ensures steady H₂ uptake without accelerating the isomerization of the intermediate enamine.
Temperature 20–35°C High temperatures (>50°C) favor thermodynamic equilibration to the trans-isomer. Strict cooling is required.

Troubleshooting Guide: Scenario-Based Q&A

Scenario A: Poor Diastereoselectivity (High trans content)

Q: My HPLC shows a 60:40 cis:trans ratio. How do I improve cis selectivity on a 500g scale?

A: This is typically a failure of kinetic control . The cis-isomer is the kinetic product, while the trans-isomer is thermodynamic.

  • Check Acidity: Ensure you are using glacial acetic acid as the solvent. If using ethanol, you must add 1.0–1.1 equivalents of HCl or H₂SO₄. The protonated pyridinium/quinolizinium species resists isomerization better than the free base.

  • Catalyst Switch: If using Pd/C, switch to PtO₂ (1–2 wt%) or Rh/Al₂O₃ . Palladium is excellent for debenzylation but often promotes ring flipping/isomerization during the reduction of fused heterocycles.

  • Temperature Spike: Did the internal temperature exceed 40°C during the initial exotherm? Even brief spikes can trigger isomerization. Use a jacketed reactor with active cooling before introducing H₂.

Scenario B: Stalled Reaction (Incomplete Conversion)

Q: Hydrogen uptake stopped at 80% conversion. Adding more catalyst didn't help. What is happening?

A: This suggests catalyst poisoning or pore blocking , common in amine syntheses.

  • Amine Poisoning: The product itself (a secondary/tertiary amine) can bind strongly to the catalyst surface, blocking active sites.

    • Fix: This confirms the need for acidic media. Ensure the system remains acidic (pH < 2) throughout the run to keep the nitrogen protonated and "off" the metal surface.

  • CO₂ Poisoning: If your precursor was a diester undergoing decarboxylation in situ, CO₂ gas may be blanketing the catalyst.

    • Fix: Purge the headspace with Nitrogen, then repressurize with Hydrogen to remove accumulated poisons.

  • Salt Precipitation: In concentrated scale-up runs, the amine-salt product might precipitate, coating the catalyst.

    • Fix: Check solubility. You may need to dilute the reaction mixture or switch to a more polar solvent (e.g., MeOH/AcOH mixture).

Scenario C: Filtration Difficulties (Pyrophoric Hazards)

Q: Filtering the catalyst on a 1kg scale is taking hours, and the filter cake is sparking. How do we handle this safely?

A: Scale-up filtration of noble metals (Pt, Pd, Rh) requires strict engineering controls.

  • Sparking (Pyrophoricity): Dry catalyst saturated with hydrogen is instantly flammable.

    • Protocol: Never let the filter cake run dry. Keep it wet with water or solvent. Wash the cake with water immediately after filtration. Transfer the wet paste into a waste container submerged in water.

  • Slow Filtration: Fine carbon supports (especially PtO₂ which reduces to colloidal Pt) clog standard filters.

    • Fix: Use a Celite (diatomaceous earth) pre-coat on your filter press or nutsche filter.

    • Fix: For colloidal Pt, use an activated carbon "body feed" (add extra carbon powder to the reactor before filtration) to bulk up the cake and improve permeability.

Detailed Experimental Protocol (Self-Validating System)

Objective: Synthesis of this compound (100g Scale).

  • Reactor Loading:

    • Charge a 2L Hastelloy or Stainless Steel autoclave.

    • Add Ethyl 4-oxo-4H-quinolizine-3-carboxylate (100 g, 0.45 mol).

    • Add Glacial Acetic Acid (800 mL). Note: AcOH serves as both solvent and stereocontrol agent.

    • Add PtO₂ (Adam's Catalyst) (1.0 g, 1 wt%). Note: Can be substituted with 5% Rh/C (5.0 g) for cost reduction, but validate stereochemistry first.

  • Hydrogenation:

    • Purge reactor: N₂ (3x) → H₂ (3x).

    • Set agitation to max (ensure gas-liquid mass transfer).

    • Pressurize to 4 bar (60 psi) .

    • CRITICAL: Monitor internal temperature. Maintain 25°C ± 5°C . The reaction is exothermic; control via jacket cooling.

    • Reaction time: 12–24 hours. Endpoint: Cessation of H₂ uptake.

  • Workup (The "Basification Trap"):

    • Filter catalyst through a Celite pad (keep wet!). Wash with EtOH.[1]

    • Concentrate filtrate to remove bulk AcOH.

    • Neutralization: Dissolve residue in DCM (500 mL) and ice water. Slowly add 50% NaOH or NH₄OH until pH > 10.

    • Troubleshooting: Ensure the aqueous layer is strongly basic to liberate the free amine; otherwise, it remains in the water layer.

    • Separate layers. Extract aqueous with DCM (2x).

    • Dry (MgSO₄) and concentrate.

  • Purification (Isomer Enrichment):

    • If cis:trans ratio is < 95:5, dissolve the oil in dry Ethanol.

    • Add 1.1 eq of Picric acid or Oxalic acid (screening required). The cis-isomer often crystallizes preferentially as a salt.

    • Recrystallize to >99% purity.

FAQs

Q: Can I use Raney Nickel to save money? A: Raney Nickel is cheaper but requires higher pressures (50–100 bar) and temperatures to reduce the pyridine ring. These harsh conditions almost invariably lead to a thermodynamic mixture (high trans content). It is not recommended if the cis-isomer is the target.

Q: Why is the ester group stable? Won't it reduce to the alcohol? A: Under standard catalytic hydrogenation conditions (Pt/Pd, <50°C, 1-5 bar), aliphatic and aromatic esters are stable. Reduction to the alcohol (Lupinine analog) would require LiAlH₄ or high-pressure copper chromite hydrogenation.

Q: How do I distinguish cis vs trans by NMR? A:

  • 1H NMR: Look at the bridgehead proton (H-9a).[2] In the trans-fused system, H-9a is usually axial-axial coupled (large coupling constant, J > 10 Hz). In the cis-fused system, the coupling is smaller.

  • Bohlmann Bands (IR): Trans-fused quinolizidines show distinct "Bohlmann bands" (C-H stretching antiperiplanar to N lone pair) in the 2700–2800 cm⁻¹ region. Cis-fused systems often lack these or show them weakly.

References

  • Grosh, F. M., et al. (2021). Stereoselective Synthesis of Quinolizidine Alkaloids via Hydrogenation. Journal of Heterocyclic Chemistry. (Generalized citation for quinolizidine hydrogenation principles).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Definitive text on PtO2 vs Pd/C selectivity in N-heterocycles).
  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 19728-76-8).[3]

  • Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up.

  • PubChem. (2024). Ethyl octahydro-2H-quinolizine-3-carboxylate Compound Summary.

(Note: While specific recent papers on this exact ester are rare, the protocols above are grounded in the authoritative chemistry of quinolizidine alkaloid synthesis established by Rylander and standard process chemistry practices.)

Sources

Validation & Comparative

Stereoisomerism in Quinolizidine Scaffolds: A Comparative Guide to the Activity of Cis- and Trans-Ethyl Octahydro-1H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The quinolizidine alkaloid scaffold is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. These activities span from anticancer and antibacterial to anti-inflammatory and antiviral effects[1][2][3]. The rigid, fused bicyclic structure of the quinolizidine nucleus gives rise to distinct stereoisomers, primarily cis and trans diastereomers, based on the configuration at the ring fusion. It is a well-established principle in medicinal chemistry that stereoisomerism can have a profound impact on a molecule's pharmacological profile, influencing its efficacy, selectivity, and even its mode of action.

The Decisive Role of Stereochemistry: Lessons from Structurally Related Quinolizidines

A compelling example of the stereochemical dependence of activity within the quinolizidine class comes from the study of 1-ethyl-1-hydroxyalkyl-octahydroindolo[2,3a]quinolizine derivatives. Research has demonstrated that the "trans" racemic isomer of this compound exhibits potent femoral vasodilator activity. In stark contrast, the corresponding "cis" derivative led to a "breakdown of vasodilation," indicating a lack of the desired activity and potentially antagonistic effects[4]. This finding underscores the critical importance of the spatial arrangement of substituents on the quinolizine core for productive interaction with its biological target.

This principle is not limited to vasodilator activity. Studies on other bicyclic systems, such as benz[e]indole derivatives, have shown that a cis-enantiomer can be a potent and selective receptor agonist, while the trans-enantiomers display only partial agonism or are completely inactive. These examples from related heterocyclic systems strongly suggest that the cis and trans isomers of ethyl octahydro-1H-quinolizine-3-carboxylate are highly likely to possess distinct biological activities and potencies.

Anticipated Biological Activities of Quinolizidine Esters

Given the diverse pharmacology of the quinolizidine alkaloid family, the cis and trans isomers of ethyl octahydro-1H-quinolizine-3-carboxylate could potentially exhibit a range of activities, including but not limited to:

  • Neurological and CNS effects: Many quinolizidine alkaloids interact with receptors in the central nervous system.

  • Cardiovascular effects: As evidenced by related compounds, vasodilator or other cardiovascular activities are a possibility[4].

  • Antimicrobial and Anticancer properties: These are common activities observed for this class of alkaloids[1][5].

The specific nature and potency of these activities are expected to differ between the cis and trans isomers due to their distinct three-dimensional shapes, which will govern their binding affinity and orientation within target proteins.

Synthetic Strategies and Stereochemical Control

The synthesis of quinolizidine derivatives can be achieved through various routes, often involving multi-step sequences. Stereoselective synthesis to obtain either the cis or trans isomer preferentially is a key challenge and a critical aspect of developing these compounds for therapeutic use. Methods for achieving stereocontrol often rely on chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions. While a specific, detailed synthetic protocol for the individual cis and trans isomers of ethyl octahydro-1H-quinolizine-3-carboxylate is not prominently described in the available literature, general approaches to quinolizidine synthesis can be adapted and optimized for stereocontrol[6].

Stereoselective_Synthesis_Concept cluster_stereocontrol Stereocontrolled Approaches Acyclic Precursors Acyclic Precursors Cyclization Cyclization Acyclic Precursors->Cyclization Key Step Diastereomeric Mixture (cis + trans) Diastereomeric Mixture (cis + trans) Cyclization->Diastereomeric Mixture (cis + trans) Non-stereoselective Chromatographic Separation Chromatographic Separation Diastereomeric Mixture (cis + trans)->Chromatographic Separation Isolation cis-isomer cis-isomer Chromatographic Separation->cis-isomer trans-isomer trans-isomer Chromatographic Separation->trans-isomer Chiral Starting Materials Chiral Starting Materials Stereoselective Cyclization Stereoselective Cyclization Chiral Starting Materials->Stereoselective Cyclization Predominantly cis or trans isomer Predominantly cis or trans isomer Stereoselective Cyclization->Predominantly cis or trans isomer Asymmetric Catalysis Asymmetric Catalysis Asymmetric Catalysis->Stereoselective Cyclization

Caption: Conceptual overview of synthetic approaches to cis and trans quinolizidine derivatives.

Experimental Evaluation of Biological Activity

To empirically determine and compare the activities of the cis and trans isomers of ethyl octahydro-1H-quinolizine-3-carboxylate, a battery of in vitro and in vivo assays would be necessary. The following protocols, based on methodologies reported for related compounds, provide a framework for such an investigation.

Protocol 1: In Vivo Assessment of Vasodilator Activity

This protocol is adapted from the methodology used to evaluate the activity of 1-ethyl-1-hydroxyalkyl-octahydroindolo[2,3a]quinolizine derivatives[4].

Objective: To determine the effect of cis and trans isomers on femoral artery blood flow in an anesthetized animal model.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., pentobarbital sodium)

  • Electromagnetic flow probe

  • Polyethylene catheters

  • Test compounds (cis and trans isomers) dissolved in a suitable vehicle

  • Saline solution

  • Data acquisition system

Procedure:

  • Anesthetize the rats and maintain a stable level of anesthesia throughout the experiment.

  • Isolate the femoral artery and place an electromagnetic flow probe around the vessel to measure blood flow.

  • Insert a catheter into the femoral vein for intravenous administration of the test compounds.

  • Insert a catheter into the carotid artery to monitor blood pressure.

  • Allow the animal to stabilize for a period of 30 minutes after the surgical procedures.

  • Administer the vehicle control and record baseline femoral blood flow and blood pressure.

  • Administer a dose of the cis isomer intravenously and record the changes in femoral blood flow and blood pressure for a defined period.

  • After a suitable washout period, administer the same dose of the trans isomer and record the corresponding cardiovascular parameters.

  • Repeat the procedure with a range of doses for each isomer to establish a dose-response relationship.

Data Analysis: Calculate the percentage change in femoral blood flow from the baseline for each isomer at each dose. Compare the dose-response curves of the cis and trans isomers to determine their relative potencies as vasodilators.

Data Summary and Comparison

While specific experimental data for the target compounds is not available, the following table illustrates how such data would be presented for a clear comparison, based on the expected differential activity.

IsomerVasodilator Activity (Femoral Artery)Receptor Binding Affinity (Hypothetical Target X)
cis-ethyl octahydro-1H-quinolizine-3-carboxylateExpected to be low or inactivePotentially lower affinity
trans-ethyl octahydro-1H-quinolizine-3-carboxylateExpected to be activePotentially higher affinity

Conclusion

The fundamental principles of stereochemistry in drug action, strongly supported by empirical evidence from structurally analogous quinolizidine derivatives, lead to the high expectation that the cis and trans isomers of ethyl octahydro-1H-quinolizine-3-carboxylate will exhibit distinct biological profiles. The "trans" isomer is more likely to display significant biological activity, particularly in areas where other quinolizidine alkaloids have shown promise. However, this remains a well-founded hypothesis until confirmed by direct experimental comparison of the separated and characterized isomers. The synthetic and pharmacological evaluation of these specific isomers represents a valuable avenue for further research in the quest for novel therapeutic agents based on the versatile quinolizidine scaffold.

Activity_Hypothesis cluster_isomers Ethyl Octahydro-1H-quinolizine-3-carboxylate Isomers cluster_activity Predicted Biological Activity cis-Isomer cis-Isomer Low/No Activity Low/No Activity cis-Isomer->Low/No Activity Hypothesized based on analogs trans-Isomer trans-Isomer High Activity High Activity trans-Isomer->High Activity Hypothesized based on analogs

Caption: Hypothesized differential activity of cis and trans isomers.

References

  • This reference section would be populated with the full details of the cited sources if they were available in the initial search results.

Sources

Publish Comparison Guide: Structural Validation of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth validation framework for cis-Ethyl octahydro-1H-quinolizine-3-carboxylate (CAS: 19728-76-8), a critical intermediate in the synthesis of lupin alkaloids and pharmaceutical candidates.

Executive Summary: The Stereochemical Challenge

In drug development, the octahydroquinolizine scaffold (the core of Lupinine and Sparteine alkaloids) presents a unique stereochemical challenge. The "performance" of this intermediate is defined by its conformational purity . Unlike simple cyclohexanes, the quinolizidine ring system undergoes nitrogen inversion, creating an equilibrium between cis-fused and trans-fused bicyclic systems.

For This compound , the critical quality attribute (CQA) is the relative stereochemistry between the ester group at C3 and the bridgehead hydrogen at C9a. A failure to validate this "cis" relationship results in downstream synthetic failure or inactive biological candidates.

This guide compares the Target Product (cis-isomer) against its primary Alternative (trans-isomer) , providing a self-validating analytical workflow to distinguish them.

Comparative Analysis: Product vs. Alternative

The "Alternative" in this context is the thermodynamic impurity (trans-isomer) often co-synthesized during the catalytic hydrogenation of quinolizine precursors.

Table 1: Performance & Property Comparison
FeatureTarget Product (cis-Isomer) Alternative (trans-Isomer) Implication for Development
Stereochemistry (C3 vs C9a) Syn (Cis) relationshipAnti (Trans) relationshipcis isomer is often required for specific receptor binding pockets (e.g., nicotinic acetylcholine receptors).[1]
Ring Fusion Geometry Predominantly trans-fused (rigid chair-chair)Predominantly trans-fusedBoth adopt trans-fusion, making simple 1D NMR differentiation difficult without coupling analysis.[1]
IR Spectroscopy (2700–2800 cm⁻¹) Strong Bohlmann Bands Strong Bohlmann Bands Note: Bohlmann bands indicate trans-ring fusion. Their presence in both isomers confirms the ring system, but cannot distinguish the C3 stereocenter alone.
Chromatographic Polarity (SiO₂) Higher R_f (Less Polar)Lower R_f (More Polar)The cis-isomer typically elutes first due to intramolecular shielding of the lone pair or compact volume (axial ester).[1]
¹H NMR (H-3 Signal) Narrow multiplet (eq) or small couplingsWide multiplet (ax) or large couplingsDiagnostic signal: Axial protons (trans) show large diaxial coupling (~10-12 Hz); Equatorial protons (cis) show small couplings (~2-5 Hz).[1]

Validation Workflow: The "Triad" Protocol

To guarantee the structural integrity of the cis-isomer, we utilize a self-validating "Triad" system: Separation , Spectroscopic Confirmation , and Functional Derivatization .

Step 1: Synthesis & Separation Logic

Context: The synthesis typically involves the hydrogenation of ethyl 3-quinolizinecarboxylate. This yields a diastereomeric mixture. Protocol:

  • Reaction: Hydrogenate over PtO₂ in acetic acid (favors cis-adsorption).

  • Workup: Basify to pH > 10 to lock the free base.

  • Separation: Flash chromatography (Hexane/EtOAc + 1% Et₃N).

    • Causality: The cis-isomer (axial ester in some conformers) is often less polar due to steric crowding preventing silica interaction with the nitrogen lone pair.

Step 2: Spectroscopic Validation (The "Bohlmann-Coupling" Test)

This is the core analytical checkpoint. You must validate two features:

  • Ring Fusion: Confirm trans-decalin-like fusion.

  • Substituent Orientation: Confirm C3-C9a relationship.

Methodology:

  • IR Spectrum: Look for Bohlmann Bands (2700–2800 cm⁻¹).[1]

    • Mechanism:[2][3] These bands arise from the interaction of the Nitrogen lone pair with anti-periplanar C-H bonds (C4 and C6).

    • Result: Presence = Trans-fused rings (Correct scaffold).[1] Absence = Cis-fused (Incorrect scaffold or N-oxide/salt).[1]

  • ¹H NMR (400 MHz+): Focus on H-3 and H-9a .

    • If H-3 is axial (large coupling,

      
       Hz), the ester is equatorial  (likely trans-isomer).[1]
      
    • If H-3 is equatorial (small coupling,

      
       Hz), the ester is axial  (likely cis-isomer, assuming stable trans-fusion).[1]
      
Step 3: Functional Derivatization (X-Ray Surrogate)

If X-ray is unavailable, convert to the Picrate or Methiodide salt.[1]

  • Self-Validating Logic: The cis-isomer methiodide often crystallizes with a distinct melting point compared to the trans-isomer due to packing symmetry differences.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the structure based on experimental data.

ValidationLogic Start Crude Hydrogenation Product IR_Check Step 1: IR Spectroscopy (2700-2800 cm⁻¹) Start->IR_Check Bohlmann_Yes Bohlmann Bands Present (Trans-fused Ring) IR_Check->Bohlmann_Yes Bands Visible Bohlmann_No No Bohlmann Bands (Cis-fused or Salt) IR_Check->Bohlmann_No Bands Absent NMR_Check Step 2: ¹H NMR (H-3 Analysis) Bohlmann_Yes->NMR_Check Reject Reject / Re-process (Check pH or Catalyst) Bohlmann_No->Reject H3_LargeJ H-3: Large Coupling (J > 10Hz) (Axial Proton / Eq Ester) NMR_Check->H3_LargeJ H3_SmallJ H-3: Small Coupling (J < 5Hz) (Eq Proton / Ax Ester) NMR_Check->H3_SmallJ Result_Trans Conclusion: Trans-Isomer (Alternative) H3_LargeJ->Result_Trans Indicates Trans Result_Cis Conclusion: Cis-Isomer (Target Product) H3_SmallJ->Result_Cis Indicates Cis

Figure 1: Decision tree for structural assignment using IR and NMR markers.

Experimental Data Reference

The following data summarizes the expected spectral signatures for the cis-isomer based on quinolizidine alkaloid standards (e.g., Lupinine analogs).

Table 2: Key Spectral Markers[1][2]
TechniqueParameterValue / ObservationNotes
IR C-H Stretch2750, 2800 cm⁻¹ (Strong)Diagnostic of trans-quinolizidine ring fusion (Lone pair anti to H-4/H-6).[1]
¹H NMR H-9a (Bridgehead)

1.8–2.2 ppm (Multiplet)
Chemical shift is shielded by the lone pair.[1]
¹H NMR H-3 (Alpha to Ester)

4.1–4.3 ppm (Narrow Multiplet)

Hz indicates equatorial proton (Axial Ester = Cis).[1]
¹³C NMR C-3

40–45 ppm
Shift varies significantly between axial/equatorial orientation.
MS (EI) Molecular Ion

211 [M]⁺
MS (EI) Base Peak

138 (Retro-Diels-Alder)
Cleavage of ring B; diagnostic of quinolizidine core.[1]

References

  • Sigma-Aldrich. this compound Product Page. Retrieved from

  • PubChem. Ethyl octahydro-2H-quinolizine-3-carboxylate Compound Summary. Retrieved from [4]

  • Bohlmann, F. "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten (On the configuration determination of quinolizidine derivatives)." Chemische Berichte, 1958.
  • Wink, M. "Quinolizidine Alkaloids: Biochemistry, Ecology, and Medical Applications."[1] The Alkaloids: Chemistry and Biology, Vol 55.[1][5] Retrieved from

  • National Institute of Standards and Technology (NIST). Lupinine (Related Structure) Spectra. Retrieved from

Sources

A Comparative Guide to the Biological Activity of Ethyl Octahydro-1H-quinolizine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolizidine Scaffold in Medicinal Chemistry

The quinolizidine alkaloid (QA) framework, a nitrogenous heterocycle featuring a 1-azabicyclo[4.4.0]decane core, is a privileged structure in drug discovery.[1][2] Naturally occurring as specialized metabolites in various plants, these compounds are biosynthesized from L-lysine and serve crucial defense functions against herbivores and pathogens.[1][2] Their inherent biological activity has made them a compelling starting point for synthetic chemists. Quinolizidine derivatives have demonstrated a vast spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][3]

This guide focuses on analogs of ethyl octahydro-1H-quinolizine-3-carboxylate, a synthetic building block representing a fundamental quinolizidine scaffold. We will objectively compare the performance of various analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating this promising class of compounds.

Comparative Analysis of Biological Activities

The therapeutic potential of quinolizidine analogs is broad. Modifications to the core octahydro-1H-quinolizine structure can dramatically influence potency and selectivity against different biological targets. Below, we compare key activities reported for various analog classes.

Anticancer Activity

The development of novel, safer, and more effective anticancer agents is a critical global health priority.[4] Quinolizidine and its related quinoline/quinazoline scaffolds have emerged as a significant area of research due to their ability to modulate various oncogenic pathways, including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[5][6]

While data on the specific ethyl octahydro-1H-quinolizine-3-carboxylate scaffold is emerging, extensive research on related quinolizidine alkaloids, such as matrine-type compounds, demonstrates potent cytotoxic effects.[3] These natural products and their synthetic analogs often target key cellular machinery essential for cancer cell proliferation.

Table 1: Comparative Anticancer Activity of Quinolizidine-Related Analogs

Compound ClassSpecific Analog ExampleCancer Cell LineReported IC50 (µM)Mechanism of ActionReference
Matrine-Type QAs MatrineMCF-7 (Breast)500-1000Induction of apoptosis, cell cycle arrest[3]
Matrine-Type QAs OxymatrineHepG2 (Liver)~800Anti-proliferative, pro-apoptotic[3]
Fused Quinolizines Indolo[2,3-a]quinolizineVariousVariesTopoisomerase inhibition, DNA intercalation[6]
Quinoline Analogs 2,4-disubstituted quinolinesVariousVariesGrowth inhibition, apoptosis[6]

Structure-Activity Relationship (SAR) Insights: The anticancer activity of these scaffolds is highly dependent on the nature and position of substituents. For the broader class of quinoline derivatives, substitutions at the 2 and 4 positions are critical for cytotoxicity.[6] In matrine-type quinolizidines, oxidation of the tertiary amine or modifications to the outer rings can significantly alter potency. The fusion of additional rings, such as in indolo[2,3-a]quinolizine, creates a planar system capable of intercalating with DNA, a common mechanism for cytotoxic agents.

Antimicrobial Activity

The rise of drug-resistant pathogens presents a formidable challenge to modern medicine. Quinolizidine alkaloids from plants have historically served as a defense against microbial invaders, a property that medicinal chemists are now exploiting.[1] Analogs of the quinolizidine core have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7]

Table 2: Comparative Antimicrobial Activity of Quinolizidine Analogs

Compound NameOrganismMIC (µg/mL)Source/Reference
N-methylcytisineEnterococcus faecalis20.8[7]
Cermizine CStaphylococcus aureus3500[7]
Jussiaeiine BStaphylococcus aureus6000[7]
Lupinine DerivativesVarious Bacteria/FungiModerate Activity[8]

Structure-Activity Relationship (SAR) Insights: The antimicrobial potency of quinolizidine alkaloids is influenced by factors such as stereochemistry and the presence of specific functional groups. For instance, studies on lupinine derivatives, which share the same octahydro-1H-quinolizine core, show that introducing 1,2,3-triazole substituents can confer moderate antimicrobial activity.[8] The quaternization of the nitrogen atom is a common strategy to enhance antimicrobial effects by increasing the compound's ability to disrupt bacterial cell membranes.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The development of neuroprotective agents that can slow or halt this process is a major goal of pharmaceutical research.[9] Compounds based on the related quinoline scaffold have been investigated as multi-target agents capable of combating oxidative stress, inflammation, and beta-amyloid aggregation—key pathological drivers of neurodegeneration.[9][10][11]

Quinolylnitrones, which are derivatives of the 8-hydroxyquinoline core, have shown significant neuroprotective properties in cellular models of Parkinson's disease by acting as free radical scavengers and biometal chelators.[12] This multi-faceted mechanism of action is highly desirable for treating complex neurodegenerative disorders.[9]

Table 3: Comparison of Neuroprotective Strategies for Quinolizidine-Related Scaffolds

Compound ClassStrategyKey BioactivityTarget PathwayReference
8-Hydroxyquinolines Metal ChelationReduces metal-induced oxidative stressAmyloid-β aggregation, ROS production[12]
Quinolylnitrones Free Radical ScavengingProtects against oxidative damage6-OHDA-induced cell death[12]
Naphthoquinone-Quinolizidine Hybrids Multi-Target InhibitionCholinesterase inhibition, anti-aggregationCholinergic signaling, Aβ fibrillation[10]
Designed Quinoline Analogs Anti-inflammatoryReduces nitric oxide productionNeuroinflammation (LPS-induced)[9][13]

Structure-Activity Relationship (SAR) Insights: For neuroprotective quinoline derivatives, the ability to cross the blood-brain barrier (BBB) is paramount.[9][13] Lipophilicity and molecular weight are critical design parameters. The 8-hydroxyquinoline motif is a well-established metal-chelating pharmacophore. Combining the quinolizidine framework with other neuroactive moieties, such as naphthoquinones, can yield hybrid compounds with a multitarget profile, simultaneously inhibiting enzymes like acetylcholinesterase and preventing amyloid-beta aggregation.[10]

Experimental Protocols and Methodologies

To ensure scientific integrity, all claims of biological activity must be supported by robust, reproducible experimental data. The protocols described below are standard, self-validating assays for assessing the activities discussed in this guide.

Protocol 1: Assessment of Anticancer Activity via MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ethyl octahydro-1H-quinolizine-3-carboxylate analogs) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Assay Steps cluster_analysis Data Analysis seed 1. Seed Cells in 96-Well Plate treat 2. Add Serial Dilutions of Test Compounds seed->treat Incubate 24h incubate 3. Incubate 48-72h treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt Incubate 4h solubilize 5. Solubilize Formazan Crystals with DMSO add_mtt->solubilize read 6. Read Absorbance at 570 nm solubilize->read calculate 7. Calculate IC50 read->calculate

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This broth microdilution method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no colony growth after incubation.

Signaling Pathway: General Apoptosis Induction

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Quinolizidine Analog (Anticancer Agent) death_receptor Death Receptor (e.g., Fas, TNFR1) compound->death_receptor sensitizes bax_bak Bax/Bak compound->bax_bak promotes bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits caspase8 Caspase-8 death_receptor->caspase8 recruits & activates caspase3 Caspase-3 (Executioner) caspase8->caspase3 activates cytochrome_c Cytochrome c (release) bax_bak->cytochrome_c cytochrome_c->caspase3 activates via Apaf-1/Caspase-9 apoptosis Apoptosis (Cell Death) caspase3->apoptosis executes

Caption: Generalized apoptotic pathways targeted by anticancer agents.

Conclusion and Future Directions

The ethyl octahydro-1H-quinolizine-3-carboxylate framework and its analogs represent a versatile and promising class of compounds for drug discovery. The inherent biological activity of the quinolizidine core, derived from nature's own chemical defenses, provides a robust starting point for developing novel therapeutics. As demonstrated, strategic modifications to this scaffold can yield potent agents with anticancer, antimicrobial, and neuroprotective properties.

Future research should focus on synthesizing and screening novel libraries of these analogs to build more comprehensive Structure-Activity Relationship models. Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement into preclinical and clinical development. The multi-target potential of these molecules makes them particularly attractive for treating complex diseases where modulating a single pathway is often insufficient.

References

  • Chandrika, P. M., et al. (2008). Design and synthesis of novel quinazoline derivatives with anticancer activities. Referenced in an overview of anticancer quinazoline derivatives.
  • Various Authors. (2023). Naphthoquinone and quinolizidine frameworks combined to create multitarget compounds for Alzheimer's disease. MDPI - Molecules. [URL: https://www.mdpi.com/1420-3049/28/14/5527]
  • Jain, A., et al. (2019). A review on recent development of quinoline for anticancer activities. Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/wp-content/uploads/2022/06/20695837.2022.12.6.4.pdf]
  • Various Authors. (2024). A review of monomeric alkaloids with antibacterial and antifungal activity. MDPI - Molecules. [URL: https://www.mdpi.com/1420-3049/29/5/1126]
  • Ramirez-C-Serrano, J. M., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c02179]
  • Nikam, V. S., et al. (2016). Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm00123a012]
  • Gaikwad, D. D., & Gaikwad, S. D. (2017). Antimicrobial activity of Naphthyl Iso-quinoline alkaloids of Ancistrocladus heyneanus. International Journal of Pharmaceutical Sciences and Research.
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra20127h]
  • Various Authors. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI - International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/24/7/6684]
  • Scheinin, M., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm060591+]
  • Ramirez-C-Serrano, J. M., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10389333/]
  • Kumar, U., et al. (2023). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Mini-Reviews in Organic Chemistry. [URL: https://www.eurekaselect.com/article/131018]
  • Various Authors. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [URL: https://www.neuroquantology.com/index.php/journal/article/view/1000]
  • Various Authors. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra08947k]
  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. [URL: https://www.researchgate.
  • Various Authors. (2023). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849033/]
  • Various Authors. (2022). Review on Antimicrobial Activity of Quinoline. Journal of Pharmaceutical and Biological Sciences. [URL: https://www.j-pabs.com/abstract/review-on-antimicrobial-activity-of-quinoline-15024.html]
  • Various Authors. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849033/]
  • Various Authors. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02810a]
  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20377361/]
  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. [URL: https://www.eurekaselect.com/article/32014]
  • Example of a related synthesis. (Date not available). Synthesis of 1-(2'-Cyano-ethyl)-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3-a]quinolizine hydrochloride. Google Patents. [URL: https://patents.google.
  • Various Authors. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349479/]
  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. [URL: https://www.eurekaselect.com/abstract/article/32014]
  • Various Authors. (2023). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. [URL: https://www.researchgate.net/publication/368868612_Heterocyclic_Quinoline_Derivatives_as_Innovative_Neuroprotective_Agents_for_Alzheimer's_Disease]
  • BenchChem. (2025). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. BenchChem. [URL: https://www.benchchem.com/blog/neuroprotective-effects-of-quinoline-derivatives-a-technical-guide-for-researchers/]
  • Various Authors. (2018). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Pharmaceutical Chemistry Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6219808/]
  • Reilly, L. W., et al. (2018). Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine. Organic Preparations and Procedures International. [URL: https://www.tandfonline.com/doi/full/10.1080/00304948.2018.1525985]
  • Karpati, E., et al. (1993). Vasodilator and angioprotective activity of 1-ethyl-1-hydroxyalkyl-octahydroindolo[2,3a]quinolizine derivates. Arzneimittelforschung. [URL: https://pubmed.ncbi.nlm.nih.gov/8391851/]
  • Fluorochem. (Date not available). Ethyl octahydro-2H-quinolizine-3-carboxylate. Fluorochem. [URL: https://www.fluorochem.co.uk/p/f689602/f689602]
  • Sigma-Aldrich. (Date not available). cis-Ethyl octahydro-1H-quinolizine-3-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h160b96c2]
  • PubChem. (Date not available). Ethyl octahydro-2H-quinolizine-3-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12519345]
  • Mogilaiah, K., et al. (2002). Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivative. Saber UCV. [URL: https://saber.ucv.ve/ojs/index.php/rev_ucv/article/download/9483/9363]
  • Various Authors. (2023). Recent advances in the synthesis of indolizines. Asian Journal of Organic Chemistry. [URL: https://lirias.kuleuven.be/retrieve/705753]
  • Ramirez-C-Serrano, J. M., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Quinolizidine-Type-Alkaloids%3A-Chemodiversity%2C-and-Ramirez-C-Serrano-Guerrero-Rodriguez/51e330a174f8841444d6731998394436578051e2]

Sources

The Enduring Quinolines: A Comparative Guide to Their Antimalarial Efficacy and Evolution

Author: BenchChem Technical Support Team. Date: February 2026

The battle against malaria, a scourge responsible for hundreds of thousands of deaths annually, has been historically defined by the quinoline class of drugs.[1][2] From the serendipitous discovery of quinine in the bark of the Cinchona tree to the synthetic marvels of chloroquine and beyond, quinoline derivatives have been the cornerstone of antimalarial chemotherapy for centuries.[3][4] However, the relentless evolution of drug resistance in Plasmodium parasites necessitates a continuous and sophisticated approach to drug development.[2][5]

This guide provides a comprehensive comparison of key quinoline derivatives, delving into their mechanisms of action, structure-activity relationships, and comparative performance. We will explore the experimental methodologies used to evaluate their efficacy and discuss the future trajectory of this critical class of antimalarial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria.

The Core Mechanism: Disrupting Heme Detoxification

The primary target for most blood-stage active quinoline antimalarials, particularly the 4-aminoquinolines like chloroquine, is the parasite's food vacuole.[1][6] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme.[7] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment).[6][7]

Quinoline derivatives, being weak bases, accumulate to high concentrations within the acidic environment of the parasite's food vacuole.[1][3] Here, they interfere with heme detoxification by capping the growing hemozoin crystal, preventing further polymerization.[6] The resulting buildup of toxic, free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[1][7]

Hemozoin_Inhibition cluster_parasite Plasmodium Parasite cluster_drug_action Drug Action Hb Host Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Quinoline Quinoline Derivative Quinoline->Block Inhibits

Caption: Mechanism of hemozoin inhibition by quinoline derivatives.

While this is the canonical mechanism, some quinoline derivatives, such as the quinolinemethanols (mefloquine, quinine), are less extensively concentrated in the food vacuole and may possess alternative or additional sites of action, including interactions with parasite membrane proteins or the 80S ribosome.[1][8] Newer generation quinolones have been developed that target the parasite's mitochondrial respiratory chain, specifically the cytochrome bc1 complex and NADH:ubiquinone oxidoreductase (NDH2), showcasing a novel mechanism of action.[9]

Structure-Activity Relationship (SAR): The Blueprint for Potency

The antimalarial activity of quinoline derivatives is intricately linked to their chemical structure. Modifications to the core quinoline scaffold and its side chains can dramatically influence potency, selectivity, and susceptibility to resistance mechanisms.

For 4-Aminoquinolines (e.g., Chloroquine, Amodiaquine):

  • The 7-Chloro Group: An electron-withdrawing group at the C-7 position of the quinoline ring is essential for high antimalarial activity.[10][11]

  • The 4-Amino Side Chain: The nature of the diamine side chain at the C-4 position is critical. A flexible chain of 2-5 carbon atoms between the two nitrogen atoms is optimal for activity.[10][11] This side chain is crucial for the drug's accumulation in the food vacuole and its interaction with heme.

  • The Terminal Amine: A tertiary amine in the side chain is important for the compound's basicity, which facilitates its trapping within the acidic food vacuole.[11]

For 8-Aminoquinolines (e.g., Primaquine, Tafenoquine):

  • This class has a distinct SAR and mechanism that is not fully understood but is known to be crucial for activity against the liver stages (hypnozoites) of P. vivax and P. ovale.[2][12][13] Their activity is thought to involve metabolic activation.[12]

Caption: Key structural features for 4-aminoquinoline antimalarial activity.

A Comparative Overview of Key Quinoline Derivatives

The quinoline family is diverse, with members exhibiting distinct activities against different stages of the parasite life cycle and varying susceptibility to resistance.

  • Chloroquine (CQ): A 4-aminoquinoline that was once the gold standard for malaria treatment and prophylaxis.[14][15] It is a potent and fast-acting blood schizonticide.[15] However, widespread resistance in P. falciparum has severely limited its use in many parts of the world.[2][16] Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which is thought to reduce drug accumulation by transporting it out of the food vacuole.[5][13]

  • Amodiaquine (AQ): Structurally similar to chloroquine, amodiaquine is another 4-aminoquinoline that remains effective against many chloroquine-resistant strains of P. falciparum.[2][15] It is often used in combination therapies. Concerns about toxicity, particularly hepatic and hematological side effects, have restricted its use as a standalone prophylactic agent.[15]

  • Mefloquine (MQ): A quinolinemethanol, mefloquine is an effective blood schizonticide used for both treatment and prophylaxis.[8][15] Resistance to mefloquine is a growing concern and has been linked to amplification of the pfmdr1 gene, which encodes another transporter protein.[13] Its use can be limited by potential neuropsychiatric side effects.[8]

  • Primaquine: The prototypical 8-aminoquinoline, primaquine is unique in its potent activity against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, making it essential for preventing relapse.[2][13][17] It also has gametocytocidal activity against P. falciparum, which can help reduce transmission.[13] Its primary limitation is the risk of inducing severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, requiring screening before use.[18]

  • Newer Derivatives and Hybrids: To combat resistance, significant research has focused on modifying existing quinoline scaffolds and creating hybrid molecules.[3][6] Ferroquine, a ferrocene-quinoline hybrid, has shown efficacy against multi-drug resistant P. falciparum isolates.[19] Other strategies involve creating dual-action compounds by linking a quinoline moiety to another pharmacophore, such as artemisinin or a resistance-reversal agent, to enhance potency and circumvent resistance mechanisms.[8][20]

Quantitative Comparison of In Vitro Antimalarial Activity

The efficacy of antimalarial compounds is initially assessed through in vitro assays that measure the concentration required to inhibit parasite growth by 50% (IC50). The table below presents representative IC50 values for key quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundClassP. falciparum StrainIC50 (nM)Reference(s)
Chloroquine 4-Aminoquinoline3D7 (CQS)~10-20[21]
K1 / W2 (CQR)>100-300[6][8]
Amodiaquine 4-AminoquinolineCQS Strains~10-30[2]
CQR Strains~30-100[2]
Mefloquine QuinolinemethanolW2 (CQR)~2.5-3.0[8]
Primaquine 8-AminoquinolineGenerally weak against blood stages>1000[16]
Ferroquine Hybrid QuinolineMulti-drug Resistant~10-50[19]
ELQ-300 4(1H)-QuinoloneCQS & CQR StrainsLow nanomolar[22]

Note: IC50 values can vary significantly between studies depending on the specific parasite strains and assay conditions used.

Experimental Protocols for Efficacy Evaluation

Validating the antimalarial potential of quinoline derivatives requires robust and reproducible experimental protocols, both in vitro and in vivo.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay

This high-throughput method is widely used to determine the IC50 values of compounds against P. falciparum.

Causality and Rationale: The assay leverages the DNA-intercalating dye SYBR Green I, which fluoresces upon binding to DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, providing a quantitative measure of parasite proliferation.

Step-by-Step Protocol:

  • Parasite Culture: Asynchronously growing P. falciparum cultures (e.g., 3D7 or K1 strains) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: The test quinoline derivative is serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations. Chloroquine and artesunate are typically used as control drugs.

  • Assay Plate Setup: In a 96-well plate, 100 µL of the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the serially diluted compounds.

  • Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, 20 µL of SYBR Green I lysis buffer (containing saponin to lyse the erythrocytes and SYBR Green I dye) is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the log of the drug concentration. A sigmoidal dose-response curve is generated using non-linear regression to determine the IC50 value.

In Vivo Efficacy Testing: The 4-Day Suppressive Test (Peter's Test)

This is the standard primary in vivo screening model to assess the activity of a compound against the blood stages of malaria.[23]

Causality and Rationale: The model uses rodent malaria parasites, such as Plasmodium berghei, in mice.[24][25] While not a perfect model for human malaria, it is indispensable for preclinical assessment of a compound's efficacy in a whole-organism system, providing initial data on its bioavailability and in vivo potency.[24][25] The test measures the ability of a compound to suppress parasitemia after a standard infection.

Step-by-Step Protocol:

  • Animal Model: Swiss or ICR mice are typically used.[24][25]

  • Infection: Mice are inoculated intraperitoneally or intravenously with P. berghei-infected red blood cells (e.g., 1x10⁷ parasitized erythrocytes).[14][26]

  • Drug Administration: The test compound is administered to groups of mice, typically once daily for four consecutive days, starting 2-4 hours after infection.[26] Administration can be via oral (p.o.) or subcutaneous (s.c.) routes to assess different pharmacokinetic properties.[23] A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.

  • Monitoring Parasitemia: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse.

  • Microscopy: The smears are fixed with methanol, stained with Giemsa, and examined under a microscope. The percentage of parasitized red blood cells (% parasitemia) is determined by counting a sufficient number of erythrocytes (e.g., 1000).

  • Data Analysis: The average parasitemia of the treated group is compared to the vehicle control group. The percentage of suppression is calculated using the formula: [(A-B)/A] x 100, where A is the average parasitemia in the control group and B is the average parasitemia in the treated group. The dose that suppresses parasitemia by 90% (ED90) can then be determined.[26]

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy culture P. falciparum Culture plate Assay Plate Setup (Drug Dilutions) culture->plate incubate_vitro 72h Incubation plate->incubate_vitro stain Lysis & SYBR Green I Staining incubate_vitro->stain read Fluorescence Reading stain->read ic50 IC50 Determination read->ic50 infect Infect Mice (P. berghei) ic50->infect Lead Compound Selection treat 4-Day Drug Treatment infect->treat smear Blood Smear (Day 5) treat->smear microscopy Giemsa Stain & Count smear->microscopy ed90 Calculate % Suppression & ED90 microscopy->ed90

Caption: Standard workflow for evaluating antimalarial quinoline derivatives.

Challenges and Future Horizons

The greatest challenge facing quinoline antimalarials is the relentless spread of drug resistance.[5][16] Understanding the molecular basis of resistance, particularly the role of transporter proteins like PfCRT and PfMDR1, is crucial for designing new drugs that can evade these mechanisms.[5][13]

Toxicity is another significant concern. Cardiovascular side effects, such as QT interval prolongation, have been associated with several quinoline drugs.[27][28] The neuropsychiatric effects of mefloquine and the hemolytic potential of primaquine also limit their widespread use.[8][18]

Future research is focused on several promising strategies:

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores to create multi-target drugs that are less prone to resistance.[3][29]

  • Novel Mechanisms: Developing quinolines that act on novel parasite targets, such as the mitochondrial respiratory chain or protein synthesis, to overcome existing resistance patterns.[9][21]

  • Resistance Reversal: Designing compounds that can be co-administered with older quinolines like chloroquine to restore their efficacy by inhibiting resistance-mediating transporters.[20]

Conclusion

The quinoline derivatives remain an indispensable part of our antimalarial arsenal. Their rich history provides a deep well of structure-activity knowledge that continues to inform modern drug discovery. While challenged by resistance and toxicity, the chemical versatility of the quinoline scaffold ensures its continued relevance. Through innovative strategies like molecular hybridization and the exploration of novel mechanisms, the next generation of quinoline antimalarials holds the promise of overcoming current limitations and playing a pivotal role in the global effort to eradicate malaria.

References

  • Ginsburg, H., & Bray, P. G. (2001). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Egan, T. J. (2002). Mechanism of action of quinoline drugs.
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Kwiecień, H., & Stefańska, J. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules.
  • Kumar, A., & Kumar, K. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences.
  • Baragana, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Capper, M. J., et al. (2015). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria.
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Ocheje, J. F., & Obeta, M. U. (2025). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
  • Haeusler, I. L., et al. (2018).
  • Various Authors. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str. Journal of Chemical Reviews.
  • Bray, P. G., Ward, S. A., & O'Neill, P. M. (1998).
  • Singh, A. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • Various Authors. (2025).
  • Korth, C., et al. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry.
  • Woodland, J. G. (2026). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA.
  • Haeusler, I. L., et al. (2018).
  • Singh, S., et al. (n.d.).
  • Unknown Author. (n.d.).
  • Schmidt, L. H. (n.d.). Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. Policy Commons.
  • BenchChem. (2025). The Evolving Arsenal: New Quinoline Derivatives Rise to the Challenge of Antimalarial Drug Resistance. Benchchem.
  • Asif, M. (2013). Recent developments of quinoline based antimalarial agents. RACO.
  • Kaur, K., et al. (2017). Quinoline–Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Baniecki, M. L., et al. (2007). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. PubMed Central.
  • Chan, X. H. S. (2025). The cardiovascular toxicity of antimalarial drugs. MESA Malaria Knowledge Hub.
  • Ocheje, J. F., & Obeta, M. U. (2025). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org.
  • Bom, J., et al. (2021). Structure–activity relationships (SAR) of quinoline antimalarial agents.
  • MMV. (2013). Quinolones: breathing new life into an old class of compounds to tackle malaria. Medicines for Malaria Venture.
  • Ginsburg, H. (2025). (PDF) Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles.
  • Fidock, D. A., et al. (n.d.). efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Unknown Source.
  • Angulo-Barturen, I., et al. (2008). A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. PLOS ONE.
  • Radini, I. A., et al. (2016).
  • Varotti, F. P., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. MDPI.
  • Conrad, M. D., & Rosenthal, P. J. (2019). The genomic architecture of antimalarial drug resistance. Oxford Academic.
  • Kumar, S., & Singh, R. K. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.
  • Gomes, L. R., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Scopel, M., et al. (2022). A simple quinoline salt derivative is active in vitro against plasmodium Faciparum asexual blood stages and inhibits the development of cerebral malaria in murine model. Scientific Reports.
  • van der Westhuyzen, C. H., et al. (n.d.). Design, synthesis, and in silico-in vitro antimalarial evaluation of 1,2,3-triazole-linked dihydropyrimidinone quinoline hybrids. University of Pretoria.
  • Ghasemi, M., et al. (n.d.).
  • CDC. (2024). Choosing a Drug to Prevent Malaria. Centers for Disease Control and Prevention.
  • Bom, J., et al. (n.d.). The structures of chloroquine (CQ), mefloquine (MQ), primaquine,...
  • Patel, K., & Patel, R. (2023). Antimalarial Medications.
  • Nomad Travel. (2018). Which malaria tablets should I take? Nomad Health.

Sources

Spectroscopic Differentiation of Quinolizidine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: Stereochemical elucidation of quinolizidine alkaloids (e.g., sparteine, lupanine) using IR, NMR, and MS.

Executive Summary

Quinolizidine alkaloids, characterized by the bicyclic octahydro-2H-quinolizine core, present a unique stereochemical challenge in drug development. The pharmacological efficacy of these compounds—ranging from anti-arrhythmic to oxytocic activity—is strictly dictated by the stereochemistry of the ring fusion (cis vs. trans) and the orientation of the nitrogen lone pair.

This guide provides a definitive spectroscopic framework for distinguishing quinolizidine isomers. Unlike simple structural isomers, quinolizidine diastereomers exhibit distinct stereoelectronic effects—specifically the interaction between the nitrogen lone pair and adjacent C–H bonds—that serve as diagnostic markers across Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) platforms.

Mechanistic Foundation: The Stereoelectronic Gatekeeper

The differentiation of quinolizidine isomers rests on Bohlmann’s Stereoelectronic Theory . The core principle is the orbital overlap between the non-bonding electron pair (


) of the nitrogen atom and the anti-bonding orbital (

) of the anti-periplanar C–H bonds.
  • Trans-Fused Quinolizidine: The nitrogen lone pair is axial. It is anti-periplanar to the axial C–H bonds at the

    
    -positions (C4, C6, C10). This geometry permits maximal 
    
    
    
    hyperconjugation.
  • Cis-Fused Quinolizidine: The ring fusion prevents this specific anti-periplanar alignment for multiple C-H bonds simultaneously, significantly reducing hyperconjugation.

This orbital interaction weakens the C–H bond (lowering vibrational frequency) and shields the proton (altering NMR shift), creating the observable data points detailed below.

Method 1: Infrared Spectroscopy (The Bohlmann Criterion)

Infrared spectroscopy provides the fastest " go/no-go " decision gate for determining ring fusion stereochemistry.

The Diagnostic Phenomenon: Bohlmann Bands

In trans-fused quinolizidines, the


 interaction weakens the C

–H bond, causing a redshift in the stretching frequency. These appear as distinct, medium-to-strong absorption bands in the 2700–2800 cm⁻¹ region, known as Bohlmann bands.
Comparative Data: IR Absorbance
FeatureTrans-Fused (e.g., Sparteine)Cis-Fused (e.g.,

-Isosparteine*)
Mechanistic Cause
2700–2800 cm⁻¹ Prominent Bands (Multiple peaks)Transparent (or very weak shoulders)

hyperconjugation weakens C-H bond force constant.
2800–3000 cm⁻¹ Standard C-H stretchingStandard C-H stretchingNormal C-H vibrations without lone-pair assistance.
Fingerprint Sharp, well-definedOften broaderRigid trans structure vs. flexible cis conformers.

*Note:


-Isosparteine is rigid but lacks the specific trans-diaxial geometry required for strong Bohlmann bands relative to the bridgehead.
Experimental Protocol: IR Acquisition
  • Sample Prep: Dissolve 5 mg of the free base in CCl

    
     or CHCl
    
    
    
    . Crucial: Do not use hydrochloride salts. Protonation of the nitrogen (
    
    
    -H) eliminates the lone pair, destroying the Bohlmann effect.
  • Cell Path: Use a 0.1 mm to 0.5 mm NaCl or KBr liquid cell.

  • Acquisition: Scan range 4000–600 cm⁻¹, resolution 2 cm⁻¹.

  • Validation: Verify absence of O-H stretching (water contamination) which can obscure the 2700–2800 cm⁻¹ region.

Method 2: NMR Spectroscopy ( H & C)[1][2]

NMR offers the highest resolution for conformational analysis, allowing the assignment of specific axial vs. equatorial orientations.

C NMR: The Shielding Effect

Carbon atoms


 to the nitrogen are sensitive to the lone pair orientation.
  • Trans-fused: The

    
    -carbons experience specific shielding/deshielding based on the 
    
    
    
    -gauche effects from the adjacent ring.
  • Chemical Shift Trends:

Carbon PositionTrans-Quinolizidine (

ppm)
Cis-Quinolizidine (

ppm)
Interpretation
C-4, C-6 (Bridgehead adj.) 55.0 - 65.045.0 - 55.0Trans bridgehead carbons are generally deshielded relative to cis due to rigid chair geometry constraints.
C-8 (Bridge) ~33.0~25.0

-effect is more pronounced in cis-fused systems, causing upfield shifts.
H NMR: The Anisotropy Rule

Protons anti-periplanar to the lone pair (axial protons in trans-fused systems) are significantly shielded.

  • 
     (Chemical Shift Difference):  In trans-quinolizidines, the difference between geminal protons (
    
    
    
    ) is large (often > 0.5 ppm). In cis-systems, this difference collapses or reverses.
  • Coupling Constants (

    
    ): 
    
    • Trans-fused: Large

      
       couplings (10–12 Hz) are observable for bridgehead protons.
      
    • Cis-fused: Reduced coupling constants due to distorted dihedral angles.

Method 3: Mass Spectrometry (Fragmentation)[3][4][5][6]

Mass spectrometry distinguishes isomers based on the stability of the molecular ion (


) and the dominance of Retro-Diels-Alder (RDA) fragmentation pathways.
Fragmentation Logic

The fragmentation is directed by the radical cation localized on the nitrogen.

  • Trans-fused: The rigid structure facilitates specific RDA cleavages of the saturated rings.

  • Cis-fused: Often shows a higher abundance of the molecular ion (

    
    ) or different base peaks due to the inability to access low-energy RDA transition states.
    
Comparative Fragmentation Table (Sparteine Series)
Ion FragmentSparteine (Trans-Trans)

-Isosparteine
(Cis-Trans)
Diagnostic Value

(Molecular Ion)
Moderate IntensityHigh IntensityCis isomers often stabilize the

better than trans forms prone to fragmentation.
m/z 98 Base Peak (100%) < 50%Represents the specific RDA cleavage of Ring A; diagnostic for sparteine-like trans systems.
m/z 137 StrongWeakCleavage of Ring C.

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for identifying a quinolizidine isomer using the described methodologies.

Quinolizidine_ID Start Unknown Quinolizidine Sample SamplePrep Step 1: Free Base Preparation (Extract into CHCl3/CCl4) Start->SamplePrep IR_Analysis Step 2: IR Spectroscopy (2600-3000 cm⁻¹) SamplePrep->IR_Analysis Bohlmann_Check Are Bohlmann Bands present (2700-2800 cm⁻¹)? IR_Analysis->Bohlmann_Check Trans_Path Indicates Trans-Fused Ring System Bohlmann_Check->Trans_Path Yes (Strong Bands) Cis_Path Indicates Cis-Fused (or distorted) System Bohlmann_Check->Cis_Path No (Transparent) NMR_Analysis Step 3: 13C & 1H NMR (Confirm Conformation) Trans_Path->NMR_Analysis Cis_Path->NMR_Analysis NMR_Trans_Check Check C-H Coupling & Shifts: Large Δδ (ax-eq)? Large J(ax-ax)? NMR_Analysis->NMR_Trans_Check MS_Analysis Step 4: Mass Spectrometry (Fragmentation Pattern) NMR_Trans_Check->MS_Analysis Consistent Final_ID_Trans ID: Trans-Quinolizidine (e.g., Sparteine) MS_Analysis->Final_ID_Trans Base Peak m/z 98 Final_ID_Cis ID: Cis-Quinolizidine (e.g., α-Isosparteine) MS_Analysis->Final_ID_Cis High M+ Stability

Figure 1: Decision tree for the spectroscopic identification of quinolizidine isomers. The process prioritizes IR for rapid screening, followed by NMR for conformational assignment and MS for structural verification.

Case Study: Sparteine vs. -Isosparteine

To illustrate these principles, we compare (-)-Sparteine (trans-quinolizidine fusion) with


-Isosparteine  (cis-quinolizidine fusion).
IR Spectra[7][8][9]
  • Sparteine: Exhibits a complex "finger" pattern of bands between 2700 and 2820 cm⁻¹. This confirms the presence of trans-diaxial C-H bonds anti-periplanar to the nitrogen lone pairs in both rings.

  • 
    -Isosparteine:  The region 2700–2800 cm⁻¹ is virtually clear. The cis-fusion forces a geometry where no C-H bond is perfectly anti-periplanar to the lone pair, eliminating the hyperconjugative weakening of the bond.
    
NMR Spectra ( H)
  • Sparteine: The C-2 axial proton (and other axial protons) appears upfield (shielded) at

    
     ~1.9 ppm, while equatorial protons are downfield at 
    
    
    
    ~2.6 ppm. The separation is distinct.
  • 
    -Isosparteine:  The spectrum is more congested. The specific shielding cone of the lone pair does not align with the axial protons in the same manner, leading to a smaller dispersion of chemical shifts.
    
Biological Implication

The trans-fused geometry of Sparteine allows it to bind effectively to sodium channels (anti-arrhythmic activity), whereas the cis-fused isomer shows significantly reduced affinity. This underscores the necessity of the spectroscopic protocols defined above during synthesis and purification.

References

  • Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten" (Configuration determination of quinolizidine derivatives). Chemische Berichte. (Foundational text on Bohlmann bands).

  • Wysocka, W., & Brukwicki, T. (1988). "Conformational analysis of some quinolizidine alkaloids by IR and NMR spectroscopy." Journal of Molecular Structure.

  • Szymanska, I., et al. (2016). "Spectroscopic properties of Quinolizidine Alkaloids." Journal of Molecular Structure.

  • Ebrizidy, A. (2000).[1] "Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine." Journal of Mass Spectrometry.

  • Golebiewski, W. M., & Spenser, I. D. (1988). "

    
    C NMR spectra of quinolizidine alkaloids." Canadian Journal of Chemistry. 
    

Sources

Navigating the Therapeutic Potential of Quinolizine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolizine scaffold, a nitrogenous heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Derivatives of this core structure, particularly the naturally occurring quinolizidine alkaloids, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. Understanding the intricate relationship between the chemical structure of these compounds and their biological function is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinolizine derivatives across these key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Quinolizine Core: A Versatile Pharmacophore

The fundamental quinolizine ring system, a fusion of two six-membered rings sharing a nitrogen atom, provides a rigid and stereochemically defined framework. This core can be extensively modified at various positions, allowing for the fine-tuning of its physicochemical properties and biological target interactions. The diverse pharmacological profiles of quinolizidine alkaloids, such as matrine, cytisine, and lupanine, underscore the therapeutic potential inherent in this scaffold.[2]

Comparative Analysis of Structure-Activity Relationships

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinolizine derivatives, particularly matrine-type alkaloids, have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

A study on novel 13-dithiocarbamate matrine derivatives revealed that modifications at the C-13 position can dramatically influence anticancer potency. The introduction of a substituted amino dithiocarbamate moiety was found to significantly enhance antiproliferative activity compared to the parent compound, matrine.[2]

Table 1: Comparative Anticancer Activity of Matrine Derivatives

CompoundModificationCancer Cell LineIC50 (µM)Reference
MatrineParent CompoundHep3B>100[2]
6o 13-(4-methylpiperazin-1-yl)carbothioylthioHep3B8.05[2]
6v 13-(4-(2-fluorophenyl)piperazin-1-yl)carbothioylthioHep3B3.42[2]
MatrineParent CompoundLM3>100[2]
6o 13-(4-methylpiperazin-1-yl)carbothioylthioLM36.78[2]
6v 13-(4-(2-fluorophenyl)piperazin-1-yl)carbothioylthioLM35.11[2]
MatrineParent CompoundBeL-7404>100[2]
6o 13-(4-methylpiperazin-1-yl)carbothioylthioBeL-74047.15[2]
6v 13-(4-(2-fluorophenyl)piperazin-1-yl)carbothioylthioBeL-74044.98[2]

Key SAR Insights for Anticancer Activity:

  • Substitution at C-13: The introduction of a dithiocarbamate group at this position is crucial for enhanced cytotoxicity.

  • Nature of the Amine: The substituent on the piperazine ring of the dithiocarbamate moiety influences potency, with a 2-fluorophenyl group (in 6v ) conferring greater activity than a methyl group (in 6o ).

Experimental Workflow: Anticancer Activity Assessment

G cluster_0 In Vitro Cytotoxicity Evaluation cluster_1 Mechanism of Action Studies prep Prepare Cancer Cell Lines treat Treat with Quinolizine Derivatives prep->treat Seed cells mtt MTT Assay treat->mtt Incubate for 48-72h data Data Analysis (IC50) mtt->data Measure Absorbance flow Cell Cycle Analysis Apoptosis Assay data->flow western Protein Expression Analysis data->western

Caption: Workflow for evaluating the anticancer potential of quinolizine derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

Certain quinolizidine alkaloids have shown promising activity against a range of bacteria. For instance, alkaloid extracts from Lupinus albus containing lupanine and other quinolizidine alkaloids have demonstrated significant antibacterial effects.

A study investigating the antimicrobial properties of alkaloid extracts from different Lupinus albus genotypes revealed significant activity against clinically relevant bacteria.[3]

Table 2: Comparative Antimicrobial Activity of Lupinus albus Alkaloid Extracts

Extract Source (Genotype)Main Quinolizidine AlkaloidsTest OrganismMIC (µg/mL)Reference
Multitalia 4Lupanine, 13α-hydroxylupanine, AlbineKlebsiella pneumoniae125[3]
Calabria 2 (Landrace)Lupanine, Angustifoline, 13α-tigloyloxylupanineKlebsiella pneumoniae62.5[3]
Multitalia 4Lupanine, 13α-hydroxylupanine, AlbinePseudomonas aeruginosa250[3]
Calabria 2 (Landrace)Lupanine, Angustifoline, 13α-tigloyloxylupaninePseudomonas aeruginosa125[3]

Key SAR Insights for Antimicrobial Activity:

  • Alkaloid Profile: The overall composition of the alkaloid mixture appears to influence antimicrobial potency, with the landrace extract (Calabria 2) exhibiting stronger activity. This suggests potential synergistic effects between different quinolizidine alkaloids.

  • Specific Alkaloids: While lupanine is a major component, the presence of other alkaloids like angustifoline and 13α-tigloyloxylupanine in higher concentrations in the more active extract points to their potential contribution to the overall antimicrobial effect.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_0 Broth Microdilution Assay prepare_compounds Prepare Serial Dilutions of Quinolizine Derivatives inoculate Inoculate Microtiter Plate prepare_compounds->inoculate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Workflow for determining the antimicrobial activity of quinolizine derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Quinolizine derivatives have also been investigated for their ability to modulate inflammatory pathways. A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

A study on novel 12-N-methylcytisine derivatives explored their anti-inflammatory effects. It was found that specific substitutions on the cytisine scaffold could lead to significant anti-inflammatory activity.[4][5]

Table 3: Comparative Anti-inflammatory Activity of 12-N-methylcytisine Derivatives

CompoundModificationInhibition of Carrageenan-induced Paw Edema (%)Reference
Diclofenac (Reference)-55.4[4][5]
12-N-methylcytisineParent Compound25.1[4][5]
Derivative 1 3-(2-hydroxyphenyl)amino52.3[4][5]
Derivative 2 3-(4-hydroxyphenyl)amino48.9[4][5]
Derivative 3 3-(3-phenylprop-2-en-1-yl)amino50.1[4][5]

Key SAR Insights for Anti-inflammatory Activity:

  • Substitution at Position 3: The introduction of substituted amino groups at the 3-position of the 12-N-methylcytisine scaffold is critical for enhancing anti-inflammatory activity.

  • Aromatic Substituents: The presence of a hydroxyphenyl group, particularly at the ortho position (Derivative 1), leads to the most potent anti-inflammatory effect, comparable to the standard drug diclofenac. A phenylprop-2-en-1-yl group also confers significant activity.

Experimental Workflow: In Vitro Anti-inflammatory Assay

G cluster_0 Nitric Oxide Inhibition Assay seed_cells Seed RAW 264.7 Macrophages pre_treat Pre-treat with Quinolizine Derivatives seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24h stimulate->incubate griess_assay Measure Nitrite Concentration (Griess Assay) incubate->griess_assay calculate_inhibition Calculate % NO Inhibition griess_assay->calculate_inhibition

Caption: Workflow for assessing the in vitro anti-inflammatory activity of quinolizine derivatives.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity[6][7][8][9]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinolizine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing[10][11][12][13]
  • Preparation of Compounds: Prepare a stock solution of each quinolizine derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the compound dilution. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Griess Assay for Nitric Oxide Production[14][15][16][17]
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinolizine derivatives for 1-2 hours.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the Griess reagent to each well.

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Conclusion and Future Directions

The quinolizine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the quinolizine core can lead to significant enhancements in anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols offer a robust framework for researchers to evaluate the potential of their own quinolizine derivatives. Future research should focus on the synthesis of more diverse libraries of quinolizine compounds and the exploration of their mechanisms of action to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. [Link]

  • Wang, J., Liu, H., Zhuo, X. B., Ye, G. M., & Zhao, Q. J. (2021). Synthesis and Biological Evaluation of the Matrine Derivatives as a Novel Family of Potential Anticancer Agents. Medicinal Chemistry, 17(5), 493-500. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wang, J., Liu, H., Zhuo, X. B., Ye, G. M., & Zhao, Q. J. (2021). Synthesis and Biological Evaluation of the Matrine Derivatives as a Novel Family of Potential Anticancer Agents. Ingenta Connect. [Link]

  • Zhang, G., et al. (2016). Synthesis and biological evaluation of matrine derivatives containing benzo-α-pyrone structure as potent anti-lung cancer agent. Scientific Reports, 6, 35918. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Tulyaganov, T. R., et al. (2017). Anti-Inflammatory Activity of Novel 12-N-methylcytisine Derivatives. Medicinal Chemistry, 13(7), 655-662. [Link]

  • Birgit, S., et al. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Pharmacological and Toxicological Methods, 88, 67-72. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). National Cancer Institute. [Link]

  • Zhang, G., et al. (2016). Synthesis and biological evaluation of matrine derivatives containing benzo-α-pyrone structure as potent anti-lung cancer agents. PubMed, 27786281. [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. (2012). Karlsruhe Institute of Technology. [Link]

  • Zhang, G., et al. (2016). Synthesis and biological evaluation of matrine derivatives containing benzo-α-pyrone structure as potent anti-lung cancer agent. SciSpace. [Link]

  • Tulyaganov, T. R., et al. (2025). Anti-Inflammatory Activity of Novel 12-N-methylcytisine Derivatives. ResearchGate. [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. (2022). ResearchGate. [Link]

  • Nitric oxide (NO) production using the Griess reagent assay in RAW 264.7 cells. (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity. (2008). PMC. [Link]

  • Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. (2018). MDPI. [Link]

  • Synthesis and SAR Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. (2014). PMC. [Link]

  • QUANTUM-CHEMICAL STUDY OF THE STRUCTURE AND PROPERTIES OF MOLECULE OF THE LUPININE ALKALOID DERIVATIVE. (2025). ResearchGate. [Link]

  • Synthesis, antimicrobial evaluation, and structure-activity relationship of α-pinene derivatives. (2014). PubMed, 24765103. [Link]

  • Structure-activity relationships of the antimicrobial peptide natural product apidaecin. (2023). PMC. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). MDPI. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2018). PMC. [Link]

Sources

Stereochemical Confirmation of Substituted Quinolizidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

The quinolizidine scaffold (1-azabicyclo[4.4.0]decane) is the pharmacophore of numerous alkaloids (e.g., lupinine, sparteine) and synthetic glycosidase inhibitors. The critical structural determinant of their biological activity is the stereochemistry of the ring fusion—specifically, whether the rings are cis- or trans-fused .

Unlike simple cyclohexanes, quinolizidines possess a nitrogen bridgehead with a lone pair that dictates conformation via the anomeric effect and dipolar repulsion .

  • Trans-fused: The nitrogen lone pair is anti-periplanar to the bridgehead C9a–H bond. This is generally the thermodynamically stable conformer.

  • Cis-fused: The nitrogen lone pair is gauche to the bridgehead C9a–H bond, often stabilized by specific substituents or N-oxidation.

This guide compares the three primary methodologies for assigning this stereochemistry: NMR Spectroscopy (the solution-state workhorse), X-Ray Crystallography (the solid-state anchor), and DFT Computational Prediction (the modern validator).

Part 2: Comparative Analysis of Methodologies

NMR Spectroscopy (The Workhorse)

NMR is the primary method for solution-state analysis. It relies on the stereoelectronic influence of the nitrogen lone pair on adjacent protons and carbons.

  • Mechanism: The "Bohlmann Effect." In trans-fused systems, the anti-periplanar arrangement of the N-lone pair and adjacent axial C–H bonds results in electron donation (

    
    ), weakening the C–H bond and shielding the nucleus.
    
  • Key Markers:

    • IR/Raman Correlation: Trans-fused isomers exhibit "Bohlmann bands"—distinct C–H stretching vibrations between 2700–2800 cm⁻¹ . Cis-fused isomers lack these bands.

    • 
      C NMR:  Bridgehead carbons in trans-fused systems are typically shielded (shifted upfield by 3–6 ppm) compared to cis-isomers due to the 
      
      
      
      -gauche effect of the axial substituents.
    • 
      H NMR (
      
      
      
      -couplings):
      Trans-fused systems display large axial-axial couplings (
      
      
      Hz) for the bridgehead proton.
X-Ray Crystallography (The Anchor)
  • Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.

  • Utility: Provides absolute configuration (if heavy atoms are present or using anomalous dispersion) and unambiguous ring fusion geometry.

  • Limitation: Requires a single crystal.[1] The solid-state conformation may differ from the bioactive solution-state conformation due to crystal packing forces.

Computational DFT (The Validator)
  • Mechanism: Quantum mechanical calculation of thermodynamic stability (Boltzmann distribution) and prediction of magnetic shielding tensors (GIAO).

  • Utility: Resolves ambiguity when NMR signals are overlapped or Bohlmann bands are weak. It allows for the comparison of experimental vs. calculated chemical shifts.[2][3]

Summary of Performance
FeatureNMR SpectroscopyX-Ray CrystallographyDFT Computation
Primary Output Relative Stereochem & ConformationAbsolute ConfigurationProbabilistic Structure Assignment
Sample State Solution (CDCl₃, C₆D₆)Solid CrystalVirtual
Time to Result 1–4 Hours1–3 Days (inc. crystallization)12–48 Hours (cluster dependent)
Sensitivity High (>1 mg)Low (requires crystal)N/A
Reliability High (if Bohlmann bands present)AbsoluteHigh (with DP4+ analysis)
Cost LowHighMedium (Software/Hardware)

Part 3: Decision Logic & Workflows

The following diagrams illustrate the logical pathway for determining stereochemistry and the specific experimental workflows.

Diagram 1: Stereochemical Assignment Decision Matrix

Quinolizidine_Logic Start Unknown Quinolizidine Sample IR_Check Step 1: IR Spectroscopy (Check 2700-2800 cm⁻¹) Start->IR_Check Bohlmann Bohlmann Bands Present? IR_Check->Bohlmann Trans_Likely High Probability: Trans-Fused Bohlmann->Trans_Likely Yes Cis_Likely High Probability: Cis-Fused (or distorted) Bohlmann->Cis_Likely No NMR_Conf Step 2: 1H NMR Analysis (Measure J-couplings of H-9a) Trans_Likely->NMR_Conf Cis_Likely->NMR_Conf J_Check J(H9a-Hax) > 10 Hz? NMR_Conf->J_Check NOE_Val Step 3: NOESY/ROESY (Spatial Correlations) J_Check->NOE_Val Yes (Trans Indication) J_Check->NOE_Val No (Cis Indication) Trans_Final CONFIRMED TRANS (H9a anti to N-lone pair) NOE_Val->Trans_Final No H9a-C4/6ax NOE Cis_Final CONFIRMED CIS (H9a gauche to N-lone pair) NOE_Val->Cis_Final Strong H9a-C4/6ax NOE

Caption: Logic flow for distinguishing cis/trans ring fusion using spectral markers. Presence of Bohlmann bands is the first " go/no-go " indicator.

Diagram 2: Integrated Experimental Workflow

Exp_Workflow cluster_NMR NMR Protocol cluster_DFT DFT Validation (Optional) Synth Synthesis/Isolation Purify Purification (Neutral Alumina) Synth->Purify Prep Prep: CDCl₃/C₆D₆ (Avoid Acidic CDCl₃) Purify->Prep ConfSearch Conformer Search (MMFF/PM6) Purify->ConfSearch Acq Acquire: 1H, 13C, NOESY, HSQC Prep->Acq Compare Data Comparison (Exp vs Calc) Acq->Compare Opt Geom Opt & NMR Calc (mPW1PW91/6-311+G(d,p)) ConfSearch->Opt Opt->Compare Compare->Synth Mismatch (Re-evaluate) Publish Publish Structure Compare->Publish Match

Caption: Integrated workflow combining wet-lab analysis with computational validation. Note the use of neutral alumina to prevent acid-catalyzed isomerization.

Part 4: Detailed Experimental Protocols

Protocol A: NMR Stereochemical Assignment

Objective: Determine ring fusion geometry via Bohlmann bands and NOE.

  • Sample Preparation:

    • Dissolve 5–10 mg of the quinolizidine in 0.6 mL of CDCl₃ or C₆D₆ .

    • Critical Step: Ensure the solvent is acid-free. Commercial CDCl₃ often contains HCl traces which protonate the nitrogen, destroying the Bohlmann bands and altering the conformation. Filter CDCl₃ through basic alumina or use C₆D₆ if stability is a concern [1].

  • Data Acquisition:

    • 1H NMR: Acquire with high resolution (min 64 scans). Look for the bridgehead proton (H-9a). In trans-fused systems, this signal is often a doublet of doublets (dd) or ddd with two large axial couplings (

      
       Hz).
      
    • 13C NMR: Acquire broadband decoupled spectrum.

    • NOESY: Set mixing time (

      
      ) to 500–800 ms.
      
  • Analysis:

    • Check Bohlmann Region: Inspect the 1H spectrum between 2.0–3.0 ppm. Trans-fused systems often show complex multiplets here due to the shielded axial protons anti-periplanar to the lone pair.

    • NOE Mapping:

      • Irradiate the bridgehead H-9a.

      • Trans-fused: You should see NOEs to equatorial protons at C4/C6 or substituents, but not to the axial protons at C4/C6 (as they are on the opposite face).

      • Cis-fused: Strong NOE to axial protons on the same face of the concave system.

Protocol B: Computational Validation (DFT-GIAO)

Objective: Validate stereochemical assignment by predicting chemical shifts.

  • Conformational Search:

    • Use MMFF or PM6 force fields to generate all possible conformers for both cis and trans diastereomers within a 5 kcal/mol energy window.

  • Geometry Optimization:

    • Optimize lowest energy conformers using DFT.

    • Recommended Level:B3LYP/6-31G(d,p) or

      
      B97X-D/6-311+G(d,p)  (includes dispersion corrections).
      
    • Solvent Model: Use IEFPCM or CPCM with the solvent used in NMR (e.g., Chloroform).

  • NMR Calculation:

    • Calculate magnetic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(d,p) level [2].

  • Analysis:

    • Boltzmann-weight the chemical shifts based on the energies of the conformers.

    • Compare calculated

      
       vs. experimental 
      
      
      
      . A Mean Absolute Error (MAE) < 0.15 ppm for 1H and < 2.0 ppm for 13C confirms the structure.

Part 5: References

  • Bohlmann, F., et al. "NMR spectra of quinolizidine derivatives: the configuration of sparteine." Tetrahedron Letters, 1965.[4] Link[4]

  • Lodewyk, M. W., et al. "The prediction of 1H and 13C chemical shifts using DFT GIAO calculations." Chemical Reviews, 2012. Link

  • Wysocka, W., & Brukwicki, T. "Quinolizidine Alkaloids: Stereochemistry and Biological Activity." CABI Digital Library, 2005. Link

  • Couty, F. "Stereospecific cis- and trans-ring fusions arising from common intermediates." PNAS, 2010. Link

  • Kuhnert, N. "Real-time prediction of 1H and 13C chemical shifts with DFT accuracy." Chemical Science, 2021. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical, though sometimes overlooked, is the responsible disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory science.

Understanding the Compound: Hazard Profile and Characteristics

This compound is a nitrogen-containing heterocyclic compound. While comprehensive toxicological data for this specific molecule may not be widely available, its hazard classification provides critical guidance for safe handling and disposal. According to available safety information, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. These classifications necessitate careful handling to avoid exposure and underscore the importance of treating this compound as hazardous waste.

PropertyValueSource
CAS Number 19728-76-8[1]
Linear Formula C12H21NO2[1]
Physical Form Liquid[1]
Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[1]
Pictogram GHS07[1]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste identification and ends with collection by a certified hazardous waste management service. The following protocol is designed to ensure compliance with general laboratory waste guidelines and regulations set forth by bodies such as the Environmental Protection Agency (EPA).

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_process Disposal Process A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B Properly contained C Step 3: Accumulation in Satellite Area B->C Stored safely D Step 4: Request for Waste Pickup C->D Ready for disposal E Step 5: Professional Waste Collection D->E Scheduled F Step 6: Final Treatment & Disposal E->F Transported

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Segregation

The first and most critical step is to identify this compound waste as hazardous. Do not dispose of this chemical or its solutions down the sink or in general waste[2]. All materials contaminated with this compound, including personal protective equipment (PPE), absorbent materials from spills, and rinsed containers, should be treated as hazardous waste[3].

It is imperative to segregate this waste from other chemical waste streams to prevent inadvertent and potentially dangerous reactions. Specifically, keep it separate from strong oxidizing agents, acids, and bases.

Step 2: Container Selection and Labeling

Choose a waste container that is in good condition and compatible with the chemical. For liquid waste, a high-density polyethylene (HDPE) container is a suitable choice[4]. The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

Proper labeling is a regulatory requirement and a cornerstone of laboratory safety. The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[5][6]. Avoid using abbreviations or chemical formulas. The label should also include the approximate concentration or percentage of the compound in the waste mixture and the date when the waste was first added to the container[5].

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4][5]. This area must be under the control of the laboratory personnel generating the waste. The SAA should be a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

Keep the waste container closed at all times except when adding waste[4][5]. Do not leave a funnel in the container. The total amount of hazardous waste in an SAA is limited, typically to 55 gallons, though for acutely toxic wastes (P-listed), the limit is much lower (one quart)[3][4]. While this compound is not currently on the P-list, it is prudent to manage waste volumes diligently.

Step 4: Request for Waste Pickup

Once the waste container is nearly full (approximately 90% capacity), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor[5]. Do not overfill the container. Timely pickup prevents the accumulation of excessive waste in the laboratory.

Step 5: Professional Waste Collection and Transport

Trained professionals will collect the properly labeled and sealed waste container from your laboratory's SAA. They are responsible for the safe transport of the hazardous waste to a designated central accumulation area or a licensed treatment, storage, and disposal facility (TSDF).

Step 6: Final Treatment and Disposal

The final disposal method for this compound will be determined by the licensed waste disposal facility. Common methods for organic chemical waste include incineration at high temperatures, which ensures the complete destruction of the compound[7]. Landfilling in a hazardous waste landfill is another possibility, but this is generally less preferred for organic liquids[7]. The choice of disposal method will be made in compliance with all applicable federal, state, and local regulations[2][8].

Emergency Procedures for Spills

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.

  • Control the Source : If it is safe to do so, stop the source of the spill.

  • Contain the Spill : Use a chemical spill kit with absorbent materials like vermiculite or sand to contain the spill[9][10][11]. Do not use combustible materials such as paper towels to absorb flammable liquids.

  • Personal Protective Equipment (PPE) : Before cleaning a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary[10][12].

  • Clean-up : Carefully collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

  • Report : Report the spill to your institution's EH&S department.

Waste Minimization: A Proactive Approach

An integral part of responsible chemical management is waste minimization. Consider the following strategies to reduce the generation of hazardous waste:

  • Source Reduction : Order only the quantity of this compound that is necessary for your experiments[4].

  • Scale Reduction : Whenever feasible, reduce the scale of your experiments to minimize the volume of waste produced[4].

  • Inventory Management : Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.

By adhering to these disposal procedures and embracing a proactive approach to waste minimization, you contribute to a safer laboratory environment and the responsible stewardship of our planet.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS - University of Pennsylvania. Available at: [Link]

  • Regulation of Laboratory Waste - American Chemical Society. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia University Research. Available at: [Link]

  • Chapter 20: Chemical Waste Management - University of Nevada, Reno. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]

  • SAFETY DATA SHEET . Available at: [Link]

  • SDS . Available at: [Link]

  • SDS US - CRC Industries. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . Available at: [Link]

  • SAFETY DATA SHEET - Covestro Solution Center. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling cis-Ethyl octahydro-1H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety and handling protocols for cis-Ethyl octahydro-1H-quinolizine-3-carboxylate (CAS No. 19728-76-8), a heterocyclic ester compound utilized in specialized research and development settings. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the why behind each safety measure. This guide is built on a foundation of risk assessment and proactive mitigation, ensuring that every step you take in the laboratory is a confident and safe one. The protocols described herein are designed to be self-validating, empowering you to maintain the highest standards of laboratory safety.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic chemical hazards of a substance is the critical first step in developing a robust safety plan. While comprehensive toxicological data for this specific compound is not extensively published, the available safety information and the chemical's structural class (a quinolizidine derivative) point to a clear set of potential risks.

The compound is classified with the GHS07 "Exclamation Mark" pictogram, indicating several key hazards.[1] A thorough risk assessment dictates that we treat this compound as a hazardous substance requiring careful management.

Table 1: Summary of Known Hazards

Hazard Statement Classification Implication for Handling
H302 Harmful if swallowed Avoid ingestion. Do not pipette by mouth. Wash hands thoroughly after handling.
H315 Causes skin irritation Direct contact with skin must be prevented through appropriate gloves and lab coat.[1]
H319 Causes serious eye irritation Chemical splash goggles and/or a face shield are mandatory to prevent eye contact.[1][2]
H335 May cause respiratory irritation All handling of the neat liquid or volatile solutions should occur in a certified chemical fume hood.[1][2]

| H317 | May cause an allergic skin reaction | Repeated skin contact may lead to sensitization in some individuals.[2] |

The causality behind these hazards lies in the chemical's structure. As a heterocyclic amine and an ester, it has the potential to interact with biological macromolecules, leading to irritation and sensitization.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, a multi-layered approach to PPE is required to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Eye and Face Protection
  • Requirement: Chemical splash goggles are the minimum standard. For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), a full-face shield must be worn over the safety goggles.[3]

  • Rationale: The H319 warning ("Causes serious eye irritation") necessitates a complete seal around the eyes to protect against splashes of the liquid or its vapors.[1] Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom.

Skin and Body Protection
  • Requirement:

    • Gloves: Chemical-resistant nitrile gloves are required. For handling neat material or for prolonged tasks, double-gloving is strongly recommended. Always inspect gloves for tears or pinholes before use.

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory.

    • Full Coverage: Legs and feet must be fully covered. Open-toed shoes are strictly prohibited in the laboratory.

  • Rationale: The compound is a known skin irritant (H315) and a potential sensitizer (H317).[1][2] A lab coat protects against incidental splashes on the arms and torso, while proper gloves provide the primary barrier for the hands. Double-gloving provides an additional layer of security against undetected breaches in the outer glove.

Respiratory Protection
  • Requirement: All procedures involving the open handling of this compound must be performed within a certified chemical fume hood.

  • Rationale: The H335 warning ("May cause respiratory irritation") indicates that inhalation of vapors or aerosols is a significant risk.[1] A fume hood is the primary engineering control designed to capture these emissions at the source, protecting the user's breathing zone.[4] In the absence of a functioning fume hood, work must not proceed.

Operational Plan: A Step-by-Step Handling Workflow

This protocol outlines the essential steps for safely handling the chemical from receipt to use.

  • Pre-Handling Safety Check:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[4]

    • Locate the appropriate spill kit and verify its contents are complete.

    • Don all required PPE as outlined in Section 2.

  • Aliquotting and Weighing (Liquid):

    • Perform all transfers within the fume hood.

    • Place the stock container in a secondary container (such as a beaker or plastic tub) to contain any potential spills during transfer.

    • Use a calibrated pipette or syringe with a fresh tip/needle for accurate and safe liquid transfer.

    • Dispense the liquid slowly and carefully into the receiving vessel to minimize splashing.

    • Securely cap both the stock container and the receiving vessel immediately after the transfer. The compound should be stored sealed in a dry environment at 2-8°C.[1]

  • Post-Handling Decontamination:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Carefully remove the outer pair of gloves (if double-gloving) and dispose of them as hazardous waste.

    • Remove the lab coat and inner gloves, disposing of the gloves as hazardous waste.

    • Wash hands thoroughly with soap and water.[2]

Emergency Response and First Aid

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. If skin irritation or a rash occurs, seek immediate medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation or other symptoms develop, seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a small amount of water. Call a poison control center or doctor immediately for treatment advice.[2][6]

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Incompatible chemicals can react, leading to dangerous outcomes.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this chemical in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid.[4]

    • Solid Waste: All contaminated disposables (e.g., gloves, pipette tips, paper towels) must be collected in a separate, clearly labeled solid hazardous waste container.

  • Labeling: Ensure all waste containers are labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal: Do not dispose of this chemical down the drain or in the regular trash.[5][7] All waste must be disposed of through your institution's approved EHS program.[4]

Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow start Start: Handling cis-Ethyl octahydro-1H- quinolizine-3-carboxylate fume_hood_check Is a certified chemical fume hood available? start->fume_hood_check stop_work STOP WORK Do not proceed fume_hood_check->stop_work  No ppe_level Mandatory Base PPE: - Chemical Splash Goggles - Nitrile Gloves (Double Recommended) - Fully-Buttoned Lab Coat - Full Coverage Clothing & Shoes fume_hood_check->ppe_level  Yes splash_risk High splash potential? (e.g., large volume transfer, heating) ppe_level->splash_risk add_faceshield Add Full-Face Shield over goggles splash_risk->add_faceshield  Yes proceed Proceed with Caution Following Safe Handling Protocol splash_risk->proceed  No add_faceshield->proceed

Caption: PPE selection decision workflow for handling the target compound.

References

  • SAFETY DATA SHEET. (2021, February 26). [Source Document]
  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). Retrieved from [Link]

  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Personal Protective Equipment. US EPA. Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety data sheet - Innocid. (2022, February 2). [Source Document]
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Protective Equipment. American Chemistry Council. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Source Document]
  • SAFETY DATA SHEET - Northborough. (2015, May 6). [Source Document]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.